molecular formula C21H33NO7 B1674526 (-)-Lasiocarpine CAS No. 303-34-4

(-)-Lasiocarpine

Número de catálogo: B1674526
Número CAS: 303-34-4
Peso molecular: 411.5 g/mol
Clave InChI: QHOZSLCIKHUPSU-GTZNJGJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lasiocarpine can cause cancer according to an independent committee of scientific and health experts.
Lasiocarpine is a member of pyrrolizines.
7-Angelyl-9-lasiocarpylheliotridine has been reported in Heliotropium ellipticum, Heliotropium arbainense, and Heliotropium lasiocarpum with data available.
Lasiocarpine is a pyrrolizidine alkaloid that is found in the seeds of Heliotropium lasiocarpum, Heliotropium europaeum, and several other plant species, all members of the family Boraginaceae. Lasiocarpine is carcinogenic and leads to hepatocellular tumors and hematopoietic tumors in rats.

Propiedades

Key on ui mechanism of action

Death may be due to actual liver damage or to the upsetting of the copper storage mechanism which leads to a build-up of copper in the organ, resulting in the acute hemolytic crisis associated with chronic copper poisoning.

Número CAS

303-34-4

Fórmula molecular

C21H33NO7

Peso molecular

411.5 g/mol

Nombre IUPAC

[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C21H33NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,14,16-17,25-26H,9-12H2,1-6H3/b13-7-/t14-,16+,17-,21+/m1/s1

Clave InChI

QHOZSLCIKHUPSU-GTZNJGJUSA-N

SMILES isomérico

C/C=C(/C)\C(=O)O[C@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)OC)(C(C)(C)O)O

SMILES canónico

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)OC)(C(C)(C)O)O

Apariencia

Solid powder

Color/Form

COLORLESS PLATES
Colorless leaflets from petroleum ether.

melting_point

206 to 207 °F (NTP, 1992)
96.4-97 °C

Otros números CAS

303-34-4

Descripción física

Lasiocarpine appears as colorless plates or beige crystalline solid. (NTP, 1992)
Colorless solid;  [Merck Index]

Pictogramas

Acute Toxic; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

DECOMP SLOWLY ON STANDING IN AIR @ ROOM TEMP

Solubilidad

less than 0.1 mg/mL at 68 °F (NTP, 1992)
SOL IN WATER /LASIOCARPINE HYDROCHLORIDE/
SOL IN MOST NON-POLAR ORG SOLVENTS & ETHANOL;  SPARINGLY SOL IN WATER (0.68%) & LIGHT PETROLEUM
Soluble on ether, alcohol, and benzene.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

lasiocarpine
lasiocarpine hydrochloride, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isomer
lasiocarpine sulfate, (1S-(1alpha(Z),7(2S*,3R*),7aalpha))-isome

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of (-)-Lasiocarpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a potent hepatotoxin, genotoxin, and carcinogen. Its toxicity is not inherent but is a consequence of metabolic activation, primarily in the liver. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its metabolic activation, the formation of macromolecular adducts, and the subsequent cellular responses, including DNA damage, cell cycle arrest, and cytotoxicity. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the critical pathways involved.

Metabolic Activation: The Gateway to Toxicity

This compound is a pro-toxin, requiring bioactivation by hepatic enzymes to exert its toxic effects.[1][2] The primary metabolic pathway responsible for this activation is dehydrogenation, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isoform involved in humans.[3][4][5][6] This process converts lasiocarpine into highly reactive electrophilic pyrrolic esters, principally dehydrolasiocarpine.[1] These reactive metabolites are the ultimate toxic species responsible for the observed cellular damage.

There are also detoxification pathways for lasiocarpine, which include hydrolysis of the ester bonds and N-oxidation.[7] The balance between bioactivation and detoxification pathways can influence the extent of toxicity.

Visualizing Metabolic Activation

The metabolic fate of this compound, leading to either detoxification or bioactivation and subsequent toxicity, is depicted in the following diagram.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Lasiocarpine This compound Detox_N_Oxide Lasiocarpine N-oxide Lasiocarpine->Detox_N_Oxide N-Oxidation (FMOs) Detox_Hydrolysis Hydrolysis Products Lasiocarpine->Detox_Hydrolysis Hydrolysis (Carboxylesterases) Reactive_Metabolite Dehydrolasiocarpine (Pyrrolic Ester) Lasiocarpine->Reactive_Metabolite Dehydrogenation (CYP3A4) DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Caption: Metabolic pathways of this compound. (Within 100 characters)

Molecular Mechanism: Adduct Formation and Cellular Damage

The electrophilic pyrrolic metabolites of lasiocarpine readily react with cellular nucleophiles, leading to the formation of covalent adducts with macromolecules such as DNA and proteins.[1][7][8]

  • DNA Adducts: The formation of DNA adducts is a critical initiating event in lasiocarpine-induced genotoxicity and carcinogenicity.[2][9][10][11] These adducts can lead to mutations, chromosomal aberrations, DNA cross-linking, and DNA double-strand breaks.[5][12]

  • Protein Adducts: Covalent binding to cellular proteins can disrupt their function, contributing to cytotoxicity and the overall pathology of lasiocarpine-induced liver injury.[7][8]

Cellular Consequences of Lasiocarpine Exposure

The formation of macromolecular adducts, particularly DNA adducts, triggers a cascade of cellular responses, culminating in cytotoxicity, cell cycle disruption, and potentially, carcinogenesis.

DNA Damage Response and Cell Cycle Arrest

The presence of lasiocarpine-induced DNA adducts activates the DNA Damage Response (DDR) pathway. This signaling cascade aims to halt cell cycle progression to allow for DNA repair. Key events include:

  • Induction of γH2AX: Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks.[4][5] Lasiocarpine treatment leads to a concentration-dependent increase in γH2AX formation in cells with metabolic capacity.[13]

  • Activation of Kinases: The DDR involves the activation of protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and Chk1/Chk2 (Checkpoint kinases 1/2).[14][15]

  • p53 Stabilization: The tumor suppressor protein p53 is stabilized and activated, in part through phosphorylation by ATM/ATR and Chk1/Chk2.[14][15] Activated p53 can transcriptionally regulate genes involved in cell cycle arrest and apoptosis.

  • G2/M Phase Arrest: A hallmark of lasiocarpine's action is the induction of cell cycle arrest, predominantly in the G2/M phase.[1][11][14][15] This prevents cells with damaged DNA from entering mitosis. Studies have shown a significant accumulation of cells in the G2/M phase following lasiocarpine exposure in CYP3A4-expressing cell lines.[1]

  • Megalocytosis: Chronic in vivo exposure to lasiocarpine can lead to the formation of "megalocytes," which are enlarged hepatocytes with large nuclei that are incapable of cell division.[16][17] This is a consequence of the potent antimitotic effect of the alkaloid.[17]

Visualizing the DNA Damage Response Pathway

The following diagram illustrates the signaling cascade initiated by lasiocarpine-induced DNA damage, leading to cell cycle arrest.

G cluster_0 cluster_1 cluster_2 cluster_3 Lasiocarpine This compound Metabolite Dehydrolasiocarpine Lasiocarpine->Metabolite CYP3A4 DNA_Damage DNA Adducts & Double-Strand Breaks Metabolite->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR gH2AX γH2AX Formation DNA_Damage->gH2AX Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 Chk1_Chk2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest

Caption: Lasiocarpine-induced DNA damage signaling. (Within 100 characters)
Cytotoxicity

At sufficient concentrations, the cellular damage induced by this compound overwhelms the repair mechanisms, leading to cytotoxicity. In metabolically competent cell lines, lasiocarpine causes a concentration-dependent decrease in cell viability.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Cytotoxicity of this compound

Cell LinePre-treatmentExposure TimeEC50 Value (µM)Reference
HepG23A4ThymidineNot specified100[1]
V793A4ThymidineNot specified89[1]

Table 2: Experimental Concentrations of this compound

Experimental SystemEndpointConcentration RangeReference
HepG2 and H-4-II-E cellsCytotoxicity Screening25 - 2400 µM[3]
V793A4 and HepG23A4 cellsCell Morphology & Cell Cycle1, 5, 10 µM[1]
Primary Human HepatocytesCytotoxicity45 µM[18]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Metabolism with Liver Microsomes

This protocol is used to study the metabolic activation of lasiocarpine and identify its metabolites.

  • Materials:

    • Pooled human or rat liver microsomes

    • This compound stock solution

    • NADPH regenerating system (or 20 mM NADPH solution)

    • 100 mM Phosphate (B84403) buffer (pH 7.4)

    • Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination

  • Procedure:

    • Pre-incubate a mixture of liver microsomes (e.g., 20 mg/mL stock, final concentration ~0.5-1 mg/mL), phosphate buffer, and lasiocarpine at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., up to 60 minutes).

    • Terminate the reaction by adding an equal volume of cold organic solvent.

    • Vortex the samples and centrifuge to pellet the protein.

    • Collect the supernatant for analysis of metabolites by LC-MS/MS.

  • Controls:

    • Incubations without NADPH to control for non-enzymatic degradation.

    • Incubations with heat-inactivated microsomes.

    • Zero-time point controls.

Visualizing the Microsomal Metabolism Workflow

G cluster_0 Start Prepare Reaction Mix (Microsomes, Buffer, Lasiocarpine) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Add NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Add Cold Organic Solvent Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Analysis Analyze Supernatant (LC-MS/MS) Centrifugation->Analysis

Caption: Workflow for in vitro metabolism assay. (Within 100 characters)
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after lasiocarpine treatment.

  • Materials:

    • Cultured cells (e.g., HepG23A4)

    • This compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cold 70% ethanol (B145695) (for fixation)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with various concentrations of lasiocarpine or a vehicle control for a specified duration (e.g., 24 hours).

    • Harvest cells by trypsinization, collecting both adherent and floating cells.

    • Wash the cell pellet with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

γH2AX Immunofluorescence Assay for DNA Damage

This protocol is used to visualize and quantify DNA double-strand breaks.

  • Materials:

    • Cells grown on coverslips in multi-well plates

    • This compound

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.2-0.3% Triton X-100 in PBS for permeabilization

    • Blocking solution (e.g., 8% BSA in PBS)

    • Primary antibody: anti-γH2AX (e.g., mouse monoclonal)

    • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., FITC- or Alexa Fluor 488-conjugated)

    • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

    • Mounting medium

  • Procedure:

    • Treat cells with lasiocarpine as required.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS and permeabilize with Triton X-100 solution for 10 minutes.

    • Wash with PBS and block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash extensively with PBS.

    • Counterstain the nuclei with DAPI or Hoechst solution.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the fluorescent γH2AX foci using a fluorescence microscope. The number of foci per nucleus can be quantified using image analysis software.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic esters form adducts with DNA and proteins, triggering a DNA damage response that leads to cell cycle arrest, and at higher doses, cytotoxicity. This cascade of events underlies the hepatotoxic, genotoxic, and carcinogenic properties of this pyrrolizidine alkaloid. Understanding this mechanism is crucial for assessing the risks associated with exposure to lasiocarpine and for the development of potential therapeutic interventions for pyrrolizidine alkaloid poisoning. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to further investigate the toxicological profile of this compound and related compounds.

References

The Genotoxicity of (-)-Lasiocarpine in Liver Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxic effects of (-)-Lasiocarpine, a representative hepatotoxic pyrrolizidine (B1209537) alkaloid (PA), on liver cells. PAs are natural toxins found in numerous plant species worldwide, and their presence as contaminants in the food chain poses a significant risk to human health. Understanding the mechanisms of PA-induced genotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document summarizes key quantitative data, details experimental protocols used to assess genotoxicity, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Metabolic Activation and Genotoxic Mechanism

This compound is not directly genotoxic. Its toxicity is contingent upon metabolic activation within the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3][4] This bioactivation process converts the parent compound into a highly reactive pyrrolic ester, dehydrolasiocarpine.[1] This electrophilic metabolite can then readily form covalent adducts with cellular macromolecules, including DNA.[1][4][5]

The formation of DNA adducts is a critical initiating event in the genotoxicity cascade of this compound. These adducts can lead to a variety of damaging outcomes, including:

  • DNA and protein cross-linking[5]

  • DNA double-strand breaks[5]

  • Chromosomal aberrations[5]

  • Micronucleus formation[2][3][5]

These forms of DNA damage trigger cellular responses such as cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[2] However, extensive damage can overwhelm repair mechanisms, leading to apoptosis or the formation of "megalocytes," enlarged cells with inhibited mitosis, a characteristic feature of PA-induced hepatotoxicity.[6][7][8] If the damaged cells survive and proliferate, the DNA lesions can lead to mutations, contributing to the carcinogenic potential of these alkaloids.[4][5]

Quantitative Genotoxicity and Cytotoxicity Data

The following tables summarize quantitative data from various in vitro studies on the genotoxic and cytotoxic effects of this compound in different liver cell models.

Table 1: Cytotoxicity of this compound in CYP3A4-Expressing Cell Lines

Cell LineExposure TimeEC50 Value (µM)AssayReference
HepG23A424 h100Neutral Red Uptake[2]
V793A424 h89Neutral Red Uptake[2]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Table 2: Genotoxicity of this compound in Liver Cells

Cell LineEndpointConcentration Range (µM)Key FindingsReference
Primary Rat HepatocytesγH2AX formationNot specifiedConcentration-dependent increase in γH2AX[5][9]
Human HepaRG CellsγH2AX formationNot specifiedConcentration-dependent increase in γH2AX[5][9]
V793A4Micronucleus formationNot specifiedConcentration-dependent increase in micronuclei[3]
V793A4γH2AX formationNot specifiedConcentration-dependent increase in γH2AX[3]
HepG23A4Cell cycle arrest10 µMAccumulation of cells in G2/M phase[2]
Human Embryo Liver CellsInhibition of DNA, RNA, and protein synthesisNot specifiedObserved inhibition[6]

γH2AX is a phosphorylated form of the H2A histone family member X and serves as a biomarker for DNA double-strand breaks.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the genotoxicity of this compound.

Cell Culture and Treatment
  • Cell Lines: Human hepatoblastoma cells (HepG2) and Chinese hamster lung fibroblasts (V79), both engineered to overexpress human CYP3A4 (HepG23A4 and V793A4), are commonly used.[2][3] Wild-type cells serve as negative controls to demonstrate the necessity of metabolic activation.[2][3] Primary human and rat hepatocytes are also utilized for their physiological relevance.[5][9]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, Williams' Medium E) supplemented with fetal bovine serum, antibiotics, and other necessary components, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound is typically dissolved in a suitable solvent like acetonitrile (B52724) (ACN) and diluted in culture medium to the desired final concentrations.[2] Cells are incubated with the test compound for specified periods (e.g., 24, 48 hours). Solvent controls are run in parallel.[2]

Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Seeding: Seed cells into 96-well plates at a predetermined density.[2]

  • Treatment: After 24 hours, expose cells to a range of this compound concentrations (e.g., 0 to 250 µM) for 24 hours.[2] Include positive (e.g., 0.1% Triton X-100) and solvent controls.[2]

  • Incubation with Dye: Wash cells with PBS and incubate with a medium containing neutral red (e.g., 40 µg/ml) for a few hours.[2]

  • Extraction: Wash the cells again and extract the dye from the lysosomes using a destaining solution (e.g., acidified ethanol).

  • Measurement: Quantify the amount of extracted dye by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the solvent control.

Genotoxicity Assessment: γH2AX In-Cell Western Assay

The γH2AX assay is a sensitive method for detecting DNA double-strand breaks.

  • Cell Culture and Treatment: Plate cells in 96-well plates and treat with this compound as described above.

  • Fixation and Permeabilization: After treatment, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based solution (e.g., 0.1% Triton X-100) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX. Following washes, incubate with a fluorescently labeled secondary antibody. A second dye (e.g., DAPI) can be used for nuclear staining to normalize for cell number.

  • Imaging and Analysis: Acquire fluorescence images using a high-content imaging system. The intensity of the γH2AX signal per nucleus is quantified to determine the extent of DNA damage.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Culture and treat cells with this compound in larger format plates or flasks.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold ethanol (B145695) (e.g., 70%) while vortexing to prevent clumping. Store at -20°C.

  • Staining: Rehydrate the fixed cells and treat with RNase to prevent staining of double-stranded RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathway of this compound genotoxicity and a typical experimental workflow for its assessment.

G cluster_0 Cellular Environment cluster_1 Genotoxic Cascade cluster_2 Cellular Response Lasiocarpine This compound MetabolicActivation Metabolic Activation (CYP3A4 in Liver) Lasiocarpine->MetabolicActivation ReactiveMetabolite Dehydrolasiocarpine (Pyrrolic Ester) MetabolicActivation->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA_Damage DNA Damage (DSBs, Cross-links) DNA_Adducts->DNA_Damage CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis / Cytotoxicity DNA_Damage->Apoptosis If severe Mutation Mutation / Carcinogenesis DNA_Damage->Mutation If unrepaired DNA_Repair DNA Repair Mechanisms CellCycleArrest->DNA_Repair Allows time for

Caption: Molecular pathway of this compound induced genotoxicity.

G cluster_assays Parallel Assays Start Start: Select Liver Cell Model (e.g., HepG2-CYP3A4) Culture Cell Culture and Seeding Start->Culture Treatment Treatment with this compound (Concentration Range) Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., γH2AX) Treatment->Genotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis Data Acquisition and Analysis Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis CellCycle->DataAnalysis Endpoint Endpoint Determination: EC50, DNA Damage, Cell Cycle Arrest DataAnalysis->Endpoint

Caption: Experimental workflow for assessing this compound genotoxicity.

References

Metabolic Activation of (-)-Lasiocarpine by Cytochrome P450: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, is a known hepatotoxin. Its toxicity is not inherent but arises from metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This technical guide provides a comprehensive overview of the metabolic activation of this compound, detailing the enzymatic processes, the formation of reactive metabolites, and the subsequent cellular damage. This document summarizes key quantitative data, provides detailed experimental protocols for studying Lasiocarpine metabolism, and includes visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its toxicological profile.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] Human exposure can occur through the consumption of contaminated food products, herbal remedies, and teas. This compound is a prominent PA known for its potent hepatotoxicity, genotoxicity, and carcinogenicity.[2] The toxic effects of this compound are a direct consequence of its bioactivation in the liver.[3] Understanding the mechanisms of this metabolic activation is crucial for risk assessment, the development of potential therapeutic interventions for PA poisoning, and for drug development professionals to avoid structural motifs susceptible to similar bioactivation pathways.

The Core of Metabolic Activation: The Role of Cytochrome P450

The metabolic activation of this compound is a multi-step process initiated by oxidation reactions catalyzed by cytochrome P450 enzymes. This bioactivation pathway transforms the relatively inert parent compound into highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[4]

Key Cytochrome P450 Isoforms Involved

The CYP3A subfamily of enzymes, particularly CYP3A4 , is the principal catalyst in the metabolic activation of this compound in humans.[2][4] Studies using human liver microsomes and recombinant CYP enzymes have consistently demonstrated the predominant role of CYP3A4 in the formation of reactive metabolites.[5][6] Other isoforms, such as CYP3A5 and CYP3A7, may also contribute to a lesser extent.[7]

The Metabolic Pathway: From Lasiocarpine to Reactive Intermediates

The primary metabolic activation pathway involves the dehydrogenation of the necine base of this compound to form a highly reactive pyrrolic ester, dehydrolasiocarpine .[8][9] This unstable intermediate can then undergo hydrolysis to form the ultimate carcinogenic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) . DHP is a potent electrophile that readily forms adducts with cellular nucleophiles.

Detoxification pathways for this compound also exist, including N-oxidation to form Lasiocarpine N-oxide and hydrolysis of the ester linkages to yield the necine base and necic acids.[8] The balance between these activation and detoxification pathways is a critical determinant of the overall toxicity of this compound.

cluster_activation Bioactivation Pathway cluster_detoxification Detoxification Pathway Lasiocarpine This compound Dehydrolasiocarpine Dehydrolasiocarpine (Pyrrolic Ester) Lasiocarpine->Dehydrolasiocarpine CYP3A4 DHP DHP (Reactive Metabolite) Dehydrolasiocarpine->DHP Hydrolysis Adducts DNA and Protein Adducts DHP->Adducts Nucleophilic Attack Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity Leads to Lasiocarpine_detox This compound N_oxide Lasiocarpine N-oxide Lasiocarpine_detox->N_oxide FMO, CYP Hydrolysis_products Necine Base + Necic Acids Lasiocarpine_detox->Hydrolysis_products Esterases

Metabolic activation and detoxification pathways of this compound.

Quantitative Data on Lasiocarpine Metabolism

The kinetics of this compound metabolism by cytochrome P450 enzymes are crucial for predicting its toxicity and potential for drug-drug interactions. The following tables summarize available quantitative data.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

CYP IsoformSubstrateMetabolite(s) MeasuredKm (µM)Vmax (nmol/min/mg protein or nmol/min/nmol CYP)Source(s)
Human Liver MicrosomesThis compoundSTS Metabolites54.8 ± 14.60.9 ± 0.1 (nmol/mg protein/min)[10]
Recombinant Human CYP3A4This compoundSTS Metabolites7.5 ± 1.46.8 ± 0.3 (nmol/nmol P450/min)[10]

Note: Data for other specific human CYP isoforms are limited in the literature. The provided data for STS (Sodium tanshinone IIA sulfonate) metabolism by CYP3A4 gives an indication of the kinetic profile of this enzyme.

Table 2: In Vitro Cytotoxicity of this compound

Cell LineTreatment ConditionsEC50 (µM)Source(s)
HepG23A4 (Thymidine-treated)24h exposure100[11]
V793A4 (Thymidine-treated)24h exposure89[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of this compound.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to assess the metabolism of this compound and identify the resulting metabolites.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (for analytical quantification)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL), and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

start Start prep_mix Prepare Incubation Mixture (Buffer, HLMs, Lasiocarpine) start->prep_mix pre_incubate Pre-incubate at 37°C (5 min) prep_mix->pre_incubate initiate Initiate Reaction (Add NADPH system) pre_incubate->initiate incubate Incubate at 37°C (Time course) initiate->incubate terminate Terminate Reaction (Add cold ACN + IS) incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by HPLC-MS/MS centrifuge->analyze end End analyze->end start Start seed_cells Seed Metabolically Competent Cells start->seed_cells treat_cells Treat with Lasiocarpine seed_cells->treat_cells add_cyto_b Add Cytochalasin B treat_cells->add_cyto_b harvest_cells Harvest Cells add_cyto_b->harvest_cells hypotonic_tx Hypotonic Treatment harvest_cells->hypotonic_tx fix_cells Fix Cells hypotonic_tx->fix_cells prepare_slides Prepare Microscope Slides fix_cells->prepare_slides stain_slides Stain with DNA Dye prepare_slides->stain_slides score_mn Score for Micronuclei stain_slides->score_mn end End score_mn->end

References

In-depth Technical Guide: Toxicokinetics of (-)-Lasiocarpine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of (-)-lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid, in commonly used rodent models. The information presented herein is intended to support research and development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of the underlying toxicological pathways.

Core Toxicokinetic Parameters

This compound exhibits significant species-dependent differences in its toxicokinetic profile. The following tables summarize key quantitative data from studies in rats, providing a basis for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats
ParameterIntravenous Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) -51.7 ± 22.5
AUC₀₋t (ng/mL*h) 336 ± 2618.2 ± 3.8
Absolute Oral Bioavailability (%) -0.5[1]

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Experimental Protocols

A clear understanding of the methodologies employed in toxicokinetic studies is crucial for data interpretation and the design of future experiments. The following sections detail typical protocols for in vivo rodent studies investigating this compound.

Animal Models and Husbandry
  • Species: Male Sprague-Dawley or Fischer 344 rats are commonly used.[1][2]

  • Age and Weight: Young adult rats (e.g., 6-8 weeks old, weighing 200-250 g) are typically selected.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Housing: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for fasting periods before oral administration.

Dosing and Administration
  • Dose Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution of 0.5% carboxymethylcellulose, for administration.

  • Oral Administration: For oral toxicokinetic studies, a single dose is administered via oral gavage. Animals are usually fasted overnight prior to dosing to ensure gastric emptying.[3]

  • Intravenous Administration: For intravenous studies, the dose is administered via a cannulated tail vein or other suitable vessel.[1]

Sample Collection
  • Blood Sampling: Blood samples are collected at predetermined time points after dosing. Common collection sites in rats include the tail vein, saphenous vein, or via cardiac puncture at the termination of the study. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma.[4]

  • Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces. Samples are collected over specified intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) to determine the rate and extent of excretion.

  • Tissue Collection: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, lung, spleen, heart, brain) are collected to assess tissue distribution. Tissues are typically rinsed with saline, blotted dry, weighed, and then frozen or processed for analysis.

Analytical Methods
  • Sample Preparation: Plasma, urine, and tissue homogenates typically undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest and remove interfering substances.

  • Quantification: The concentration of this compound and its metabolites in biological samples is most commonly determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6][7] This technique offers high sensitivity and specificity for accurate quantification.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters. These reactive metabolites can bind to cellular macromolecules, including DNA and proteins, leading to cellular damage, cell cycle arrest, and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Metabolic activation of this compound leads to the formation of DNA adducts, which trigger a DNA damage response (DDR). This response involves the activation of the ATM-Chk2-p53 signaling pathway, ultimately leading to a G2/M phase cell cycle arrest.[8][9]

lasiocarpine_dna_damage_response cluster_0 Cellular Environment cluster_1 DNA Damage Response Pathway Lasiocarpine This compound MetabolicActivation Metabolic Activation (CYP450) Lasiocarpine->MetabolicActivation ReactiveMetabolites Reactive Pyrrolic Esters MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts covalent binding ATM ATM (activated) DNA_Adducts->ATM activates Chk2 Chk2 (phosphorylated) ATM->Chk2 phosphorylates p53 p53 (phosphorylated/activated) Chk2->p53 phosphorylates G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest induces lasiocarpine_g2m_arrest cluster_0 Upstream Signaling cluster_1 G2/M Checkpoint Control p53_active Activated p53 p21 p21 (CDKN1A) (upregulated) p53_active->p21 induces transcription CyclinB1_CDK1 Cyclin B1 / CDK1 Complex p21->CyclinB1_CDK1 inhibits Arrest G2/M Arrest M_Phase M Phase (Mitosis) CyclinB1_CDK1->M_Phase promotes entry into G2_Phase G2 Phase experimental_workflow cluster_0 Pre-Study cluster_1 In-Life Phase cluster_2 Terminal Phase cluster_3 Analytical Phase cluster_4 Data Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Dosing Dosing (Oral or IV) Animal_Acclimation->Dosing Dose_Preparation Dose Formulation Dose_Preparation->Dosing Sample_Collection Serial Blood Sampling Urine & Feces Collection Dosing->Sample_Collection Euthanasia Euthanasia & Necropsy Sample_Collection->Euthanasia Sample_Processing Sample Processing (Extraction) Sample_Collection->Sample_Processing Tissue_Harvesting Tissue Collection Euthanasia->Tissue_Harvesting Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Data_Reporting Data Interpretation & Reporting PK_Modeling->Data_Reporting

References

The Pyrrolizidine Alkaloid (-)-Lasiocarpine: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) recognized for its significant hepatotoxicity. This toxicity is a consequence of its metabolic activation in the liver, leading to the formation of reactive pyrrolic esters that can cause severe liver damage, including veno-occlusive disease. Despite its toxicity, the study of lasiocarpine and related PAs is crucial for toxicological research and understanding the mechanisms of natural product-induced organ damage. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details established methodologies for its extraction and isolation from plant matrices. The information presented herein is intended to support researchers in the fields of natural product chemistry, toxicology, and drug development in their efforts to work with this compound.

Natural Sources of this compound

This compound is predominantly found in various plant species belonging to the Boraginaceae family, with a notable prevalence in the genus Heliotropium.[1] These plants are distributed worldwide and are often implicated in cases of livestock poisoning and human toxicity through the contamination of foodstuffs.[1]

Key plant species reported to contain this compound include:

  • Heliotropium europaeum : This is one of the most well-documented sources of lasiocarpine.[1][2]

  • Heliotropium lasiocarpum : The seeds of this plant are known to contain significant amounts of lasiocarpine.

  • Heliotropium arbainense [1]

  • Heliotropium ellipticum [1]

  • Lappula intermedia [1]

  • Symphytum officinale (Comfrey): While more commonly associated with other PAs, trace amounts of lasiocarpine have been identified in comfrey (B1233415) root preparations.[1]

The concentration of this compound and other PAs can vary significantly depending on the plant species, the part of the plant (seeds, leaves, roots), geographical location, and harvesting time.

Quantitative Data on Lasiocarpine and Related Alkaloids

The following tables summarize quantitative data on the occurrence of lasiocarpine and other pyrrolizidine alkaloids in various Heliotropium species. This data is essential for selecting appropriate plant material and estimating potential yields during isolation.

Table 1: Pyrrolizidine Alkaloid (PA) Content in Major Plant Parts of Heliotropium Species

Plant SpeciesPlant PartTotal PA Content (% of Dry Weight)Lasiocarpine-type PAs (% of Total PAs)
Heliotropium europaeumWhole Plant0.5 - 5%8.7 - 30%
Heliotropium suaveolensWhole Plant0.5 - 5%8.7 - 30%
Heliotropium rotundifoliumWhole Plant0.5 - 5%Not specified

Data compiled from a comparative risk assessment of three native Heliotropium species in Israel.

Table 2: Lasiocarpine Content in a Specific Heliotropium Population

Plant SpeciesLasiocarpine Content (% of total alkaloids)
Heliotropium popovii subsp. gillianum9%

Data from an analysis of 'charmak' seeds from Afghanistan.[3]

Table 3: Lasiocarpine Content in Comfrey Root Preparations

PreparationLasiocarpine Content (%)
Roots0.0058%
Decoction0.0002%
Syrup0.0004%
OintmentTrace amounts

Data from an analytical study on comfrey root preparations.[2]

Experimental Protocols for Isolation of this compound

The isolation of this compound from plant material typically involves a multi-step process including extraction, acid-base partitioning to separate the alkaloids, and chromatographic purification. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment due to the carcinogenic nature of lasiocarpine.[1]

General Extraction and Isolation of Pyrrolizidine Alkaloids from Heliotropium Species

This protocol is a generalized procedure based on methods reported for the extraction of PAs from Heliotropium species.

I. Extraction

  • Plant Material Preparation : Air-dry the aerial parts of the Heliotropium plant material and grind it into a coarse powder.

  • Maceration : Macerate the powdered plant material (e.g., 1.4 kg) with methanol (B129727) (5 x 8 L) at room temperature.

  • Concentration : Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the total crude extract.

II. Isolation of Crude Alkaloid Fraction (Acid-Base Extraction)

  • Acidification : Suspend the total crude extract (e.g., 170 g) in a 1% aqueous hydrochloric acid solution (400 mL).

  • Defatting : Partition the acidic aqueous solution with chloroform (B151607) (300 mL) to remove non-polar compounds. Separate the aqueous phase.

  • Further Purification : Wash the aqueous phase with ethyl acetate (B1210297) (300 mL) to remove semi-polar impurities.

  • Basification and Extraction : Adjust the pH of the aqueous phase to 10 with 25% ammonium (B1175870) hydroxide (B78521) solution. Extract the basified solution with chloroform to obtain the crude alkaloid fraction.

III. Chromatographic Purification

  • Column Chromatography :

    • Stationary Phase : Silica (B1680970) gel (e.g., Mesh 35-70).

    • Mobile Phase : A gradient elution system of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity to a 50:50 mixture of chloroform:methanol).

    • Fraction Collection : Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (PTLC) :

    • Stationary Phase : Silica gel (e.g., Kieselgel 60 HF 254+366).

    • Mobile Phase : A solvent system such as chloroform:methanol:ammonium hydroxide (e.g., 17:3.8:0.25).

    • Visualization : Visualize the separated bands under UV light and/or by staining with Dragendorff's reagent.

    • Elution : Scrape the bands corresponding to lasiocarpine and elute with an appropriate solvent.

Isolation of Pyrrolizidine Alkaloids from Heliotropium indicum Roots

This protocol provides an alternative extraction and purification scheme.

I. Extraction

  • Plant Material Preparation : Dry and powder the roots of Heliotropium indicum (e.g., 1200 g).

  • Exhaustive Extraction : Exhaustively extract the powdered root material with ethanol (B145695) at room temperature three times.

  • Concentration : Combine the ethanolic extracts and evaporate under vacuum to yield a crude extract (e.g., 90.0 g).[4][5]

II. Isolation of Alkaloid Fraction

  • Process the crude extract using standard acid-base extraction procedures for alkaloids to obtain the alkaloid fraction (e.g., 10.0 g).

III. Column Chromatography

  • Initial Fractionation :

    • Stationary Phase : Silica gel.

    • Eluents : Successively elute the column with n-hexane, chloroform, ethyl acetate, and methanol.

  • Further Purification of the Methanol Fraction :

    • Suspend the methanol fraction (e.g., 3.5 g) in acetone, followed by methanol.

    • Chromatograph the acetone-soluble fraction (e.g., 1.1 g) on a silica gel column using a stepwise gradient.

Signaling Pathway: Metabolic Activation and Hepatotoxicity of Lasiocarpine

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic activation in the liver. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[6][7] The resulting reactive metabolites, known as pyrrolic esters or dehydropyrrolizidine alkaloids (DHPAs), are highly electrophilic and can form covalent adducts with cellular macromolecules such as DNA and proteins. This adduction disrupts cellular function, leading to hepatotoxicity, including veno-occlusive disease, and carcinogenicity.

The following diagram illustrates the key steps in the metabolic activation of lasiocarpine.

Lasiocarpine_Metabolism Lasiocarpine This compound Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrolic Ester) Lasiocarpine->Dehydrolasiocarpine Metabolic Activation CYP450 Cytochrome P450 (e.g., CYP3A4) Adducts Macromolecular Adducts Dehydrolasiocarpine->Adducts Covalent Binding Macromolecules Cellular Macromolecules (DNA, Proteins) Hepatotoxicity Hepatotoxicity (Veno-occlusive disease, Carcinogenesis) Adducts->Hepatotoxicity Cellular Damage

Caption: Metabolic activation of this compound to its toxic pyrrolic ester.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided detailed protocols for its isolation and purification from Heliotropium species. The quantitative data presented can aid in the selection of plant material and the estimation of yields. Furthermore, the visualization of the metabolic activation pathway highlights the mechanism behind its hepatotoxicity. It is crucial for researchers working with this compound to adhere to strict safety protocols due to its carcinogenic properties. The information provided herein serves as a valuable resource for the scientific community engaged in the study of pyrrolizidine alkaloids and their biological effects.

References

The Role of (-)-Lasiocarpine in Hepatic Veno-Occlusive Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a potent hepatotoxin known to induce hepatic veno-occlusive disease (VOD), also referred to as sinusoidal obstruction syndrome (SOS). This technical guide provides an in-depth analysis of the molecular mechanisms, experimental evidence, and key signaling pathways implicated in this compound-induced VOD. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology. Through a detailed examination of metabolic activation, cellular injury, and downstream pathological events, this guide elucidates the critical role of this compound in the pathogenesis of this severe liver condition.

Introduction to this compound and Hepatic Veno-Occlusive Disease

Hepatic veno-occlusive disease is a life-threatening condition characterized by the obstruction of hepatic sinusoids and small intrahepatic veins.[1][2] This obstruction leads to a clinical syndrome of painful hepatomegaly, ascites, weight gain, and jaundice.[3] Pyrrolizidine alkaloids (PAs), such as this compound, are among the well-established causative agents of VOD.[4] Ingestion of plants containing these alkaloids can lead to severe liver damage, including hepatomegaly, hepatic necrosis, fibrosis, and cirrhosis.[3][5] The primary insult in PA-induced VOD is injury to the sinusoidal endothelial cells in zone 3 of the liver acinus.[6][7]

Metabolic Activation of this compound

This compound itself is not the toxic agent. Its hepatotoxicity is contingent upon its metabolic activation within the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform in humans.[8][9] This bioactivation process involves the dehydrogenation of the necine base of Lasiocarpine, leading to the formation of highly reactive pyrrolic esters, such as dehydrolasiocarpine.[8] These electrophilic metabolites can readily react with cellular nucleophiles, including proteins and DNA, to form adducts.[10] This metabolic toxification occurs predominantly in the endoplasmic reticulum of hepatocytes.

dot

Metabolic activation of this compound.

Pathogenesis of this compound-Induced Veno-Occlusive Disease

The formation of reactive pyrrolic metabolites of this compound initiates a cascade of events that culminate in VOD. The primary target of these toxic metabolites is the liver sinusoidal endothelial cells (LSECs).[1]

Injury to Liver Sinusoidal Endothelial Cells (LSECs)

The pyrrole-protein adducts formed from the reactive metabolites of Lasiocarpine cause significant damage to LSECs.[11] This injury disrupts the integrity of the sinusoidal endothelium.

Downstream Cellular Events

The initial endothelial cell injury triggers a series of downstream events:

  • F-actin Depolymerization: Pyrrolizidine alkaloid-protein adducts can lead to the depolymerization of the F-actin cytoskeleton within LSECs.

  • Release of Matrix Metalloproteinase-9 (MMP-9): The cytoskeletal disruption triggers the release of MMP-9.

  • Extracellular Matrix Degradation: MMP-9 contributes to the degradation of the subendothelial extracellular matrix.

  • Gap Formation and Sinusoidal Obstruction: The combination of LSEC rounding (due to F-actin depolymerization) and extracellular matrix degradation leads to the formation of gaps in the sinusoidal lining. Red blood cells, leukocytes, and cellular debris can then penetrate into the space of Disse, leading to the dissection of the sinusoidal lining and obstruction of sinusoidal blood flow.[6] This ultimately results in post-sinusoidal portal hypertension.

dot

VOD_Pathogenesis cluster_Metabolism Metabolic Activation cluster_CellularDamage Cellular Damage cluster_Pathophysiology Pathophysiology Lasiocarpine This compound ReactiveMetabolites Reactive Pyrrolic Metabolites Lasiocarpine->ReactiveMetabolites CYP450 LSEC_Injury LSEC Injury (Protein & DNA Adducts) ReactiveMetabolites->LSEC_Injury Actin_Depolymerization F-actin Depolymerization LSEC_Injury->Actin_Depolymerization Gap_Formation Gap Formation in Sinusoidal Lining LSEC_Injury->Gap_Formation MMP9_Release MMP-9 Release Actin_Depolymerization->MMP9_Release ECM_Degradation ECM Degradation MMP9_Release->ECM_Degradation ECM_Degradation->Gap_Formation Sinusoidal_Obstruction Sinusoidal Obstruction Gap_Formation->Sinusoidal_Obstruction VOD Veno-Occlusive Disease (VOD/SOS) Sinusoidal_Obstruction->VOD

Signaling pathway of this compound-induced VOD.

Quantitative Data on this compound-Induced Hepatotoxicity

The following tables summarize quantitative data from various in vitro studies on the hepatotoxicity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayConcentration RangeEffectReference
HepG2Neutral Red Uptake0 - 250 µMConcentration-dependent decrease in viability[3]
H-4-II-ENot specified25 - 2400 µMNo toxicity in standard media[12]
HepG2Resazurin (B115843) ReductionNot specifiedCytotoxicity observed[13]
HepG2 CYP3A4Resazurin Reduction< 3 µMDoubling in micronuclei counts[13]

Table 2: In Vitro Metabolism and Adduct Formation

SystemMetabolites DetectedKey FindingsReference
Human Liver Microsomes12 metabolites (M1-M12)M1, M2, M4, M6 unstable with GSH[14]
Human & Rat Liver MicrosomesUp to 48 metabolitesDehydrogenation, oxygenation, necic acid shortening[15]
Human PlasmaPyrrole-protein adductsDetected in patients with PA-induced HSOS[16]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced hepatotoxicity.

Induction of Hepatic Veno-Occlusive Disease in a Rat Model

This protocol is a synthesis of methodologies described in the literature for inducing VOD in rats using pyrrolizidine alkaloids.

  • Animal Model: Male Wistar rats (or other suitable strain), typically 6-8 weeks old.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Lasiocarpine Administration:

    • Prepare a solution of this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer Lasiocarpine via oral gavage at a dose known to induce VOD (e.g., as determined by dose-ranging studies). Dosing regimens can vary, for example, a single high dose or repeated lower doses.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity, including weight loss, ascites, and changes in behavior.

    • Collect blood samples at specified time points for analysis of liver enzymes (ALT, AST).

  • Tissue Collection and Analysis:

    • At the end of the study period, euthanize the animals.

    • Perform a necropsy and collect liver tissue.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • Snap-freeze another portion in liquid nitrogen for molecular analyses (e.g., Western blot, zymography).

In Vitro Cytotoxicity Assessment using the Resazurin Reduction Assay

This protocol is based on standard procedures for the resazurin (AlamarBlue) assay.[17][18]

  • Cell Culture:

    • Seed hepatocytes (e.g., HepG2, primary human hepatocytes) in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Lasiocarpine Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Lasiocarpine in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the Lasiocarpine-containing medium. Include vehicle controls.

    • Incubate the cells for the desired exposure time (e.g., 24, 48 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in sterile PBS or culture medium.

    • Add the resazurin solution to each well (typically 10% of the culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence of the reduced product, resorufin, using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[17][19]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Express the results as a percentage of the vehicle control.

    • Plot the concentration-response curve and calculate the IC50 value.

Detection of MMP-9 Activity by Gelatin Zymography

This protocol is adapted from standard gelatin zymography procedures.[11][13]

  • Sample Preparation:

    • Homogenize liver tissue samples in a non-reducing lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein from each sample into the wells of the gel. Do not heat or reduce the samples.

    • Run the gel under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.[13]

    • Incubate the gel in a development buffer containing calcium and zinc ions (required for MMP activity) at 37°C for 18-24 hours.[13]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.[13]

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been digested by MMPs.

  • Analysis:

    • Identify MMP-9 based on its molecular weight.

    • Quantify the band intensity using densitometry software.

dot

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) Lasiocarpine_Treatment_IV This compound Treatment (Dose-Response) Cell_Culture->Lasiocarpine_Treatment_IV Cytotoxicity_Assay Cytotoxicity Assay (e.g., Resazurin) Lasiocarpine_Treatment_IV->Cytotoxicity_Assay Metabolism_Analysis Metabolite & Adduct Analysis (UHPLC-MS) Lasiocarpine_Treatment_IV->Metabolism_Analysis Animal_Model Rat Model of VOD Lasiocarpine_Treatment_AV This compound Administration (Oral Gavage) Animal_Model->Lasiocarpine_Treatment_AV Monitoring Clinical Monitoring & Blood Sampling Lasiocarpine_Treatment_AV->Monitoring Tissue_Analysis Histopathology & Molecular Analysis Monitoring->Tissue_Analysis MMP9_Zymography Gelatin Zymography for MMP-9 Tissue_Analysis->MMP9_Zymography

General experimental workflow for studying this compound toxicity.

Conclusion

This compound plays a central role in the pathogenesis of hepatic veno-occlusive disease through its metabolic activation to reactive pyrrolic metabolites. These metabolites induce injury to liver sinusoidal endothelial cells, initiating a cascade of events including cytoskeletal disruption, release of MMP-9, and degradation of the extracellular matrix, ultimately leading to sinusoidal obstruction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and mitigate the risks associated with pyrrolizidine alkaloid toxicity. Further research into the specific signaling pathways and the development of targeted therapies are crucial for addressing this significant health concern.

References

The Structural Elucidation of (-)-Lasiocarpine Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural compounds known for their hepatotoxicity, genotoxicity, and carcinogenicity.[1] The toxicity of lasiocarpine is intrinsically linked to its metabolic activation in the liver. Understanding the structural details of its metabolites is therefore paramount for assessing its risk to human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the structural elucidation of this compound metabolites, detailing the metabolic pathways, experimental protocols for their identification and quantification, and a summary of key quantitative findings.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and can be broadly categorized into two main competing pathways: bioactivation and detoxification.[2] The primary enzyme responsible for the metabolic activation of lasiocarpine is Cytochrome P450 3A4 (CYP3A4).[3][4]

Bioactivation Pathway

The bioactivation pathway leads to the formation of highly reactive electrophilic metabolites responsible for the toxic effects of lasiocarpine. This pathway involves the following key steps:

  • Hydroxylation: CYP450 enzymes, predominantly CYP3A4, hydroxylate the necine base of lasiocarpine at the C-3 or C-8 position.

  • Dehydration: The hydroxylated intermediate is unstable and readily undergoes dehydration to form dehydrolasiocarpine.

  • Formation of Pyrrolic Esters: Dehydrolasiocarpine is a highly reactive pyrrolic ester, specifically a dehydroretronecine (B1196577) (DHR) ester. These electrophilic pyrrolic esters can readily react with cellular nucleophiles such as DNA and proteins, leading to adduct formation, cytotoxicity, and genotoxicity.[5]

Detoxification Pathways

Concurrent with bioactivation, this compound can undergo several detoxification reactions, rendering the molecule less harmful:

  • N-oxidation: The nitrogen atom of the pyrrolizidine ring can be oxidized to form lasiocarpine N-oxide, a less toxic metabolite that is more water-soluble and readily excreted.

  • Hydrolysis: Carboxylesterases can hydrolyze the ester linkages of lasiocarpine, cleaving it into its constituent necine base (heliotridine) and necic acids. These hydrolysis products are generally considered less toxic.

  • Glutathione (B108866) Conjugation: The reactive pyrrolic esters formed during bioactivation can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugates are more water-soluble and can be eliminated from the body.[3]

dot

Lasiocarpine_Metabolism cluster_bioactivation Bioactivation Pathway cluster_detoxification Detoxification Pathways Lasiocarpine Lasiocarpine Hydroxylasiocarpine Hydroxylasiocarpine Lasiocarpine->Hydroxylasiocarpine CYP3A4 (Hydroxylation) Lasiocarpine_N_Oxide Lasiocarpine N-Oxide Lasiocarpine->Lasiocarpine_N_Oxide N-oxidation Heliotridine_NecicAcids Heliotridine + Necic Acids Lasiocarpine->Heliotridine_NecicAcids Hydrolysis (Carboxylesterases) Dehydrolasiocarpine Dehydrolasiocarpine (Reactive Pyrrolic Ester) Hydroxylasiocarpine->Dehydrolasiocarpine Dehydration DNA/Protein Adducts DNA/Protein Adducts Dehydrolasiocarpine->DNA/Protein Adducts Nucleophilic Attack GSH_Conjugate Glutathione Conjugate Dehydrolasiocarpine->GSH_Conjugate GSH Conjugation (GSTs)

Caption: Metabolic pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The quantitative analysis of this compound and its metabolites is crucial for understanding its toxicokinetics. Below are tables summarizing key quantitative data from in vitro studies.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

ParameterValueReference
Remaining Lasiocarpine (after 4.5h incubation)37.4% ± 10.8[6]
Primary Metabolizing EnzymeCYP3A4[6]
Lasiocarpine Depletion by CYP3A4 (after 5h)~91%[6]

Table 2: Experimentally Determined Physicochemical Properties of Lasiocarpine and its N-oxide

CompoundLog PBlood-to-Plasma Ratio (Rb)Reference
Lasiocarpine-0.302-[7]
Lasiocarpine N-oxide-0.302-[7]

Table 3: Comparative Pharmacokinetics of Lasiocarpine in Rats

Administration RouteDoseAUC₀-t (ng/mL*h)Cₘₐₓ (ng/mL)Absolute Oral BioavailabilityReference
Intravenous1 mg/kg336 ± 26--[8]
Oral10 mg/kg18.2 ± 3.851.7 ± 22.50.5%[8]

Experimental Protocols for Metabolite Elucidation

The structural elucidation of this compound metabolites relies on a combination of sophisticated analytical techniques. A general workflow is presented below, followed by detailed methodologies for key experiments.

dot

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_elucidation Structural Elucidation Incubation In Vitro Incubation (e.g., Liver Microsomes) Extraction Extraction of Metabolites Incubation->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection HRMS_Analysis High-Resolution MS Analysis MS_Detection->HRMS_Analysis Structure_Confirmation Structure Confirmation HRMS_Analysis->Structure_Confirmation NMR_Spectroscopy NMR Spectroscopy NMR_Spectroscopy->Structure_Confirmation

Caption: Experimental workflow for metabolite elucidation.

In Vitro Metabolism Studies
  • Objective: To generate metabolites of this compound in a controlled environment mimicking liver metabolism.

  • Methodology:

    • Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, this compound, and an NADPH-generating system (to support CYP450 activity) in a phosphate (B84403) buffer (pH 7.4).

    • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727).

    • Protein Precipitation: Centrifuge the mixture to precipitate proteins.

    • Supernatant Collection: Collect the supernatant containing the metabolites for subsequent analysis.[4]

Sample Preparation for Analysis
  • Objective: To extract and concentrate metabolites from the biological matrix.

  • Methodology (for in vitro samples):

    • The supernatant from the incubation mixture is typically evaporated to dryness under a stream of nitrogen.

    • The residue is then reconstituted in a solvent compatible with the analytical system (e.g., a mixture of mobile phase A and B).[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Objective: To separate the metabolites from the parent compound and other matrix components, and to obtain mass spectral data for identification and quantification.

  • Methodology:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column is commonly used (e.g., Poroshell 120 C18, 50x3.0 mm, 2.7 µm).[9]

    • Mobile Phase: A gradient elution is typically employed using:

      • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate).

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for PAs.

    • Data Acquisition:

      • Full Scan: To detect all ions within a specified mass range.

      • Product Ion Scan (MS/MS): To fragment precursor ions of interest and obtain fragmentation patterns for structural elucidation.

      • Multiple Reaction Monitoring (MRM): For targeted quantification of specific metabolites. For instance, the transition of m/z 443.2 → 425.15 can be used to monitor the 7-GS-DHP conjugate.[2]

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
  • Objective: To obtain accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions.

  • Methodology:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • The accurate mass data allows for the calculation of the elemental formula of the parent ion and its fragments.

    • By comparing the elemental composition of a metabolite to that of the parent drug, the type of biotransformation (e.g., oxidation, demethylation, conjugation) can be deduced.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide definitive structural information, including the connectivity of atoms and stereochemistry.

  • Methodology:

    • Requires isolation of the metabolite in sufficient purity and quantity.

    • A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

    • The NMR data provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the metabolite's structure.

Conclusion

The structural elucidation of this compound metabolites is a complex process that requires a multi-faceted analytical approach. The interplay between bioactivation and detoxification pathways, primarily mediated by CYP3A4, dictates the toxic potential of this pyrrolizidine alkaloid. Detailed in vitro metabolism studies, coupled with advanced analytical techniques such as LC-MS/MS, HRMS, and NMR, are essential for identifying and quantifying the full spectrum of metabolites. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with lasiocarpine exposure.

References

The Pyrrolizidine Alkaloid (-)-Lasiocarpine: A Technical Guide to its Effects on Cell Cycle and Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular and molecular effects of the pyrrolizidine (B1209537) alkaloid (-)-Lasiocarpine, with a specific focus on its impact on cell cycle progression and mitosis. The information presented herein is a synthesis of findings from multiple research studies, intended to serve as a comprehensive resource for professionals in the fields of toxicology, oncology, and drug development.

Core Mechanism of Action: DNA Damage and G2/M Arrest

This compound is a genotoxic compound that requires metabolic activation to exert its cytotoxic effects. The primary mechanism of action involves the formation of reactive pyrrole (B145914) esters that bind to cellular macromolecules, most notably DNA. This leads to the formation of DNA adducts, triggering a cellular DNA damage response.[1][2] This response, in turn, activates cell cycle checkpoints, leading to a significant arrest of cells in the G2/M phase of the cell cycle.[1][2][3][4] This G2 arrest is a key feature of this compound's antimitotic activity.[3][5]

The cellular consequences of this compound exposure include an increase in cell and nucleus size, likely due to the cells continuing to grow without dividing, and the formation of micronuclei, a sign of genomic instability.[1][2]

Lasiocarpine_Mechanism cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects cluster_pathway Signaling Pathway Lasiocarpine This compound CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolism ReactiveMetabolites Reactive Pyrrole Esters CYP3A4->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response G2M_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage_Response->G2M_Arrest ATM ATM (Increased) DNA_Damage_Response->ATM PAK1 PAK1 (Increased) DNA_Damage_Response->PAK1 WEE1 WEE1 (Decreased) DNA_Damage_Response->WEE1 CHEK1 CHEK1 (Decreased) DNA_Damage_Response->CHEK1 Mitotic_Disruption Mitotic Disruption G2M_Arrest->Mitotic_Disruption Increased_Cell_Size Increased Cell & Nucleus Size G2M_Arrest->Increased_Cell_Size Genomic_Instability Genomic Instability (Micronuclei Formation) Mitotic_Disruption->Genomic_Instability

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of this compound from key studies.

Table 1: Cytotoxicity of this compound

Cell LinePre-treatmentEC50 (µM)Reference
HepG23A4Thymidine (B127349)100[1]
V793A4Thymidine89[1]

EC50 values were determined after 24 hours of exposure.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G2/M Phase (Mean ± SD)Reference
V793A4Control (Solvent)32 ± 5[1]
V793A410 µM Lasiocarpine (24h)58 ± 7[1]
HepG23A4Control (Solvent)25 ± 3[1]
HepG23A410 µM Lasiocarpine (24h)45 ± 6[1]

*Indicates a statistically significant increase compared to the solvent control.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • V79 (Chinese hamster lung fibroblast) and HepG2 (human hepatoblastoma) wild-type (WT) cells.

    • V79 and HepG2 cells genetically engineered to overexpress human Cytochrome P450 3A4 (V793A4 and HepG23A4).[1]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Cell Cycle Synchronization: To enrich the cell population in a specific phase of the cell cycle, a double thymidine block is often employed. Cells are incubated with 2 mM thymidine for 16 hours, followed by an 8-hour release in normal medium, and a second 16-hour incubation with 2 mM thymidine. This arrests cells at the G1/S boundary.[2]

  • This compound Treatment: Following synchronization (or for asynchronous cultures), cells are exposed to various concentrations of this compound (e.g., 1, 5, 10 µM) or a solvent control (e.g., 0.1% acetonitrile) for specified time periods (e.g., 2, 4, 6, 24, 48 hours).[1]

Cell Viability Assay (Neutral Red Uptake)

This assay assesses cytotoxicity by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.

Neutral_Red_Uptake_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) and controls incubate1->treat incubate2 Incubate for 24h treat->incubate2 wash1 Wash with PBS incubate2->wash1 add_nr Add Neutral Red solution (40 µg/ml) wash1->add_nr incubate3 Incubate for 2-3h add_nr->incubate3 wash2 Wash with PBS incubate3->wash2 decolorize Add decolorization solution wash2->decolorize measure Measure absorbance (530 nm excitation, 645 nm emission) decolorize->measure end Calculate EC50 measure->end

Caption: Workflow for the Neutral Red Uptake cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[6]

Flow_Cytometry_Workflow start Harvest cells (including supernatant) wash Wash with ice-cold PBS start->wash fix Fix cells in ice-cold 70% ethanol (overnight at 4°C) wash->fix centrifuge Centrifuge and discard ethanol fix->centrifuge resuspend Resuspend in PBS centrifuge->resuspend treat_rnase Add RNase A resuspend->treat_rnase stain Add Propidium Iodide treat_rnase->stain incubate Incubate in the dark (30 min at 37°C) stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify cell cycle phases (G1, S, G2/M) analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Confocal Microscopy for Cellular Morphology

This technique is used to visualize changes in cell and nuclear size and to detect the presence of micronuclei.

  • Cell Seeding: Cells are seeded on glass coverslips in 12-well plates and incubated for 24 hours.

  • Treatment: Cells are treated with this compound or a solvent control.

  • Fixation: Cells are washed with PBS and fixed with 3.7% formaldehyde (B43269) in medium for 20 minutes at 37°C.[1]

  • Permeabilization: After washing with PBS, cells are permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.[1]

  • Staining:

    • The plasma membrane is stained with a dye such as CellMask™ Orange.[1]

    • The nucleus is stained with a DNA dye such as Hoechst 33342.[1]

  • Imaging: Images are acquired using a confocal laser scanning microscope (e.g., Zeiss LSM 700) at an appropriate magnification (e.g., 40x).[1]

Analysis of Protein Phosphorylation (DigiWest)

This high-content western blotting method allows for the analysis of the phosphorylation status of multiple cell cycle-associated proteins simultaneously.[1]

  • Cell Lysis: Treated and control cells are harvested, and cell pellets are stored at -80°C.

  • Protein Quantification: Protein concentration in the cell lysates is determined.

  • DigiWest Analysis:

    • Lysates are separated by SDS-PAGE.

    • Proteins are transferred to a membrane.

    • The membrane is cut into strips, and each strip is incubated with a primary antibody against a specific protein or phosphoprotein.

    • Strips are then incubated with species-specific secondary antibodies labeled with fluorescent dyes.

    • The signals are detected and quantified.

Effects on Mitosis

This compound is described as a potent antimitogenic agent.[5] Cells treated with this alkaloid exhibit characteristics similar to those treated with colchicine, a well-known mitotic inhibitor that disrupts microtubule polymerization.[1] This suggests that this compound may interfere with the proper formation or function of the mitotic spindle.[7][8] The G2/M arrest observed is a direct consequence of the cell's inability to successfully navigate mitosis due to DNA damage and potentially other mitotic disruptions. The formation of megalocytes (abnormally large cells) is a hallmark of this antimitotic effect, as cells are arrested in their division process but may continue to synthesize DNA and proteins.[5]

Conclusion

This compound exerts significant effects on the cell cycle and mitosis, primarily through its action as a DNA-damaging agent following metabolic activation. The resulting DNA damage response leads to a robust G2/M cell cycle arrest, preventing cell division. This antimitotic activity is a key aspect of its cytotoxicity and genotoxicity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and other pyrrolizidine alkaloids, and for professionals in drug development to consider these effects in the context of safety and efficacy assessments.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (-)-Lasiocarpine in Herbal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species. The presence of these compounds in herbal products, arising from contamination with PA-producing plants, is a significant safety concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[1][2] Consequently, robust and sensitive analytical methods are imperative for the accurate detection and quantification of this compound in herbal matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound in herbs, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Overview of Analytical Techniques

The detection of this compound in complex herbal samples necessitates highly selective and sensitive analytical methodologies. While techniques like Gas Chromatography (GC) can be used, Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PA analysis due to its high sensitivity, selectivity, and applicability to a wide range of PAs without the need for derivatization.[2][3] High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection can also be employed, though it may offer limited structural information compared to MS.[4][5]

Sample Preparation: The Critical First Step

Effective sample preparation is crucial for the reliable analysis of this compound, aiming to efficiently extract the analyte from the complex herbal matrix while minimizing interferences.

Workflow for Sample Preparation and Extraction

SamplePrep Start Herbal Sample Grinding Grinding to Fine Powder Start->Grinding Extraction Solvent Extraction (e.g., Acidified Methanol (B129727)/Water) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Cleanup Clean-up (SPE or d-SPE) Supernatant->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for the preparation of herbal samples for this compound analysis.

Detailed Protocols for Sample Preparation

Two common and effective methods for sample preparation are Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

Protocol 2.1: Solid-Phase Extraction (SPE) Method

This method is highly effective for cleaning up complex extracts.

  • Grinding: Homogenize the dried herbal sample by grinding it into a fine powder.

  • Extraction:

    • Weigh 2.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol/water).[6][7]

    • Sonciate the mixture for 15 minutes at room temperature.[7]

    • Centrifuge the sample at approximately 3800 x g for 10 minutes.[7]

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solution and combine the supernatants.[7]

  • Neutralization: Adjust the pH of the combined extracts to approximately 7 using an ammonia (B1221849) solution.[7]

  • SPE Clean-up:

    • Condition a cation-exchange SPE cartridge (e.g., SCX or MCX) with methanol followed by water.[2]

    • Load the neutralized extract onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the PAs, including this compound, with a solution of 2.5% ammonia in methanol.[6]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2.2: Modified QuEChERS Method

This method offers a faster and simpler alternative to traditional SPE.

  • Grinding: Prepare the herbal sample as described in Protocol 2.1.

  • Extraction:

    • Weigh 3.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 15 mL of water and vortex to moisten the sample completely.[8]

    • Add 25 mL of acetonitrile (B52724) and shake vigorously for 5 minutes.[8]

    • Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, and citrate (B86180) buffers) and shake for another 5 minutes.[8]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.[8]

  • Dispersive SPE (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex for 1-2 minutes and then centrifuge.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate it to dryness, and reconstitute it in the mobile phase for analysis.

Analytical Determination by LC-MS/MS

LC-MS/MS provides the necessary sensitivity and selectivity for the quantification of this compound in complex herbal extracts.

Workflow for LC-MS/MS Analysis

LCMS_Workflow Sample Prepared Sample Injection Autosampler Injection Sample->Injection Separation UPLC/HPLC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data Data Acquisition & Processing Detection->Data

Caption: A typical workflow for the analysis of this compound using LC-MS/MS.

Protocol 3.1: UHPLC-MS/MS Method

This protocol is based on a validated method for the analysis of multiple PAs in food and plant-derived samples.[1]

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[1]

    • Column Temperature: 40 °C.[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 3 µL.[1]

    • Gradient Elution:

      • 0–1 min: 5% B

      • 1–10 min: 5–80% B

      • 10–14 min: 80% B

      • 14–15 min: 80–5% B

      • 15–16 min: 5% B[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 5.5 kV.[9]

    • Source Temperature: Dependent on the instrument, typically in the range of 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • MRM Transitions for this compound: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. For related PAs, these are well-documented.

Data Presentation and Method Performance

The performance of the analytical method should be thoroughly validated. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Representative Performance Data for PA Analysis in Herbal Matrices

ParameterValueReference
Linearity (R²) > 0.996[9]
LOD 0.015–0.75 µg/kg[1]
LOQ 0.05–2.5 µg/kg[1]
Recovery 61–128%[10]
Precision (RSD) < 15%[1]

Note: The values presented are indicative and may vary depending on the specific matrix, analyte concentration, and instrumentation.

Conclusion

The analytical methods detailed in these application notes, particularly the use of UHPLC-MS/MS, provide a robust framework for the sensitive and selective detection of this compound in a variety of herbal products. Adherence to these protocols, including meticulous sample preparation and validated instrumental analysis, is essential for ensuring the safety and quality of herbal medicines and supplements. Researchers, scientists, and drug development professionals can adapt and optimize these methods to suit their specific laboratory conditions and regulatory requirements.

References

Application Note: Quantification of (-)-Lasiocarpine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS protocol for the sensitive and selective quantification of the pyrrolizidine (B1209537) alkaloid (-)-Lasiocarpine in a biological matrix is presented. This method is crucial for toxicological assessments, pharmacokinetic studies, and food safety analyses. The protocol details the sample preparation, chromatographic separation, and mass spectrometric detection necessary for accurate determination of this compound.

Introduction

This compound is a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species. Its presence in the food chain, primarily through contaminated herbal products and honey, poses a significant health risk to humans and livestock. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred method for the quantification of trace levels of Lasiocarpine in complex biological matrices.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in rat plasma, which can be adapted for other biological samples.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from rat plasma using solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • Heliotrine (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Rat plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

2. Standard Solutions and Calibration Standards

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Heliotrine (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Heliotrine stock solution in 50% methanol.

  • Calibration Curve Standards: Spike blank rat plasma with the appropriate working standard solutions to obtain final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

3. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (100 ng/mL Heliotrine) and 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[6]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[6]

  • Elution: Elute the analytes with 1 mL of acetonitrile.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm)[7]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
8.0 10 90
10.0 10 90
10.1 95 5

| 15.0 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 412.2 136.1 100 25
This compound (Quantifier) 412.2 220.1 100 20

| Heliotrine (IS) | 314.2 | 136.1 | 100 | 22 |

Data Presentation

The quantitative performance of the method should be evaluated. The following tables summarize the expected performance characteristics of this assay.

Table 3: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 0.1 - 100 | y = 0.052x + 0.003 | > 0.995 |

Table 4: Accuracy and Precision

QC Concentration (ng/mL) Concentration Measured (Mean ± SD, n=6) Accuracy (%) Precision (%RSD)
Low (0.3) 0.29 ± 0.03 96.7 10.3
Medium (30) 29.1 ± 1.8 97.0 6.2

| High (80) | 82.4 ± 4.5 | 103.0 | 5.5 |

Table 5: Limit of Detection and Quantification

Parameter Value (ng/mL)
Limit of Detection (LOD) 0.03

| Limit of Quantification (LOQ) | 0.1 |

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Heliotrine) plasma->add_is pretreat 3. Add 0.1% Formic Acid add_is->pretreat spe 4. Solid-Phase Extraction (C18) pretreat->spe evap 5. Evaporate to Dryness spe->evap reconstitute 6. Reconstitute in Mobile Phase evap->reconstitute lc 7. LC Separation (C18 Column) reconstitute->lc ms 8. MS/MS Detection (ESI+, MRM) lc->ms integrate 9. Peak Integration ms->integrate calibrate 10. Calibration Curve Generation integrate->calibrate quantify 11. Quantification of this compound calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway cluster_lasiocarpine This compound cluster_fragments Product Ions lasiocarpine Precursor Ion [M+H]+ m/z 412.2 fragment1 Product Ion 1 (Retronecine moiety) m/z 136.1 lasiocarpine->fragment1 Collision-Induced Dissociation fragment2 Product Ion 2 (Necic acid moiety related) m/z 220.1 lasiocarpine->fragment2

Caption: Proposed MS/MS fragmentation of this compound.

References

In Vitro Assessment of (-)-Lasiocarpine Cytotoxicity in HepG2 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a known hepatotoxin. Understanding its cytotoxic mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the in vitro assessment of this compound cytotoxicity in the human hepatoma cell line, HepG2. The protocols herein describe methods to evaluate cell viability, apoptosis, cell cycle progression, oxidative stress, and key signaling pathways involved in this compound-induced toxicity.

Data Presentation

The cytotoxicity of this compound in HepG2 cells is significantly influenced by the metabolic activation capacity of the cells. Studies often utilize HepG2 cells overexpressing cytochrome P450 enzymes, such as CYP3A4, to mimic in vivo metabolism.

Table 1: Cytotoxicity of this compound in HepG2 Cells

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HepG2 (Wild-Type)Standard Cell Culture24 - 72>2400[1]
HepG2-CYP3A4Neutral Red Uptake24100[2]
HepG2-CYP3A4Not Specified2412.6[3]

Experimental Protocols

Cell Culture and Treatment

1.1. Cell Line Maintenance:

  • Culture HepG2 cells (and HepG2-CYP3A4 cells, if applicable) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

1.2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration does not exceed 0.5% (v/v) and include a vehicle control in all experiments.

  • Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and Western blotting) and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assessment: Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[4][5]

2.1. Materials:

  • Neutral Red solution (e.g., 40 µg/mL in culture medium)

  • Phosphate Buffered Saline (PBS)

  • Destain solution (e.g., 50% ethanol (B145695), 49% deionized water, 1% glacial acetic acid)

  • 96-well plate reader

2.2. Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound for 24 hours.[2] Include a positive control (e.g., 0.1% Triton X-100) and a vehicle control.

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution and wash the cells with PBS.

  • Add 150 µL of destain solution to each well and shake the plate for 10 minutes to solubilize the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

3.1. Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

3.2. Protocol:

  • Seed HepG2 cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

4.1. Materials:

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

4.2. Protocol:

  • Seed HepG2 cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) to detect intracellular ROS.[1][8]

5.1. Materials:

  • DCFDA solution (10 mM)

  • PBS

  • Fluorescence microplate reader or fluorescence microscope

5.2. Protocol:

  • Seed HepG2 cells in a 96-well black plate (for plate reader) or on coverslips in a 24-well plate (for microscopy).

  • Treat the cells with this compound for the desired time.

  • Wash the cells three times with ice-cold PBS.

  • Incubate the cells with 10 µM DCFDA in the dark for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

6.1. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Caspase-8, Caspase-9, Bax, Bcl-2, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

6.2. Protocol:

  • Treat HepG2 cells with this compound in 6-well plates.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Seed HepG2 Cells treat Treat with this compound start->treat viability Cell Viability (NRU Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle ros ROS Detection (DCFDA) treat->ros western Western Blot treat->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist ros_level ROS Levels ros->ros_level protein_exp Protein Expression western->protein_exp

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response lasiocarpine This compound cyp3a4 CYP3A4 lasiocarpine->cyp3a4 reactive_metabolite Reactive Metabolites (e.g., Pyrrolic Esters) cyp3a4->reactive_metabolite dna_damage DNA Adducts / Damage reactive_metabolite->dna_damage ros_stress Oxidative Stress reactive_metabolite->ros_stress atm_atr ATM/ATR Activation dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Activation chk1_chk2->p53 g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest apoptosis Apoptosis p53->apoptosis fasl FasL fas Fas Receptor fasl->fas caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase3->apoptosis

Caption: Signaling pathways in this compound-induced cytotoxicity.

References

Developing a (-)-Lasiocarpine-Induced Liver Injury Model in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a potent hepatotoxin known to cause significant liver injury in both humans and animals. Its toxic effects are primarily mediated by metabolic activation in the liver by cytochrome P450 enzymes.[1] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular dysfunction, oxidative stress, and apoptosis.[1] The characteristic pathological manifestation of this compound toxicity is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD).[2][3] This condition is characterized by damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids and post-sinusoidal venules, resulting in hemorrhagic necrosis, fibrosis, and ultimately, liver failure.[4]

The development of a reliable and reproducible this compound-induced liver injury model in mice is crucial for studying the pathogenesis of HSOS, identifying potential therapeutic targets, and evaluating the efficacy of novel hepatoprotective agents. This document provides detailed application notes and experimental protocols for establishing both acute and chronic models of this compound-induced liver injury in mice.

Mechanism of this compound-Induced Liver Injury

The hepatotoxicity of this compound is a multi-step process initiated by its metabolic activation. The key signaling pathways involved are outlined below.

Lasiocarpine This compound CYP450 Cytochrome P450 (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrole Metabolites (Dehydrolasiocarpine) CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Endothelial_Damage Sinusoidal Endothelial Cell Damage Protein_Adducts->Endothelial_Damage Oxidative_Stress Oxidative Stress (ROS Generation) GSH_Depletion->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis p53 activation HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) Apoptosis->HSOS Endothelial_Damage->HSOS

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental Protocols

The following protocols provide a framework for inducing acute and chronic liver injury in mice using this compound. It is recommended to perform pilot studies to determine the optimal dose and time course for the specific mouse strain and experimental conditions.

Experimental Workflow

Animal_Acclimatization Animal Acclimatization (1 week) Model_Induction Model Induction: This compound Administration (Acute or Chronic) Animal_Acclimatization->Model_Induction Monitoring Monitoring: Body Weight, Clinical Signs Model_Induction->Monitoring Sample_Collection Sample Collection: Blood, Liver Tissue Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis: Serum ALT, AST Sample_Collection->Biochemical_Analysis Histopathology Histopathological Analysis: H&E, Masson's Trichrome Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis: Western Blot, qPCR Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for the mouse model.
Materials and Reagents

  • This compound (CAS No. 303-34-4)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or corn oil)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10% neutral buffered)

  • Paraffin (B1166041)

  • Hematoxylin (B73222) and Eosin (H&E) stain

  • Masson's trichrome stain

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

Protocol 1: Acute this compound-Induced Liver Injury

This protocol is designed to induce a rapid and severe liver injury, characteristic of acute HSOS.

  • Animal Acclimatization: House male C57BL/6 mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. A common approach is to dissolve it in sterile saline. The concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight for intraperitoneal injection.[3]

  • Induction of Injury:

    • Fast the mice overnight (approximately 12-16 hours) before administration to reduce variability in metabolic activation.

    • Administer a single intraperitoneal (i.p.) injection of this compound at a dose range of 50-100 mg/kg . A pilot study is recommended to determine the optimal dose that induces significant liver injury without causing excessive mortality.

    • The control group should receive an equivalent volume of the vehicle.

  • Monitoring and Sample Collection:

    • Monitor the animals closely for clinical signs of toxicity, such as lethargy, ruffled fur, and abdominal distension.

    • Collect blood samples via tail vein or retro-orbital bleeding at various time points (e.g., 6, 12, 24, 48, and 72 hours) post-injection to assess serum levels of ALT and AST.

    • At the desired endpoint (e.g., 24, 48, or 72 hours), euthanize the mice and collect the liver for histopathological and molecular analysis.

  • Biochemical Analysis: Measure serum ALT and AST levels using commercially available kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for H&E and Masson's trichrome staining.

    • Evaluate the sections for evidence of HSOS, including sinusoidal congestion, hemorrhage, centrilobular necrosis, and endothelial cell damage.

Protocol 2: Chronic this compound-Induced Liver Injury

This protocol aims to induce a more progressive liver injury with the development of fibrosis, mimicking chronic exposure to hepatotoxins.

  • Animal Acclimatization: As described in the acute protocol.

  • Preparation of this compound Solution: Prepare the this compound solution as described previously. For oral gavage, the volume should be around 5-10 mL/kg.[5]

  • Induction of Injury:

    • Administer this compound via oral gavage or i.p. injection at a lower dose range of 10-25 mg/kg .

    • Administer the dose repeatedly, for example, twice a week for 4-8 weeks. The frequency and duration should be optimized based on the desired severity of fibrosis.

    • The control group should receive the vehicle with the same frequency and duration.

  • Monitoring and Sample Collection:

    • Monitor the body weight of the animals weekly.

    • At the end of the treatment period, collect blood and liver samples as described in the acute protocol.

  • Biochemical and Histopathological Analysis: Perform the analyses as described for the acute model. In the chronic model, pay particular attention to the extent of fibrosis using Masson's trichrome staining.

Data Presentation

Table 1: Expected Biochemical Changes in Acute this compound-Induced Liver Injury
Time Point (Post-Injection)Serum ALT (U/L)Serum AST (U/L)
0 hours (Control)20 - 4050 - 100
24 hours200 - 500300 - 800
48 hours300 - 800500 - 1200
72 hours150 - 400250 - 700
Note: These are approximate values and may vary depending on the mouse strain, dose, and experimental conditions. Data should be compared to a vehicle-treated control group.
Table 2: Histopathological Scoring of Hepatic Sinusoidal Obstruction Syndrome (HSOS)
FeatureScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Sinusoidal Congestion NoneFocal, centrilobularMultifocal, extending to mid-zoneDiffuse, panlobular
Hemorrhage NoneOccasional single-cell hemorrhageSmall focal areas of hemorrhageLarge areas of hemorrhage with red blood cell extravasation
Hepatocyte Necrosis NoneSingle-cell necrosisFocal areas of necrosisConfluent necrosis
Endothelial Damage Intact endotheliumSwelling of endothelial cellsDetachment of endothelial cellsDenudation of sinusoids
Fibrosis (Chronic Model) No fibrosisMinimal perisinusoidal fibrosisModerate perisinusoidal and pericentral fibrosisBridging fibrosis

Key Experimental Methodologies

Serum Biochemistry

Measurement of serum ALT and AST levels is a standard method for assessing liver damage. These enzymes are released into the bloodstream upon hepatocyte injury.

  • Collect blood into serum separator tubes.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Collect the serum and store at -80°C until analysis.

  • Use commercial assay kits to determine ALT and AST concentrations according to the manufacturer's protocols.

Histopathology

Histopathological examination of liver tissue is essential for confirming the presence and severity of HSOS.

  • Fixation: Immediately after collection, fix liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • H&E Staining: For general morphology, stain sections with hematoxylin and eosin.

    • Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis, use Masson's trichrome stain.

  • Microscopic Evaluation: Examine the stained sections under a light microscope and score the pathological changes according to the criteria in Table 2.

Conclusion

The this compound-induced liver injury model in mice is a valuable tool for investigating the mechanisms of HSOS and for the preclinical evaluation of potential therapies. The protocols and application notes provided here offer a comprehensive guide for establishing and utilizing this model. Careful planning, pilot studies, and consistent experimental procedures are crucial for obtaining reliable and reproducible results.

References

Synthesis of (-)-Lasiocarpine Analytical Standard: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity analytical standards is paramount for accurate quantification and toxicological assessment. This document provides detailed application notes and protocols for the chemical synthesis of the pyrrolizidine (B1209537) alkaloid (-)-Lasiocarpine, a known hepatotoxin.

This compound is a diester pyrrolizidine alkaloid characterized by its complex stereochemistry. Its total synthesis is a challenging endeavor requiring precise control over multiple chiral centers. The synthetic strategy outlined here involves the preparation of three key building blocks: the necine base (+)-retronecine, and two necic acids, angelic acid and the enantiopure (+)-lasiocarpic acid. These components are then stereoselectively coupled to yield the target molecule, this compound.

Synthetic Strategy Overview

The synthesis of this compound is a convergent process, culminating in the esterification of the necine base with the two requisite necic acids. The overall workflow can be visualized as follows:

Synthesis_Overview cluster_retronecine Synthesis of (+)-Retronecine cluster_angelic Synthesis of Angelic Acid cluster_lasiocarpic Enantioselective Synthesis of (+)-Lasiocarpic Acid cluster_coupling Final Coupling Start_R Pyrrolidine Derivative Intermediate_R Geissman-Waiss Lactone Start_R->Intermediate_R End_R (+)-Retronecine Intermediate_R->End_R Coupling Stereoselective Esterification End_R->Coupling Start_A Tiglic Acid or 2-Methyl-3-crotononitrile End_A Angelic Acid Start_A->End_A End_A->Coupling Start_L Achiral Starting Material Intermediate_L Chiral Intermediate Start_L->Intermediate_L End_L (+)-Lasiocarpic Acid Intermediate_L->End_L End_L->Coupling Lasiocarpine Lasiocarpine Coupling->Lasiocarpine This compound Retronecine_Workflow Start Chiral Pyrrolidine Precursor Step1 Functional Group Manipulations Start->Step1 Step2 Cyclization to Geissman-Waiss Lactone Step1->Step2 Step3 Reduction and Functionalization Step2->Step3 End (+)-Retronecine Step3->End Lasiocarpic_Acid_Workflow Start Achiral Precursor Step1 Asymmetric Reaction (e.g., Sharpless Dihydroxylation) Start->Step1 Step2 Introduction of Methoxyethyl Group Step1->Step2 Step3 Functional Group Manipulations Step2->Step3 End (+)-Lasiocarpic Acid Step3->End

Application Notes and Protocols for Studying (-)-Lasiocarpine Genotoxicity using V79 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid found in various plant species, is a known hepatotoxin and has been shown to exhibit genotoxic potential. Understanding the mechanisms of its genotoxicity is crucial for risk assessment and in the development of potential therapeutic interventions. The Chinese hamster lung fibroblast (V79) cell line is a well-established in vitro model for assessing the genotoxic effects of chemical compounds.[1][2] V79 cells are particularly useful due to their stable karyotype, rapid growth rate, and high plating efficiency. However, V79 cells have limited metabolic capacity. Therefore, to study compounds like this compound that require metabolic activation to exert their genotoxic effects, it is essential to use V79 cells engineered to express specific metabolic enzymes, such as cytochrome P450 3A4 (CYP3A4), or to co-incubate them with an external metabolic activation system like the S9 fraction from induced rat liver. This document provides detailed application notes and protocols for assessing the genotoxicity of this compound in V79 cells using the micronucleus assay, comet assay, and chromosomal aberration test.

Data Presentation

The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of this compound in V79 cells expressing human CYP3A4 (V79-CYP3A4).

Table 1: Cytotoxicity of this compound in V79-CYP3A4 Cells

AssayExposure TimeEC50 (µM)Reference
Neutral Red Uptake24 hours89[3]

Table 2: Genotoxicity of this compound in V79-CYP3A4 Cells

AssayEndpointConcentration (µM)ObservationReference
Micronucleus AssayMicronuclei Formation10Significant increase in micronuclei[3]
DNA Damage ResponseγH2AX FormationConcentration-dependentIncreased γH2AX formation[4]

Signaling Pathway of this compound-Induced Genotoxicity

This compound, after metabolic activation by CYP3A4, forms reactive metabolites that can induce DNA damage. This damage triggers a cellular response primarily mediated by the ATM-CHK2-p53 signaling pathway. This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, apoptosis.

G cluster_activation Metabolic Activation cluster_dna_damage DNA Damage & Response cluster_outcomes Cellular Outcomes Lasiocarpine This compound CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Metabolism ReactiveMetabolites Reactive Metabolites CYP3A4->ReactiveMetabolites DNA_Damage DNA Damage (Adducts, Breaks) ReactiveMetabolites->DNA_Damage ATM ATM (activated) DNA_Damage->ATM CHK2 CHK2 (activated) ATM->CHK2 p53 p53 (activated) CHK2->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: this compound induced DNA damage signaling pathway.

Experimental Protocols

V79 Cell Culture and Maintenance

A crucial prerequisite for reliable genotoxicity testing is the proper maintenance of the V79 cell line.

Materials:

  • V79 or V79-CYP3A4 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved V79 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed the cells into new flasks at an appropriate split ratio (e.g., 1:5 to 1:10).[5][6]

In Vitro Micronucleus Assay

The micronucleus assay is a widely used method to assess chromosomal damage.

G start Seed V79-CYP3A4 cells in culture plates treatment Treat with this compound (with appropriate controls) start->treatment cytoB Add Cytochalasin B to block cytokinesis treatment->cytoB incubation Incubate for 1.5-2 cell cycles cytoB->incubation harvest Harvest cells (Trypsinization) incubation->harvest wash Wash and fix cells harvest->wash stain Stain with Giemsa or other DNA stain wash->stain score Score micronuclei in binucleated cells under a microscope stain->score

Caption: Experimental workflow for the in vitro micronucleus assay.

Materials:

  • V79-CYP3A4 cells

  • Complete growth medium

  • This compound stock solution

  • S9 fraction (if using V79 cells without constitutive CYP3A4 expression)

  • S9 co-factors (NADP, G6P)

  • Cytochalasin B

  • Hypotonic KCl solution (0.075 M)

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Giemsa stain

  • Microscope slides and coverslips

  • Microscope

Protocol:

  • Cell Seeding: Seed V79-CYP3A4 cells in culture plates or flasks at a density that allows for exponential growth during the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin C). If using V79 cells with S9 mix, the treatment medium should be serum-free and contain the S9 fraction and co-factors.[1]

  • Incubation: Incubate the cells with the test compound for 3-4 hours (with S9) or for a longer duration (e.g., 24 hours, without S9).

  • Cytochalasin B Addition: After the treatment period, wash the cells with PBS and add fresh medium containing cytochalasin B (final concentration 3-6 µg/mL) to block cytokinesis.[7][8]

  • Harvesting: Incubate for a further 1.5-2 cell cycles (approximately 18-24 hours for V79 cells). Detach the cells using trypsin, centrifuge, and collect the cell pellet.

  • Slide Preparation: Resuspend the cells in hypotonic KCl solution and incubate for 5-10 minutes. Centrifuge and fix the cells with cold fixative. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining and Scoring: Stain the slides with Giemsa solution. Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.[1][7]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks.

G start Treat V79-CYP3A4 cells with this compound mix Mix cells with low melting point agarose (B213101) start->mix embed Embed cell suspension on microscope slides mix->embed lysis Lyse cells to remove membranes and proteins embed->lysis unwinding DNA unwinding in alkaline buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis stain Stain DNA with a fluorescent dye electrophoresis->stain visualize Visualize and score comets using fluorescence microscopy stain->visualize

Caption: Experimental workflow for the comet assay.

Materials:

  • V79-CYP3A4 cells

  • Complete growth medium

  • This compound stock solution

  • S9 mix and co-factors (if applicable)

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green, Ethidium Bromide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment: Treat V79-CYP3A4 cells with various concentrations of this compound for a short period (e.g., 1-4 hours). Include vehicle and positive controls (e.g., H₂O₂).

  • Slide Preparation: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides with buffer and stain the DNA with a fluorescent dye.

  • Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail.

Chromosomal Aberration Test

This assay detects structural changes in chromosomes.

G start Seed V79-CYP3A4 cells in culture flasks treatment Treat cells with This compound start->treatment colcemid Add Colcemid to arrest cells in metaphase treatment->colcemid harvest Harvest cells colcemid->harvest hypotonic Hypotonic treatment harvest->hypotonic fixation Fix cells hypotonic->fixation spreading Spread chromosomes on slides fixation->spreading stain Stain with Giemsa spreading->stain analyze Analyze metaphase spreads for aberrations stain->analyze

Caption: Experimental workflow for the chromosomal aberration test.

Materials:

  • V79-CYP3A4 cells

  • Complete growth medium

  • This compound stock solution

  • S9 mix and co-factors (if applicable)

  • Colcemid solution

  • Hypotonic KCl solution (0.075 M)

  • Fixative (Methanol:Acetic Acid, 3:1)

  • Giemsa stain

  • Microscope slides

  • Microscope with high magnification

Protocol:

  • Cell Culture and Treatment: Seed V79-CYP3A4 cells and treat with this compound as described for the micronucleus assay. A short treatment (3-4 hours) with S9 or a longer treatment (up to 1.5-2 cell cycles) without S9 is typically used.

  • Metaphase Arrest: Add Colcemid to the culture medium 2-4 hours before harvesting to arrest cells in metaphase.

  • Harvesting and Hypotonic Treatment: Harvest the cells by trypsinization, treat with hypotonic KCl solution to swell the cells, and fix with cold fixative.

  • Slide Preparation: Drop the fixed cell suspension onto cold, wet microscope slides and allow to air dry.

  • Staining and Analysis: Stain the slides with Giemsa and analyze at least 100 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges) under a microscope.[9]

References

Application Notes and Protocol for the Isolation of (-)-Lasiocarpine from Heliotropium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA) found in various species of the Heliotropium genus, which belongs to the Boraginaceae family.[1] This compound, along with its N-oxide, is often one of the major alkaloids in species such as Heliotropium europaeum.[1] PAs are of significant interest to the scientific community due to their potential biological activities, including antitumor properties, as well as their noted hepatotoxicity.[1] The isolation of pure this compound is essential for pharmacological studies, toxicological assessments, and the development of potential therapeutic agents. This document provides a detailed protocol for the isolation and purification of this compound from Heliotropium plant material.

Data Presentation

The content of this compound and other pyrrolizidine alkaloids can vary significantly depending on the Heliotropium species, plant part, and geographical location. The following table summarizes quantitative data gathered from the literature.

ParameterHeliotropium europaeumHeliotropium rotundifoliumHeliotropium suaveolensReference
Total PA Content (% of dry weight) 0.5% - 5%0.5% - 5%0.5% - 5%[2]
Lasiocarpine-type PAs (% of total PAs) 8.7% - 30%0.1% - 5%5% - 18%[2]
Total Crude Alkaloid Yield (from dried plant material) 0.6%Not ReportedNot Reported[1]

Experimental Workflow

The overall process for isolating this compound involves extraction from dried plant material, an acid-base liquid-liquid extraction to separate the alkaloids, and subsequent chromatographic purification to isolate the target compound.

G plant_material Heliotropium Plant Material (Dried and Powdered) extraction Methanol (B129727) Extraction (Percolation) plant_material->extraction evaporation1 Evaporation of Methanol extraction->evaporation1 acidification Acidification (e.g., H2SO4) and Aqueous Extraction evaporation1->acidification filtration1 Filtration acidification->filtration1 n_oxide_reduction Reduction of N-Oxides (e.g., with Zn dust) filtration1->n_oxide_reduction basification Basification (e.g., NH4OH) n_oxide_reduction->basification chloroform_extraction Liquid-Liquid Extraction (with Chloroform) basification->chloroform_extraction evaporation2 Evaporation of Chloroform (B151607) chloroform_extraction->evaporation2 crude_alkaloids Crude Alkaloid Mixture evaporation2->crude_alkaloids chromatography Chromatographic Purification (Prep-TLC or HPCCC) crude_alkaloids->chromatography lasiocarpine Pure this compound chromatography->lasiocarpine

Figure 1. Workflow for the isolation of this compound.

Experimental Protocols

This protocol is a composite of established methods for the extraction and isolation of pyrrolizidine alkaloids from Heliotropium species.

Plant Material Preparation
  • Source: Aerial parts of Heliotropium europaeum or other lasiocarpine-containing species.

  • Procedure: Air-dry the plant material in the shade to a constant weight. Once fully dried, pulverize the material into a fine powder using a mechanical mill. Store the powdered material in airtight, light-protected containers to prevent degradation of the alkaloids.

Extraction of Total Alkaloids

This step aims to extract both the free base PAs and their N-oxides from the plant material.

  • Materials:

    • Powdered Heliotropium plant material (e.g., 500 g)

    • Methanol

    • Percolator or large glass column

    • Rotary evaporator

    • Sulfuric acid (H₂SO₄), 2N

    • Zinc dust

    • Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution

    • Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Filter paper

    • Beakers, flasks, and separatory funnels

  • Protocol:

    • Pack the powdered plant material (500 g) into a percolator.

    • Percolate the material with methanol until the eluate is nearly colorless.

    • Combine all the methanolic fractions and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain a concentrated extract.[1]

    • Dissolve the resulting residue in 2N H₂SO₄.

    • To reduce the PA N-oxides to their free base form, add zinc dust to the acidic solution and stir overnight.[1] This step is crucial for maximizing the yield of free alkaloids.

    • Filter the solution to remove the zinc dust and any solid residue.

    • Transfer the acidic solution to a large separatory funnel and basify to a pH greater than 9 with a 25% ammonium hydroxide solution.

    • Extract the aqueous solution three times with chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to yield the total crude alkaloid mixture.[1] An expected yield is approximately 0.6% of the initial dry plant material weight.[1]

Purification of this compound

The crude alkaloid mixture contains several compounds, including heliotrine, lasiocarpine, and their N-oxides if the reduction step was omitted.[1] Chromatographic methods are necessary for the isolation of pure this compound.

Method A: Preparative Thin-Layer Chromatography (Prep-TLC)

  • Materials:

    • Crude alkaloid mixture

    • Preparative TLC plates (Silica gel HF₂₅₄, 0.5 mm thickness)

    • Developing tank

    • Solvent system: Chloroform-Methanol-25% Ammonia (B1221849) (17:3.8:0.25 v/v/v)[1]

    • UV lamp (254 nm)

    • Scraper

    • Methanol for elution

  • Protocol:

    • Dissolve the crude alkaloid mixture in a minimal amount of chloroform or methanol.

    • Apply the dissolved sample as a band onto the preparative TLC plate.

    • Place the plate in a developing tank saturated with the solvent system.

    • Develop the chromatogram until the solvent front reaches near the top of the plate.

    • Air-dry the plate and visualize the separated bands under a UV lamp.

    • Identify the band corresponding to lasiocarpine (this may require co-spotting with a standard if available, or proceeding with characterization of all major bands).

    • Carefully scrape the silica (B1680970) gel of the target band from the plate.

    • Elute the this compound from the silica gel with methanol.

    • Filter the solution to remove the silica and evaporate the methanol to obtain the purified compound.

    • Assess the purity using analytical HPLC or LC-MS.

Method B: High-Performance Counter-Current Chromatography (HPCCC)

HPCCC is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for the separation of alkaloids with minimal sample loss.[3]

  • Materials:

    • Crude alkaloid mixture

    • HPCCC instrument

    • Solvent system: n-hexane/n-butanol/1% aqueous ammonia (1:1:2 v/v/v)[3]

    • Fraction collector

  • Protocol:

    • Prepare the biphasic solvent system by thoroughly mixing the components in a separatory funnel and allowing the layers to separate.

    • Set up the HPCCC instrument according to the manufacturer's instructions, filling the column with the stationary phase (either upper or lower phase, depending on the desired mode).

    • Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.

    • Inject the sample into the HPCCC system.

    • Elute with the mobile phase at a constant flow rate.

    • Collect fractions using a fraction collector.

    • Monitor the fractions by analytical TLC or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield the isolated this compound.

Characterization

The identity and purity of the isolated this compound should be confirmed by standard analytical techniques, such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

By following these protocols, researchers can successfully isolate this compound from Heliotropium species for further scientific investigation. The choice between Prep-TLC and HPCCC will depend on the available equipment and the required scale of purification.

References

Application of (-)-Lasiocarpine in Carcinogenesis Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA) found in several plant species. It is a well-established hepatotoxic and carcinogenic agent, making it a valuable tool in experimental carcinogenesis research. Its mechanism of action involves metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrole (B145914) metabolites. These metabolites are electrophilic and readily form covalent adducts with cellular macromolecules, including DNA and proteins.[1][2] This genotoxic activity disrupts cellular processes, leading to cell cycle arrest, apoptosis, and the initiation and promotion of cancer, particularly in the liver. This document provides detailed application notes and protocols for the use of this compound in carcinogenesis studies.

Carcinogenic Effects of this compound

This compound has been demonstrated to be a potent carcinogen in animal models, primarily inducing tumors in the liver.

In Vivo Carcinogenicity Data

Studies in Fischer 344 rats have shown that dietary administration of this compound leads to the development of hepatocellular carcinomas and angiosarcomas of the liver.[3][4] Below is a summary of key quantitative data from these studies.

Animal ModelDose of this compoundDuration of TreatmentTumor TypeIncidenceReference
Male F-344 Rats50 ppm in diet55 weeksAngiosarcoma of the liver45% (9/20)[4][5]
Hepatocellular carcinoma35% (7/20)[4][5]
Male F-344 Rats7 ppm in diet104 weeksAngiosarcoma of the liver21% (5/24)[3]
15 ppm in diet46% (11/24)[3]
30 ppm in diet54% (13/24)[3]
Female F-344 Rats7 ppm in diet104 weeksLymphoma or Leukemia37.5% (9/24)[3]
15 ppm in diet46% (11/24)[3]
30 ppm in diet4% (1/23)[3]

Experimental Protocols

In Vivo Carcinogenesis Study in Rats

This protocol is based on studies investigating the carcinogenicity of this compound in rats.[3][5]

Objective: To induce liver tumors in rats through dietary administration of this compound.

Materials:

  • This compound

  • Fischer 344 rats (male and female, 24 per group)[3]

  • Standard rodent diet

  • Corn oil

  • Hobart blender

  • Animal housing facilities

Procedure:

  • Diet Preparation:

    • Prepare a stock diet containing 500 ppm of this compound in corn oil.[3]

    • Analyze the stock diet to confirm the concentration of this compound using gas-liquid chromatography.[3]

    • Prepare test diets with desired concentrations (e.g., 7, 15, and 30 ppm) by diluting the stock diet with the control diet.[3]

  • Animal Dosing and Maintenance:

    • House rats in appropriate facilities with a 12-hour light/dark cycle.

    • Provide the prepared diets and water ad libitum.

    • Monitor the body weight of the animals regularly.

  • Study Duration:

    • Administer the diets for up to 104 weeks.[3]

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all surviving animals.

    • Perform a complete necropsy on all animals.

    • Collect liver and other organs showing gross abnormalities.

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) for histopathological examination.

G cluster_protocol In Vivo Carcinogenesis Protocol Diet Preparation Diet Preparation Animal Dosing Animal Dosing Diet Preparation->Animal Dosing Administer Necropsy Necropsy Animal Dosing->Necropsy After 104 weeks Histopathology Histopathology Necropsy->Histopathology Tissue Collection

Experimental workflow for in vivo carcinogenesis study.

In Vitro Cell Cycle Analysis

This compound and its metabolites cause DNA damage, leading to cell cycle arrest, particularly at the G2/M phase.[1]

Objective: To analyze the effect of this compound on the cell cycle of cultured cells using flow cytometry.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash cells with cold PBS.

    • Fix cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Wash fixed cells with PBS.

    • Resuspend cells in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

G cluster_protocol Cell Cycle Analysis Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Add this compound Harvesting & Fixation Harvesting & Fixation Treatment->Harvesting & Fixation After 24h PI Staining PI Staining Harvesting & Fixation->PI Staining Prepare for analysis Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Analyze

Workflow for in vitro cell cycle analysis.

Signaling Pathways Involved in this compound-Induced Carcinogenesis

The genotoxic effects of this compound activate DNA damage response (DDR) pathways, which can lead to either cell cycle arrest and DNA repair or apoptosis. The ATM-p53 signaling pathway is a key player in this process.

ATM-p53 Signaling Pathway

Upon DNA damage induced by this compound metabolites, the ATM (Ataxia Telangiectasia Mutated) kinase is activated. Activated ATM then phosphorylates a number of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[6][7][8] Phosphorylation stabilizes p53 by preventing its degradation mediated by MDM2.[7] Stabilized p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[8] This can lead to a G2/M cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger programmed cell death.

G cluster_pathway This compound Induced DNA Damage Response Lasiocarpine This compound Metabolites Reactive Pyrrole Metabolites Lasiocarpine->Metabolites Metabolic Activation (CYP450) DNA_Damage DNA Damage (Adducts) Metabolites->DNA_Damage ATM ATM DNA_Damage->ATM activates p53 p53 ATM->p53 phosphorylates (activates) Chk2 Chk2 ATM->Chk2 phosphorylates (activates) MDM2 MDM2 ATM->MDM2 phosphorylates (inhibits) p21 p21 p53->p21 induces transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 ubiquitinates (degrades) G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest induces Carcinogenesis Carcinogenesis G2M_Arrest->Carcinogenesis contributes to (if repair fails) Apoptosis->Carcinogenesis prevents (eliminates damaged cells)

ATM-p53 signaling pathway activated by this compound.

Conclusion

This compound serves as a critical tool for studying the mechanisms of chemical carcinogenesis, particularly in the context of liver cancer. Its well-defined mode of action, involving metabolic activation to genotoxic metabolites, provides a robust model for investigating DNA damage responses, cell cycle control, and the signaling pathways that govern cell fate after carcinogenic insult. The protocols and data presented here offer a foundation for researchers to utilize this compound in their studies to further elucidate the complex processes of carcinogenesis and to develop potential preventative and therapeutic strategies.

References

Experimental Design for Studying (-)-Lasiocarpine Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species worldwide. Human exposure can occur through contaminated food, herbal remedies, and dietary supplements. The toxicity of this compound, particularly its hepatotoxicity and potential carcinogenicity, is primarily mediated by its metabolic activation in the liver. Understanding the metabolic fate of this compound is therefore crucial for risk assessment and the development of potential therapeutic interventions. These application notes provide a comprehensive experimental framework for researchers to investigate the metabolism of this compound, from in vitro enzyme kinetics to cell-based toxicity assays.

Data Presentation: Quantitative Metabolic Parameters

ParameterDescriptionExperimental SystemThis compound ValueReference Value (Retrorsine)
Vmax Maximum rate of metabolismHuman Liver Microsomes (HLMs)To be determinedNot specified
Km Michaelis-Menten constant; substrate concentration at half VmaxHuman Liver Microsomes (HLMs)To be determinedNot specified
CLint Intrinsic clearance (Vmax/Km)Human Liver Microsomes (HLMs)To be determinedNot specified
Metabolite Formation Rate Rate of formation of specific metabolites (e.g., Dehydro-lasiocarpine, N-oxide)Recombinant CYP3A4 / HLMsTo be determinedNot specified

Note: The determination of these parameters is crucial for building accurate physiologically based pharmacokinetic (PBPK) models to predict in vivo toxicity.[3][4][5]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines the procedure to study the metabolism of this compound using a subcellular fraction of the liver that is enriched in drug-metabolizing enzymes.

Objective: To determine the rate of this compound metabolism and identify the metabolites formed.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not found in the incubation mixture)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN). The final solvent concentration in the incubation should be less than 1%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[6]

  • Incubation:

    • Set up the incubation mixtures in 96-well plates or microcentrifuge tubes on ice. A typical 200 µL incubation mixture contains:

      • Potassium phosphate buffer (to final volume)

      • This compound (at various concentrations, e.g., 1-100 µM, to determine kinetics)

      • Diluted HLMs (final concentration 0.5 mg/mL)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle shaking.[7][8][9]

  • Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Identification and Quantification of Metabolites by LC-MS/MS

This protocol describes the use of liquid chromatography-tandem mass spectrometry to identify and quantify this compound and its metabolites.

Objective: To separate, identify, and quantify this compound and its metabolites from in vitro incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

LC Parameters (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B and gradually increase).

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Full Scan: To identify potential metabolites by their mass-to-charge ratio (m/z).

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation of the parent compound and potential metabolites.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis of this compound and its known metabolites. Specific precursor-to-product ion transitions should be optimized for each analyte.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Metabolites can be putatively identified by comparing their measured m/z values with theoretical masses of expected biotransformation products (e.g., oxidation, N-oxidation, hydrolysis, glutathione (B108866) conjugation).

  • Structural confirmation is achieved by comparing the MS/MS fragmentation patterns of the metabolites with that of the parent compound or with reference standards if available.

  • Quantification is performed by creating calibration curves of the parent compound and known metabolites and normalizing the peak areas to the internal standard.

Cell-Based Assays for Cytotoxicity and Genotoxicity

These protocols are designed to assess the toxic effects of this compound and its metabolites in a cellular context.

Objective: To evaluate the cytotoxicity and genotoxicity of this compound in metabolically competent cells.

Cell Lines:

  • HepaRG™ cells (a human hepatic cell line that maintains metabolic activity).

  • Primary human hepatocytes.

  • V79 or HepG2 cells engineered to overexpress human CYP3A4.[2][10]

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[11][12]

  • After the incubation period, perform the Neutral Red Uptake assay according to standard protocols.

  • Measure the absorbance and calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat the cells with non-toxic to sub-toxic concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control and a known genotoxic agent as a positive control.

  • Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

  • Incubate the cells with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per cell indicates DNA damage.

Visualization of Pathways and Workflows

Metabolic Pathways of this compound

The metabolism of this compound involves two main competing pathways: bioactivation, which leads to toxic reactive metabolites, and detoxification.

lasiocarpine_metabolism cluster_bioactivation Bioactivation Pathway (Toxicity) cluster_detoxification Detoxification Pathways Lasiocarpine Lasiocarpine Dehydro-lasiocarpine (DLP) Dehydro-lasiocarpine (DLP) Lasiocarpine->Dehydro-lasiocarpine (DLP) CYP3A4, other CYPs (Dehydrogenation) DNA_Adducts DNA Adducts Dehydro-lasiocarpine (DLP)->DNA_Adducts Genotoxicity Protein_Adducts Protein Adducts Dehydro-lasiocarpine (DLP)->Protein_Adducts Hepatotoxicity GSH_Conjugate GSH Conjugate Dehydro-lasiocarpine (DLP)->GSH_Conjugate GSTs (Glutathione Conjugation) Lasiocarpine_detox This compound N_Oxide Lasiocarpine N-oxide Lasiocarpine_detox->N_Oxide FMOs (N-oxidation) Hydrolysis_Products Hydrolysis Products (Heliotrine & Lasiocarpic acid) Lasiocarpine_detox->Hydrolysis_Products Carboxylesterases (Hydrolysis) in_vitro_workflow Start Start Prepare_Reagents Prepare Reagents This compound, HLMs, NADPH system Start->Prepare_Reagents Incubation Incubate at 37°C (Time course: 0-60 min) Prepare_Reagents->Incubation Termination Terminate Reaction (Ice-cold Acetonitrile + IS) Incubation->Termination Protein_Precipitation Protein Precipitation & Centrifugation Termination->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) Supernatant_Collection->LCMS_Analysis Data_Analysis Data Analysis (Kinetics, Metabolite Profile) LCMS_Analysis->Data_Analysis End End Data_Analysis->End genotoxicity_pathway Lasiocarpine_Metabolite Reactive Metabolite (Dehydro-lasiocarpine) DNA_Damage DNA Adducts & Double-Strand Breaks Lasiocarpine_Metabolite->DNA_Damage Alkylation of DNA ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53_Activation p53 Phosphorylation & Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair p53_Activation->DNA_Repair

References

Application Notes: (-)-Lasiocarpine as a Positive Control in Toxicology Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Lasiocarpine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species.[1][2] It is a well-established hepatotoxin, genotoxin, and carcinogen, making it a suitable positive control for a range of in vitro and in vivo toxicology studies.[3][4] The toxicity of Lasiocarpine is not inherent but results from its metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes.[3][5] This bioactivation process is a critical consideration when designing assays, as the target cells must have sufficient metabolic capacity to convert Lasiocarpine into its reactive pyrrolic esters.[3][6] These reactive metabolites can then form adducts with cellular macromolecules like DNA and proteins, leading to various toxic endpoints.[2][5]

These notes provide a comprehensive overview of the use of this compound as a positive control, including its mechanism of action, relevant toxicology assays, quantitative data, and detailed experimental protocols.

Mechanism of Toxicity

The toxicity of Lasiocarpine is initiated by its bioactivation in the liver. The key steps are:

  • Metabolic Activation : Lasiocarpine is oxidized by CYP monooxygenases, particularly CYP3A4 in humans, to form highly reactive electrophilic pyrrole (B145914) metabolites known as dehydropyrrolizidine alkaloids (DHPAs) or "pyrrolic esters".[3][5][7]

  • Macromolecular Adduct Formation : These reactive DHPAs can readily attack nucleophilic centers in cellular macromolecules. They form covalent adducts with DNA and proteins, leading to cellular damage.[2][8]

  • Cellular Damage and Stress Response : DNA adduct formation can cause DNA cross-links and double-strand breaks, triggering a DNA damage response.[3][9] This activates signaling pathways involving ATM, CHK2, and p53, leading to the upregulation of the CDK inhibitor p21.[3]

  • Toxicological Endpoints : The culmination of this damage manifests as cytotoxicity, genotoxicity, inhibition of DNA, RNA, and protein synthesis, and cell cycle arrest, typically in the G2/M phase.[3][6]

Signaling Pathway of Lasiocarpine-Induced Genotoxicity

Lasiocarpine_Pathway cluster_activation Metabolic Activation (Liver Cell) cluster_cellular_response Cellular Response cluster_endpoints Toxicological Endpoints Lasiocarpine This compound CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 DHPA Reactive Pyrrolic Esters (Dehydrolasiocarpine) CYP3A4->DHPA DNA_Adducts DNA Adducts & Double-Strand Breaks DHPA->DNA_Adducts Cytotoxicity Cytotoxicity DHPA->Cytotoxicity ATM_CHK2 ATM/CHK2 Activation DNA_Adducts->ATM_CHK2 Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity p53 p53 Activation ATM_CHK2->p53 p21 p21 Upregulation p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest G2M_Arrest->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Cytotoxicity_Workflow cluster_workflow Experimental Workflow start Start seed 1. Seed Cells (e.g., HepG2-CYP3A4) in 96-well plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat Cells - Vehicle Control - Positive Control (Lasiocarpine) - Test Compound incubate1->treat incubate2 4. Incubate (24h) treat->incubate2 nru 5. Add Neutral Red (40 µg/mL) incubate2->nru wash_extract 6. Wash & Extract Dye nru->wash_extract read 7. Measure Absorbance (540 nm) wash_extract->read analyze 8. Analyze Data (Calculate % Viability) read->analyze end End analyze->end Logic_Diagram start Assay Complete vehicle_check Vehicle Control Shows Baseline Toxicity? start->vehicle_check pos_check Lasiocarpine Control Shows Expected Toxicity? vehicle_check->pos_check No invalid_high_base Assay Invalid: High baseline toxicity. Check reagents/cells. vehicle_check->invalid_high_base Yes valid Assay is Valid. Proceed with Test Compound Analysis. pos_check->valid Yes invalid_no_pos Assay Invalid: System not responsive. Check cell metabolism, control concentration. pos_check->invalid_no_pos No

References

Application Notes and Protocols for Establishing a Cell Culture Model of (-)-Lasiocarpine Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Lasiocarpine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species worldwide.[1] PAs are known for their hepatotoxicity, genotoxicity, and carcinogenicity, posing a significant risk to human and animal health through contaminated food, herbal medicines, and dietary supplements.[1][2] The toxicity of lasiocarpine is not direct; it requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, into reactive pyrrole (B145914) metabolites.[3][4] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, DNA damage, and cell cycle arrest.[5][6]

These application notes provide a comprehensive framework for establishing a robust in vitro cell culture model to study the toxicological effects of this compound. The protocols herein detail methods for assessing cytotoxicity, genotoxicity, and apoptosis in relevant hepatic cell lines.

Recommended Cell Lines

The choice of cell line is critical for accurately modeling lasiocarpine toxicity, primarily due to the requirement of metabolic activation.

Cell LineTypeKey CharacteristicsRecommended Use
HepG2 Human HepatomaWell-characterized, but has low endogenous CYP activity.[7]General cytotoxicity and genotoxicity, especially when metabolic activation is artificially induced or enhanced.[1]
HepG2-CYP3A4 Engineered Human HepatomaStably overexpresses human CYP3A4, providing metabolic competence.[8][9]Ideal for studying CYP3A4-dependent toxicity and genotoxicity of lasiocarpine.[8]
HepaRG Human Hepatic ProgenitorDifferentiated cells express a wide range of liver-specific genes, including CYPs and transporters, at levels comparable to primary hepatocytes.[10][11]A metabolically competent model for cytotoxicity and mechanistic studies.[10]
Primary Human Hepatocytes (PHH) Primary CellsThe gold standard for in vitro liver toxicity testing, with a full complement of metabolic enzymes.[12]Confirmatory studies and validation of findings from cell lines.[9][12]
V79-CYP3A4 Engineered Hamster FibroblastLacks endogenous CYP activity but engineered to express human CYP3A4. Useful for isolating the genotoxic effects of metabolites.[4][6]Genotoxicity and cell cycle analysis.[6]

Experimental Workflow

The overall workflow for assessing this compound toxicity involves cell culture, treatment, and subsequent analysis using various assays to measure specific toxicological endpoints.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Cell_Culture Select & Culture Cell Line Seeding Seed Cells in Assay Plates Cell_Culture->Seeding Treatment Treat Cells with Lasiocarpine (e.g., 24-48h) Seeding->Treatment Prepare_Lasiocarpine Prepare Lasiocarpine Solutions Prepare_Lasiocarpine->Treatment Cytotoxicity Cytotoxicity Assays (MTT, CCK-8) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assays (Comet, Micronucleus, γH2AX) Treatment->Genotoxicity Apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) Treatment->Apoptosis Data_Analysis Data Analysis & Visualization Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Apoptosis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for lasiocarpine toxicity testing.

Protocols

Protocol 1: General Cell Culture and Seeding
  • Cell Culture: Culture selected cells (e.g., HepG2-CYP3A4) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

  • Seeding for Assays:

    • Trypsinize and count the cells.

    • Seed cells into appropriate well plates (e.g., 96-well for cytotoxicity, 6-well for protein/DNA analysis) at a predetermined density. Allow cells to attach and grow for 24 hours before treatment.

AssayPlate TypeSeeding Density (cells/well)
Cytotoxicity (MTT/CCK-8)96-well8,000 - 12,000
Genotoxicity (Comet Assay)12-well or 6-well150,000 - 300,000
Genotoxicity (Micronucleus)6-well with coverslips100,000 - 200,000
Western Blot (γH2AX, p53)6-well500,000 - 1,000,000
Protocol 2: Enhancing Cell Susceptibility to Lasiocarpine (Optional)

For cell lines with low metabolic activity like standard HepG2, toxicity may not be observed even at high concentrations.[7] The following methods can be used to increase sensitivity.[7][13]

  • Galactose-Based Media: Replace standard glucose-containing media with galactose-based media (e.g., 11.1 mM galactose) 24 hours prior to and during lasiocarpine treatment. This forces cells to rely on mitochondrial respiration, increasing their susceptibility to mitochondrial toxins.[7]

  • Glutathione (GSH) Depletion: Pre-treat cells with L-Buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, for 12-24 hours before adding lasiocarpine. BSO is typically used at a concentration of 100 µM.[7]

  • Carboxylesterase Inhibition: Co-treat cells with lasiocarpine and loperamide (B1203769) (2.5 µM), a specific inhibitor of carboxylesterase 2. This blocks a detoxification pathway for lasiocarpine, enhancing its toxicity.[7][13]

Protocol 3: Cytotoxicity Assessment (MTT Assay)

This protocol measures cell viability by assessing the metabolic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases.

  • Treatment: Seed cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-250 µM for sensitive lines like V79-CYP3A4, or higher for less sensitive lines).[8] Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle-treated control.

ParameterRecommended Value
Lasiocarpine Concentration Range0.1 µM - 500 µM (cell line dependent)[1][8]
Incubation Time24 - 48 hours
MTT Concentration0.5 mg/mL (final)
Solubilizing AgentDMSO
Protocol 4: Genotoxicity Assessment (Alkaline Comet Assay)

The Comet assay detects DNA strand breaks.

  • Treatment: Treat cells in a 6-well plate with non- to sub-toxic concentrations of lasiocarpine (determined from cytotoxicity assays) for 24 hours.

  • Cell Harvesting: Trypsinize and resuspend cells in ice-cold PBS to achieve a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose (B213101) (0.7%). Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (containing Triton X-100 and NaCl) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20 minutes to allow DNA to unwind.

  • Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage using appropriate imaging software by measuring parameters like tail length or % DNA in the tail.

Protocol 5: Genotoxicity Assessment (γH2AX Immunofluorescence)

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.[5]

  • Treatment: Seed cells on coverslips in a 12-well plate. Treat with lasiocarpine for 24 hours.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.

  • Analysis: Visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Mechanistic Insights: Signaling Pathway of Lasiocarpine Toxicity

Lasiocarpine-induced toxicity is a multi-step process involving metabolic activation, macromolecule binding, and the induction of several stress response pathways.

G Lasiocarpine This compound OCT1 OCT1 Transporter Lasiocarpine->OCT1 Uptake Intracellular_Lasiocarpine Intracellular Lasiocarpine OCT1->Intracellular_Lasiocarpine CYP3A4 CYP3A4 (Metabolic Activation) Intracellular_Lasiocarpine->CYP3A4 Reactive_Metabolites Reactive Metabolites (Dehydropyrrolizidine Alkaloids) CYP3A4->Reactive_Metabolites DNA_Adducts DNA Adducts & Crosslinks Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolites->Oxidative_Stress DDR DNA Damage Response (DDR) DNA_Adducts->DDR Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity gH2AX γH2AX Foci Formation DDR->gH2AX p53 p53 Activation DDR->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Apoptosis Mitochondrial_Dysfunction->Cytotoxicity

Caption: Proposed signaling pathway for this compound induced hepatotoxicity.

Relationship Between Experimental Assays and Cellular Events

Different experimental assays are used to probe specific stages of the toxicity pathway, from initial damage to the ultimate cellular fate.

G cluster_events Cellular Events cluster_assays Corresponding Assays cluster_assays_damage cluster_assays_response cluster_assays_fate Initial_Damage Initial Damage DNA Strand Breaks Protein Adducts ROS Production Stress_Response Stress Response DNA Damage Response Cell Cycle Arrest Initial_Damage->Stress_Response Comet_Assay Comet Assay Initial_Damage->Comet_Assay gH2AX_Assay γH2AX Staining Initial_Damage->gH2AX_Assay Cell_Fate Cell Fate Reduced Viability (Cytotoxicity) Programmed Cell Death (Apoptosis) Stress_Response->Cell_Fate p53_Blot p53 Western Blot Stress_Response->p53_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Stress_Response->Flow_Cytometry MTT_Assay MTT / CCK-8 Assay Cell_Fate->MTT_Assay Caspase_Assay Caspase-3/7 Assay Cell_Fate->Caspase_Assay

Caption: Relationship between cellular events and common experimental assays.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Lasiocarpine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving (-)-Lasiocarpine for in vitro experiments.

Troubleshooting Guide

Issue: Precipitate formation when adding this compound stock solution to aqueous media.

This is a common issue arising from the low aqueous solubility of this compound. The following guide provides a systematic approach to resolving this problem.

Troubleshooting Workflow

G start Start: Dissolving This compound check_solvent Is the primary solvent appropriate? (e.g., DMSO) start->check_solvent prepare_stock Prepare a high-concentration stock solution in 100% DMSO. check_solvent->prepare_stock Yes end_fail Issue Persists: Consult Literature for Specific Assay Conditions check_solvent->end_fail No dilution_issue Precipitation upon dilution in aqueous media? prepare_stock->dilution_issue success Success: Homogeneous Solution dilution_issue->success No troubleshoot_options Troubleshooting Options dilution_issue->troubleshoot_options Yes option_a A: Lower Final DMSO Concentration troubleshoot_options->option_a option_b B: Use a Co-solvent or Surfactant troubleshoot_options->option_b option_c C: Gentle Warming and Vortexing troubleshoot_options->option_c option_d D: Check Compound Purity/Stability troubleshoot_options->option_d option_a->end_fail option_b->end_fail option_c->end_fail option_d->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Solvent Selection and Optimization

The choice of solvent is critical for achieving a stable solution of this compound for in vitro studies. The following table summarizes common solvents and strategies.

Solvent SystemRecommended Starting ConcentrationProsCons & Mitigation Strategies
100% Dimethyl Sulfoxide (DMSO) 10-50 mM- High solvating power for hydrophobic compounds.- Widely used in in vitro assays.[1][2]- Can be toxic to cells at higher concentrations (>0.5%).Mitigation: Keep the final DMSO concentration in the culture medium below 0.1% if possible.[3]
100% Ethanol (B145695) 10-20 mM- Good solvent for many organic molecules.- Can be less toxic than DMSO for some cell lines.- More volatile than DMSO.- May still cause precipitation in aqueous media.Mitigation: Similar to DMSO, ensure the final ethanol concentration is low and non-toxic to your cells.
DMSO + Co-solvent (e.g., PEG 400, Glycerol) Varies- Co-solvents can improve the stability of the compound in aqueous solutions.[1]- Requires optimization of the co-solvent ratio.- Potential for co-solvent to interfere with the assay.Mitigation: Run a vehicle control with the co-solvent mixture to test for effects on cell viability and assay endpoints.
DMSO + Surfactant (e.g., Tween 80) Varies- Surfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[1]- Surfactants can have biological activity and may interfere with cell membranes.Mitigation: Use the lowest effective concentration and include appropriate vehicle controls.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 411.5 g/mol , dissolve 4.115 mg in 1 mL of DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied for a short period if dissolution is slow, but be mindful of potential compound degradation.[4]

  • Sterilization: While not always necessary for a DMSO stock, if required, filter the solution through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong ability to dissolve hydrophobic compounds like this compound.[1][6] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?

A2: This is a common problem when diluting a DMSO stock of a hydrophobic compound into an aqueous environment.[1] Here are several steps to mitigate this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤0.1%. This may require making an intermediate dilution of your stock solution in culture medium before adding it to the final cell culture well.

  • Increase Mixing: When adding the stock solution to the medium, vortex or pipette the medium vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Having the culture medium at 37°C can sometimes help maintain solubility.

Q3: Can I use solvents other than DMSO?

A3: Yes, other organic solvents like ethanol can be used.[7] However, you will likely face similar precipitation issues upon dilution in aqueous media. Additionally, co-solvents like polyethylene (B3416737) glycol 400 (PEG 400) or surfactants like Tween 80 can be mixed with DMSO or water to improve solubility, but these should be used with caution as they can have their own biological effects.[1] Always run a vehicle control to test for any effects of the solvent system on your experiment.

Q4: How should I store my this compound stock solution?

A4: Stock solutions of this compound in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] The vials should be tightly sealed and protected from light. The compound is known to decompose slowly when standing in the air at room temperature.[7]

Q5: What is the known solubility of this compound in water?

A5: The aqueous solubility of this compound is very low, reported to be less than 0.1 mg/mL.[7] It is considered sparingly soluble in water.[7]

Metabolic Activation of this compound

For researchers working with metabolically active systems (e.g., liver cells, microsomes), it is important to understand that this compound's toxicity is dependent on its metabolic activation.

G Lasiocarpine This compound (Pro-toxin) CYP450 CYP450 Enzymes (e.g., CYP3A4 in Liver) Lasiocarpine->CYP450 Metabolism Detoxification Detoxification Pathways (e.g., Hydrolysis, N-oxidation) CYP450->Detoxification Detoxification ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydroheliotridine) CYP450->ReactiveMetabolites Activation Excretion Excretion Detoxification->Excretion CellularDamage Cellular Damage (e.g., DNA Adducts, Protein Cross-linking) ReactiveMetabolites->CellularDamage Toxicity

Caption: Metabolic activation pathway of this compound.

References

Technical Support Center: Quantification of (-)-Lasiocarpine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of (-)-Lasiocarpine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying this compound in complex matrices like plasma, honey, or herbal extracts?

A1: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[1][2][3] This can significantly impact the accuracy and precision of quantification.[1][2]

  • Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical methods for detection and quantification.[2]

  • Structural Isomers: The presence of other pyrrolizidine (B1209537) alkaloids (PAs) with the same molecular weight and similar structures can lead to co-elution and interfere with accurate quantification if the chromatographic separation is not optimal.[4]

  • Sample Preparation: Inefficient extraction and cleanup can result in low recovery of the analyte and persistent matrix effects.[4] The stability of this compound during sample processing is also a critical consideration.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound and other pyrrolizidine alkaloids in complex matrices.[1][2][4] This technique offers high sensitivity, specificity, and the ability to analyze multiple analytes in a single run.[5]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize techniques like Solid Phase Extraction (SPE) to clean up the sample and remove interfering components.[2]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1][2] This helps to compensate for signal suppression or enhancement caused by the matrix.[2]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard for this compound can help to correct for both extraction variability and matrix effects.[7]

Q4: What are the typical MS/MS transitions for this compound?

A4: For positive electrospray ionization (ESI+), the precursor ion is the protonated molecule [M+H]⁺ at m/z 412.2. Common product ions for fragmentation are m/z 120.1, 138.1, and 220.1, which correspond to fragments of the necine base and the ester side chains. The specific transitions and collision energies should be optimized for your instrument.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column; Column overload; Inappropriate mobile phase pH.[6]- Ensure the mobile phase is adequately acidified (e.g., 0.1% formic acid) to keep this compound protonated.[6]- Use a high-quality, end-capped C18 column.[6]- Reduce the injection volume or dilute the sample.
Variable Retention Times System leaks; Inconsistent mobile phase composition; Temperature fluctuations.[8]- Check for and fix any leaks in the HPLC system.[8]- Ensure mobile phases are properly mixed and degassed.- Use a column oven to maintain a stable temperature.
Low Analyte Recovery Inefficient extraction; Analyte degradation during sample preparation; Improper SPE cartridge conditioning or elution.- Optimize the extraction solvent and procedure.- Investigate the stability of this compound under your sample processing conditions.- Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.
High Matrix Effects (Ion Suppression/Enhancement) Insufficient sample cleanup; Co-elution of matrix components.[1][9]- Improve sample cleanup using a more selective SPE sorbent or a multi-step cleanup protocol.- Modify the chromatographic gradient to better separate the analyte from interferences.- Use matrix-matched calibration curves.[2]
Low Sensitivity / High Limit of Quantification (LOQ) Suboptimal MS/MS parameters; Matrix-induced signal suppression; Poor ionization efficiency.[9]- Optimize MS/MS parameters (e.g., collision energy, cone voltage).- Enhance sample cleanup to reduce ion suppression.- Adjust mobile phase additives to improve ionization (e.g., formic acid concentration).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of pyrrolizidine alkaloids, including this compound, in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids

MatrixAnalyte GroupLOD (µg/kg)LOQ (µg/kg)Reference
Honey24 PAs0.015 - 0.300.05 - 1.00[1]
Tea24 PAs0.03 - 0.750.1 - 2.5[1]
Milk24 PAs0.014 - 0.6820.045 - 2.273[1]

Table 2: Recovery Rates for Pyrrolizidine Alkaloids

MatrixAnalyte GroupRecovery Rate (%)Reference
Honey24 PAs64.5 - 103.4[1]
Milk24 PAs65.2 - 112.2[1]
Tea24 PAs67.6 - 107.6[1]
Honey28 PAs80 - 120[2]
Herbal Tea28 PAs70 - 85[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Honey by UHPLC-MS/MS

This protocol is adapted from a method for the analysis of 24 pyrrolizidine alkaloids in honey.[1]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Extraction: Weigh 2.0 g of a homogenized honey sample into a 50 mL centrifuge tube. Add 10 mL of 0.1 M sulfuric acid. Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 8000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

2. UHPLC-MS/MS Conditions

  • UHPLC System: Waters ACQUITY UPLC I-Class

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[1]

  • Column Temperature: 40°C[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Methanol with 0.1% formic acid[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 3 µL[1]

  • Gradient Elution:

    Time (min) % B
    0 - 1 5
    1 - 10 5 → 80
    10 - 14 80
    14 - 15 80 → 5

    | 15 - 16 | 5 |

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 412.2

    • Product Ions (m/z): 120.1 (quantifier), 138.1 (qualifier)

    • Note: Collision energies and cone voltage should be optimized for the specific instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Honey, Plasma) Extraction Acidic Extraction Sample->Extraction 1 Centrifugation Centrifugation Extraction->Centrifugation 2 SPE Solid Phase Extraction (SPE) Centrifugation->SPE 3 Evaporation Evaporation & Reconstitution SPE->Evaporation 4 Filtration Filtration Evaporation->Filtration 5 UHPLC UHPLC Separation Filtration->UHPLC 6 MSMS MS/MS Detection UHPLC->MSMS 7 Quantification Quantification MSMS->Quantification 8 Reporting Reporting Quantification->Reporting 9

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic Start Inaccurate Quantification Results Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Matrix_Effect Evaluate Matrix Effect Check_Recovery->Check_Matrix_Effect Acceptable Optimize_Extraction Optimize Sample Extraction/Cleanup Check_Recovery->Optimize_Extraction Low Check_Peak_Shape Assess Peak Shape Check_Matrix_Effect->Check_Peak_Shape Low Use_IS Use Stable Isotope-Labeled Internal Standard Check_Matrix_Effect->Use_IS High Matrix_Matched_Cal Use Matrix-Matched Calibration Check_Matrix_Effect->Matrix_Matched_Cal High Optimize_Chroma Optimize Chromatography (Gradient, Column) Check_Peak_Shape->Optimize_Chroma Poor End Accurate Results Check_Peak_Shape->End Good Optimize_Extraction->Check_Recovery Use_IS->Check_Matrix_Effect Matrix_Matched_Cal->Check_Matrix_Effect Optimize_Chroma->Check_Peak_Shape

Caption: Troubleshooting decision tree for inaccurate quantification.

References

Technical Support Center: Optimizing Dose Selection for (-)-Lasiocarpine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with (-)-Lasiocarpine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that I should consider when designing my study?

A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA) that requires metabolic activation to exert its toxic effects. The primary mechanism involves its conversion in the liver by cytochrome P450 enzymes (CYPs), particularly CYP3A4, into highly reactive pyrrolic esters, such as dehydrolasiocarpine. These reactive metabolites can then bind to cellular macromolecules like DNA and proteins. This binding leads to the formation of DNA adducts, which are a key initiating event for genotoxicity and carcinogenicity. The cellular response to this DNA damage typically involves the activation of DNA damage response (DDR) pathways, such as the ATM-CHK2/CHK1 and ATR-CHK1 signaling cascades. Activation of these pathways can lead to cell cycle arrest, particularly at the G2/M checkpoint, to allow for DNA repair. However, if the damage is too severe, it can trigger apoptosis (programmed cell death). Chronic exposure to doses that cause ongoing liver damage and regeneration can lead to the development of liver tumors.

Q2: What are the primary toxicities associated with this compound?

A2: The main target organ for this compound toxicity is the liver. It is a potent hepatotoxin, causing effects ranging from acute liver damage to chronic liver disease, including veno-occlusive disease. In addition to hepatotoxicity, this compound is also a genotoxic and carcinogenic compound.

Q3: What are some typical dose ranges for this compound in in vivo studies?

A3: Dose selection is highly dependent on the animal model, route of administration, and the study's objective (e.g., acute toxicity, subchronic toxicity, or carcinogenicity). Based on available data, here are some points of reference:

  • Acute Toxicity: The median lethal dose (LD50) provides an indication of the acute toxicity. For rats, the oral LD50 is reported to be 150 mg/kg, while the intraperitoneal LD50 is 78 mg/kg.[1]

  • Subchronic Toxicity: In a 28-day oral toxicity study in Wistar rats, a No Observed Adverse Effect Level (NOAEL) of 0.6 mg/kg body weight/day was established based on a decrease in body weight gain at higher doses.

  • Carcinogenicity: A long-term carcinogenicity study in Fischer 344 rats involved dietary administration of 7, 15, or 30 ppm for 104 weeks.[2] Another study used a dietary concentration of 50 ppm for 55 weeks in male F-344 rats.[3][4]

It is crucial to conduct pilot studies with a small number of animals to determine the appropriate dose range for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed at expected "low" doses.

  • Possible Cause: The vehicle used for administration may enhance the absorption and bioavailability of this compound. The animal strain used may be particularly sensitive.

  • Troubleshooting Steps:

    • Re-evaluate the Vehicle: If using a vehicle that enhances solubility, consider switching to a simpler aqueous vehicle like saline or water if possible, or reducing the concentration of the solubilizing agent. Always include a vehicle-only control group to assess the vehicle's own effects.

    • Conduct a Dose-Range Finding Study: Perform a pilot study with a wider range of doses, including very low starting doses, to establish a more accurate dose-response curve for your specific animal model and experimental conditions.

    • Staggered Dosing: In your main study, consider a staggered start for different dose groups. Begin with the lowest dose group and monitor for any adverse effects before proceeding to the higher dose groups.

    • Check Animal Health Status: Ensure that the animals are healthy and free from any underlying conditions that might increase their susceptibility to toxicity.

Issue 2: Difficulty in dissolving this compound for administration.

  • Possible Cause: this compound may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Use of Co-solvents: For oral or intraperitoneal administration, consider using a small amount of a biocompatible co-solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol, followed by dilution in saline or water. It is critical to keep the final concentration of the organic solvent low to avoid vehicle-induced toxicity.

    • Formulation as a Suspension: If a solution cannot be achieved, this compound can be administered as a homogenous suspension. Use a suitable suspending agent like carboxymethylcellulose (CMC) and ensure the suspension is well-mixed before each administration to guarantee uniform dosing.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

    • Always Include a Vehicle Control: It is imperative to have a control group that receives the same vehicle preparation without the this compound to account for any effects of the vehicle itself.

Issue 3: No observable toxic effects at doses expected to be toxic.

  • Possible Cause: Poor absorption of this compound, rapid metabolism and detoxification, or insufficient statistical power.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure that the this compound used is of high purity and has not degraded.

    • Assess Bioavailability: If possible, conduct a small pharmacokinetic study to measure the plasma levels of this compound after administration to confirm that it is being absorbed.

    • Increase Dose or Duration: If no toxicity is observed and bioavailability is confirmed, a higher dose or a longer duration of exposure may be necessary to induce a toxic response.

    • Increase Sample Size: A larger number of animals per group may be needed to detect subtle toxic effects.

    • Evaluate More Sensitive Endpoints: Consider adding more sensitive markers of liver injury (e.g., specific biomarkers in addition to standard liver enzymes) or genotoxicity (e.g., DNA adduct analysis).

Data Presentation

Table 1: In Vivo Toxicity Data for this compound in Rats

Study TypeSpecies/StrainRoute of AdministrationDose/ConcentrationDurationKey Findings
Acute ToxicityRatOral150 mg/kgSingle DoseLD50[1]
Acute ToxicityRatIntraperitoneal78 mg/kgSingle DoseLD50[1]
Subchronic ToxicityWistar RatOral (diet)0.6, 1.2, 2.5 mg/kg bw/day28 daysNOAEL: 0.6 mg/kg bw/day
CarcinogenicityFischer 344 RatOral (diet)7, 15, 30 ppm104 weeksHepatocellular tumors and angiosarcomas in both sexes; hematopoietic tumors in females.[2]
CarcinogenicityF-344 RatOral (diet)50 ppm55 weeksAngiosarcomas and hepatocellular carcinomas of the liver.[3][4]

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment in Rats
  • Animal Model: Male Sprague-Dawley or Fischer 344 rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound), with at least 5-8 animals per group.

  • Dose Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% CMC in saline).

    • Administer the designated dose orally via gavage once daily for the desired study duration (e.g., 14 or 28 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for any signs of toxicity (e.g., changes in activity, posture, fur appearance).

  • Sample Collection:

    • At the end of the study, anesthetize the animals and collect blood via cardiac puncture into tubes containing an appropriate anticoagulant for plasma separation.

    • Euthanize the animals and perform a necropsy.

    • Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular analysis.

  • Analysis:

    • Clinical Chemistry: Analyze plasma samples for liver function markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Histopathology: Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for signs of liver injury, such as necrosis, inflammation, fibrosis, and changes in cell morphology.

Protocol 2: In Vivo Micronucleus Assay in Mice
  • Animal Model: Male and female CD-1 or B6C3F1 mice (6-8 weeks old).

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping: Assign animals to groups (vehicle control, positive control e.g., cyclophosphamide, and at least three dose levels of this compound), with a minimum of 5 animals per sex per group.

  • Dose Preparation and Administration:

    • Prepare doses in a suitable vehicle.

    • Administer the test substance, typically via oral gavage or intraperitoneal injection. A common protocol involves two administrations 24 hours apart.

  • Sample Collection:

    • Collect bone marrow 24 hours after the final administration.

    • Euthanize the animals by cervical dislocation.

    • Excise both femurs and aspirate the bone marrow from the femoral cavity using fetal bovine serum (FBS).

  • Slide Preparation and Staining:

    • Prepare a cell suspension of the bone marrow.

    • Create smears on clean glass slides.

    • Air-dry the slides and stain with an appropriate stain, such as Giemsa or acridine (B1665455) orange.

  • Analysis:

    • Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

    • Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) by counting at least 500 total erythrocytes to assess bone marrow toxicity.

    • A statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.

Mandatory Visualizations

G cluster_Metabolism Metabolic Activation (Liver) cluster_CellularDamage Cellular Damage cluster_Response Cellular Response Lasiocarpine This compound CYP3A4 CYP450 (e.g., CYP3A4) Lasiocarpine->CYP3A4 Oxidation ReactiveMetabolites Reactive Pyrrolic Esters (e.g., Dehydrolasiocarpine) CYP3A4->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DNA_Adducts->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis G start Start: In Vivo Study Design pilot Pilot Dose-Range Finding Study start->pilot main Main Study Execution pilot->main admin This compound Administration (e.g., Oral Gavage) main->admin monitoring In-life Monitoring (Body Weight, Clinical Signs) admin->monitoring sampling Terminal Sample Collection (Blood, Liver) monitoring->sampling analysis Endpoint Analysis sampling->analysis hepatotoxicity Hepatotoxicity Assessment (Clinical Chemistry, Histopathology) analysis->hepatotoxicity genotoxicity Genotoxicity Assessment (e.g., Micronucleus Assay) analysis->genotoxicity data_interp Data Interpretation & Reporting hepatotoxicity->data_interp genotoxicity->data_interp

References

Technical Support Center: Overcoming Resistance to (-)-Lasiocarpine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to (-)-Lasiocarpine in cell lines.

Understanding this compound's Mechanism of Action

This compound is a pyrrolizidine (B1209537) alkaloid (PA) that exhibits cytotoxic effects.[1] Its activity is dependent on metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, into reactive pyrrolic esters.[1][2][3][4] These reactive metabolites can then form covalent adducts with cellular macromolecules, including DNA.[1][5] This DNA damage triggers a cellular response that can lead to cell cycle arrest, typically in the G2/M phase, and ultimately, apoptosis.[2][3][5][6]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Recommended Solution
No or low cytotoxicity observed Insufficient metabolic activation: The cell line may have low or no expression of the required cytochrome P450 enzymes (e.g., CYP3A4) to convert this compound to its active form.[2][4][7]- Use a cell line known to express high levels of CYP3A4.- Consider using a cell line engineered to overexpress CYP3A4.[2][3]- Co-culture with hepatocytes or use liver microsomes to provide metabolic activation.
Inefficient drug uptake or increased efflux: The cell line may not be taking up the compound efficiently, or it may be actively pumping it out via efflux pumps like P-glycoprotein.[8][9]- Verify drug uptake using analytical methods.- Test for the expression of common drug efflux pumps (e.g., P-gp, MRP1).- Co-administer with known efflux pump inhibitors like verapamil (B1683045) or cyclosporin (B1163) A.[8][10]
Enhanced DNA repair mechanisms: The cell line may have upregulated DNA repair pathways that efficiently remove the DNA adducts formed by activated this compound.[11][12]- Assess the expression and activity of key DNA repair proteins (e.g., MGMT, PARP).- Co-administer with inhibitors of specific DNA repair pathways.
Increased detoxification: The cell line may have high levels of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs), which can conjugate and neutralize the reactive metabolites.[13]- Measure intracellular glutathione (GSH) levels and GST activity.- Deplete GSH using buthionine sulfoximine (B86345) (BSO) to increase sensitivity.[7]
Altered cell cycle or apoptosis pathways: The cell line may have mutations or alterations in genes that control cell cycle checkpoints or apoptosis, making it less sensitive to DNA damage-induced cell death.[13]- Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., p53, Chk1/2) and apoptosis-related proteins (e.g., Bcl-2 family).
High variability between replicates Inconsistent cell culture practices: Variations in cell passage number, seeding density, and medium can lead to inconsistent results.[14][15]- Use cells with a consistent and low passage number.- Optimize and standardize cell seeding density.- Ensure consistent media formulation and volume.
Reagent instability: this compound stock solutions may degrade over time or with improper storage.[14]- Prepare fresh stock solutions of this compound for each experiment.- Avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to this compound over time. What are the likely mechanisms?

Acquired resistance to this compound can arise from several molecular changes:

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively remove this compound from the cell.[9]

  • Enhanced DNA Repair Capacity: The cells may have increased the expression or activity of DNA repair enzymes that can remove the adducts formed by activated this compound.[11][12]

  • Increased Detoxification: Elevated levels of glutathione and glutathione S-transferases can lead to more efficient neutralization of the reactive metabolites of this compound.[13]

  • Alterations in Apoptotic Pathways: Mutations in genes like p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2) can make cells more resistant to DNA damage-induced apoptosis.[13]

Q2: How can I confirm the mechanism of resistance in my cell line?

To identify the specific mechanism of resistance, you can perform the following experiments:

  • Gene and Protein Expression Analysis: Use qPCR or Western blotting to compare the expression of key genes and proteins involved in drug transport (e.g., ABCB1), DNA repair (e.g., MGMT, PARP1), and apoptosis (e.g., TP53, BCL2) between your resistant and sensitive parental cell lines.

  • Functional Assays:

    • Efflux Pump Activity: Use a fluorescent substrate of P-glycoprotein (e.g., rhodamine 123) to measure efflux activity.

    • DNA Repair Assays: Perform assays like the comet assay to assess the rate of DNA repair after treatment.

    • Glutathione Levels: Measure intracellular glutathione levels using a commercially available kit.

Q3: What strategies can I use to overcome resistance to this compound?

Based on the identified mechanism of resistance, you can employ the following strategies:

  • Combination Therapy:

    • Efflux Pump Inhibitors: Co-administer this compound with an inhibitor of the identified efflux pump (e.g., verapamil for P-gp).[8][10]

    • DNA Repair Inhibitors: Combine this compound with an inhibitor of a key DNA repair pathway (e.g., a PARP inhibitor).

    • Glutathione Depletion: Pre-treat cells with buthionine sulfoximine (BSO) to inhibit glutathione synthesis.[7]

  • Targeting Downstream Pathways: If resistance is due to altered apoptotic signaling, consider combining this compound with agents that target these pathways (e.g., BH3 mimetics).

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.[14]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for DNA Damage Response
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., phospho-H2AX, phospho-Chk1, p53) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lasiocarpine_in This compound Efflux Efflux Pump (e.g., P-gp) Lasiocarpine_in->Efflux CYP3A4 CYP3A4 Lasiocarpine_in->CYP3A4 Reactive_Metabolite Reactive Pyrrolic Ester CYP3A4->Reactive_Metabolite GSH GSH Reactive_Metabolite->GSH DNA DNA Reactive_Metabolite->DNA Detoxification Detoxification GSH->Detoxification DNA_Adduct DNA Adduct DNA->DNA_Adduct alkylation DNA_Repair DNA Repair (e.g., BER, MGMT) DNA_Adduct->DNA_Repair Cell_Cycle_Arrest G2/M Arrest DNA_Adduct->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action and potential resistance pathways to this compound.

Start Start: Cell line shows resistance to this compound Check_Metabolism Is CYP3A4 expressed and active? Start->Check_Metabolism Check_Efflux Are efflux pumps (e.g., P-gp) overexpressed? Check_Metabolism->Check_Efflux Yes Solution_Metabolism Use CYP3A4-expressing cells or external activation system. Check_Metabolism->Solution_Metabolism No Check_Repair Are DNA repair pathways upregulated? Check_Efflux->Check_Repair No Solution_Efflux Co-treat with efflux pump inhibitors. Check_Efflux->Solution_Efflux Yes Check_Detox Is GSH/GST system enhanced? Check_Repair->Check_Detox No Solution_Repair Co-treat with DNA repair inhibitors. Check_Repair->Solution_Repair Yes Solution_Detox Deplete GSH with BSO. Check_Detox->Solution_Detox Yes

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Reducing Variability in (-)-Lasiocarpine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and enhance the reproducibility of animal studies involving (-)-Lasiocarpine.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments, offering potential causes and actionable solutions.

1. Issue: High Inter-Animal Variability in Hepatotoxicity Markers (e.g., ALT, AST).

  • Potential Cause 1: Inconsistent Metabolic Activation. this compound is a pyrrolizidine (B1209537) alkaloid (PA) that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 in humans, to exert its toxic effects.[1][2][3] The resulting reactive pyrrole (B145914) metabolites form adducts with DNA and proteins, leading to cellular damage.[2][4] Variability in the expression and activity of these enzymes between individual animals can lead to significant differences in the extent of liver injury.

    Solutions:

    • Standardize Animal Strain, Age, and Sex: Use a single, well-characterized inbred strain of animals to minimize genetic differences in CYP enzyme activity.[5] Age and sex can also significantly influence metabolic rates; therefore, use animals of the same age and sex.[5] Young, growing animals are often most susceptible.[6]

    • Control Environmental Factors: House animals under controlled conditions (light-dark cycle, temperature, humidity) as environmental stressors can alter metabolic enzyme expression.[7]

    • Dietary Control: The composition of the diet can influence the gut microbiome and hepatic enzyme activity. Provide a standardized diet to all animals throughout the acclimatization and study periods.

  • Potential Cause 2: Differences in Pharmacokinetics. The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary between animals. A study in rats showed that after oral administration, the absolute bioavailability of Lasiocarpine was extremely low at 0.5%, suggesting high first-pass metabolism and potential for variability.[8]

    Solutions:

    • Route of Administration: Consider using an administration route that bypasses first-pass metabolism, such as intraperitoneal (i.p.) injection, for more consistent systemic exposure.

    • Vehicle and Formulation: Ensure the compound is fully solubilized in a sterile, non-toxic vehicle. Prepare the formulation fresh daily to avoid degradation. Inconsistent formulations can lead to variable dosing.

2. Issue: Unexpected Toxicity or Lack of Effect at Published Doses.

  • Potential Cause 1: Compound Purity and Stability. this compound is a natural product, and the purity of the supplied compound can vary. Impurities may have their own toxicological profiles or interfere with the effects of Lasiocarpine. The compound's stability in the chosen vehicle and storage conditions is also critical.

    Solutions:

    • Verify Purity: Always obtain a Certificate of Analysis (CoA) for the lot of this compound being used. Purity can be verified using methods like HPLC.[9]

    • Proper Storage: Store the compound as recommended by the supplier, protected from light and moisture, to prevent degradation.

  • Potential Cause 2: Animal Health Status. Subclinical infections or stress can alter an animal's physiological and metabolic state, making them more or less susceptible to toxicity.[10]

    Solutions:

    • Health Screening: Ensure all animals are sourced from a reputable vendor and are certified to be free of common pathogens.

    • Acclimatization Period: Allow for an adequate acclimatization period (at least one week) for animals to adjust to the facility and housing conditions before the start of the experiment.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound toxicity?

A1: The toxicity of this compound, and PAs in general, is multifactorial. Key factors include:

  • Metabolic Activation: The rate at which liver enzymes (CYPs) convert it to toxic pyrrolic metabolites is the most critical step.[1][3]

  • Animal Species, Strain, Age, and Sex: Different species and even strains within a species exhibit varying susceptibility.[5][11] For instance, sheep and goats are more resistant than cattle and horses due to differences in detoxification pathways.[11] Young animals are typically more sensitive.[5]

  • Dose and Duration of Exposure: Toxicity is cumulative.[12] Chronic, low-level exposure can lead to significant liver damage over weeks or months.[13]

  • Route of Administration: Affects bioavailability and the extent of first-pass metabolism.[8]

Q2: How is this compound metabolized and what is its mechanism of action?

A2: this compound is bioactivated in the liver by cytochrome P450 monooxygenases.[3] This process creates highly reactive electrophilic metabolites (pyrrolic esters).[1][3] These metabolites can then bind to cellular nucleophiles like DNA and proteins, forming adducts.[2][4] This adduct formation leads to inhibition of mitosis, DNA damage, cell cycle arrest (primarily in the G2/M phase), and the formation of enlarged liver cells (megalocytosis), ultimately causing hepatotoxicity, genotoxicity, and carcinogenicity.[3][9][14]

Data Presentation

Table 1: Comparative Pharmacokinetics of Lasiocarpine (LAS) in Male Rats

This table summarizes key pharmacokinetic parameters for this compound following intravenous (IV) and oral (PO) administration, highlighting the significant difference in bioavailability.

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) Not applicable51.7 ± 22.5
AUC₀₋t (ng/mL·h) 336 ± 2618.2 ± 3.8
Absolute Bioavailability (%) Not applicable0.5%
Data sourced from a comparative pharmacokinetic study in rats.[8]

Experimental Protocols

Protocol 1: Induction of Hepatic Injury in Rats with this compound

This protocol provides a general framework. Doses and time points should be optimized in a pilot study.

  • Animal Selection: Use male Sprague-Dawley or Wistar rats, 8-10 weeks of age. Source all animals from a single, certified vendor.

  • Acclimatization: House animals in a controlled environment (12-h light/dark cycle, 22±2°C, 50±10% humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Compound Preparation:

    • Accurately weigh this compound (purity >98%).

    • Prepare the dosing solution fresh each day. A common vehicle is sterile saline (0.9% NaCl) or a solution of saline with a small amount of a solubilizing agent like DMSO (<1%) and Tween 80 (<0.5%), ensuring the final concentration is appropriate for the desired dose volume.

    • The solution should be clear. If precipitation occurs, adjust the vehicle.

  • Administration:

    • Divide animals into a control group and one or more treatment groups.

    • Administer the vehicle to the control group.

    • Administer this compound to the treatment groups via intraperitoneal (i.p.) injection to ensure consistent bioavailability. A typical dose to induce injury might range from 25-50 mg/kg, but this must be determined empirically.

    • Dose volume should be consistent across all animals (e.g., 5 mL/kg).

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • Record body weights daily.

  • Endpoint Collection:

    • At a predetermined time point (e.g., 48, 72 hours, or longer for chronic studies), euthanize animals using an approved method.

    • Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, Bilirubin).

    • Harvest the liver, weigh it, and collect sections for histopathological analysis (fixed in 10% neutral buffered formalin) and for molecular assays (snap-frozen in liquid nitrogen).

Visualizations

Signaling and Experimental Diagrams

metabolic_activation Metabolic Activation and Toxicity Pathway of this compound cluster_liver Hepatocyte (Liver Cell) cluster_targets Cellular Targets Lasiocarpine This compound (Inactive Pro-toxin) CYP450 Cytochrome P450 (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolism ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydrolasiocarpine) CYP450->ReactiveMetabolites Bioactivation DNA DNA ReactiveMetabolites->DNA Binds to Proteins Proteins ReactiveMetabolites->Proteins Binds to Adducts DNA & Protein Adducts DNA->Adducts Proteins->Adducts Toxicity Cellular Toxicity (Genotoxicity, Mitotic Arrest, Megalocytosis, Necrosis) Adducts->Toxicity

Caption: Metabolic activation of this compound in the liver leading to cellular toxicity.

troubleshooting_flow Troubleshooting High Variability in Lasiocarpine Studies cluster_compound Compound-Related Factors cluster_animal Animal-Related Factors cluster_procedure Procedural Factors Start High Inter-Animal Variability Observed? CheckPurity Verify Compound Purity & Stability (>98%, check CoA) Start->CheckPurity Potential Cause CheckStrain Standardize Animal Model (Strain, Sex, Age) Start->CheckStrain Potential Cause CheckDosing Review Dosing Procedure (Route, Accuracy, Timing) Start->CheckDosing Potential Cause CheckFormulation Assess Formulation (Solubility, Vehicle, Fresh Prep) CheckPurity->CheckFormulation End Variability Minimized CheckFormulation->End CheckHealth Confirm Health Status (Pathogen-free, Acclimatized) CheckStrain->CheckHealth CheckHealth->End CheckEnvironment Control Environmental Conditions (Housing, Diet, Stress) CheckDosing->CheckEnvironment CheckEnvironment->End

Caption: Logical workflow for troubleshooting sources of experimental variability.

References

troubleshooting (-)-Lasiocarpine stability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of (-)-Lasiocarpine in stock solutions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, organic solvents are necessary for preparing this compound stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions. For certain applications, high-purity ethanol (B145695) can also be used. It is crucial to use anhydrous solvents, as water can promote hydrolysis and degradation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. For short-term use, storage at -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes. Solutions should be stored in tightly sealed vials, and protecting them from light by using amber vials or wrapping them in foil is also advisable.

Q3: How stable is this compound in stock solutions?

A3: this compound is known to be unstable and can degrade over time. It is susceptible to hydrolysis, particularly in basic solutions, and can be oxidized by atmospheric oxygen.[1][2] While specific long-term stability data in common solvents like DMSO or ethanol is not extensively published, the inherent reactivity of the molecule is demonstrated by its metabolic instability. For instance, in the presence of human liver microsomes, its concentration can be significantly reduced in a matter of hours.

Q4: My this compound solution has turned a yellowish or brownish color. Is it still usable?

A4: A change in color may indicate degradation of the compound. It is recommended to perform an analytical check, such as by HPLC, to assess the purity of the solution before use. For critical experiments, it is always best to use a freshly prepared stock solution.

Q5: I am observing inconsistent results in my experiments using a this compound stock solution. Could this be a stability issue?

A5: Inconsistent experimental outcomes can indeed be a result of stock solution degradation. Factors such as the age of the stock solution, the number of freeze-thaw cycles, and exposure to light or air can contribute to a loss of active compound concentration. It is recommended to prepare fresh stock solutions regularly and to follow strict storage protocols.

Quantitative Stability Data

While specific data on the chemical stability of this compound in stock solutions over time is limited in the available literature, its metabolic instability highlights its reactive nature. The following table summarizes the metabolic degradation observed in an in vitro setting.

SystemIncubation TimeAnalyteRemaining Concentration (%)Reference
Human Liver Microsomes4.5 hoursThis compound37.4 ± 10.8--INVALID-LINK--

Note: This data reflects metabolic degradation and not chemical stability in a solvent. However, it underscores the importance of careful handling and storage to minimize degradation. Based on general guidelines for other alkaloids, a stock solution in anhydrous DMSO stored at -80°C may be stable for up to one year, but this should be verified analytically for sensitive applications.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (High Purity)

    • Sterile, amber glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

    • Aliquot the stock solution into single-use amber vials.

    • Flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.

    • Label each vial with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for a Stability-Indicating HPLC-MS/MS Method

This protocol provides a general framework for assessing the stability of this compound in a stock solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: A suitable gradient to separate this compound from its potential degradation products. For example:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Stability Study Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) as described above.

    • At time zero (t=0), dilute an aliquot of the stock solution to a working concentration and analyze by HPLC-MS/MS to determine the initial peak area.

    • Store aliquots of the stock solution under different conditions (e.g., -20°C, -80°C, room temperature, exposed to light).

    • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw and equilibrate to room temperature.

    • Dilute to the same working concentration as the t=0 sample and analyze by HPLC-MS/MS.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions: - Temperature (-20°C / -80°C)? - Light protection? - Tightly sealed vial? start->check_storage check_handling Review Handling Procedures: - Anhydrous solvent used? - Number of freeze-thaw cycles? - Age of stock solution? start->check_handling analytical_check Perform Analytical Check (e.g., HPLC) check_storage->analytical_check check_handling->analytical_check degraded Solution is Degraded analytical_check->degraded Purity < 95% or Degradation Peaks Present stable Solution is Stable analytical_check->stable Purity ≥ 95% and No Degradation Peaks prepare_fresh Prepare Fresh Stock Solution continue_experiment Continue Experiment prepare_fresh->continue_experiment degraded->prepare_fresh stable->continue_experiment

Caption: Troubleshooting workflow for this compound stability.

DegradationPathway Metabolic Degradation Pathway of this compound Lasiocarpine This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolism Dehydrogenation Dehydrogenation CYP450->Dehydrogenation Hydrolysis Ester Hydrolysis CYP450->Hydrolysis Demethylation Demethylation CYP450->Demethylation Pyrrolic_Ester Reactive Pyrrolic Ester (Dehydrolasiocarpine) Dehydrogenation->Pyrrolic_Ester Adducts DNA/Protein Adducts (Toxicity) Pyrrolic_Ester->Adducts Metabolites Inactive Metabolites Hydrolysis->Metabolites Demethylation->Metabolites

Caption: Metabolic activation and degradation of this compound.

References

Technical Support Center: Enhancing the Sensitivity of (-)-Lasiocarpine Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection of (-)-Lasiocarpine, a toxic pyrrolizidine (B1209537) alkaloid (PA).

I. High-Sensitivity Detection Methods: A Comparative Overview

Achieving high sensitivity is critical for the accurate detection and quantification of this compound, especially at trace levels in complex matrices such as food products, herbal medicines, and biological samples.[1][2] The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Aptamer-Based Biosensors. Each method offers distinct advantages and is associated with specific experimental challenges.

Quantitative Data Summary

The following tables summarize the performance of various methods for the detection of this compound and other relevant pyrrolizidine alkaloids.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrrolizidine Alkaloids using LC-MS/MS

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Reference
LasiocarpineHerbal Tea-0.1 - 8.5 (ng/g)[3]
LasiocarpineHoney0.015 - 0.300.05 - 1.00[4]
LasiocarpineMilk0.014 - 0.6820.045 - 2.273[4]
LasiocarpineFeed-5[5]
Multiple PAsGreen Tea, Chamomile Tea, Rooibos Tea, Oregano, Cumin Seeds, Honey0.6 (individual)1.2 (coeluting isomers)[6]
Multiple PAsHoney and Herbal Teas-Below minimum requirements by German Federal Office of Consumer Protection and Food Safety[7]

Table 2: Performance of Immunoassays and Aptamer-Based Biosensors for Pyrrolizidine Alkaloids

MethodAnalyte(s)MatrixDetection Capability/LODReference
Multiplex ELISAJacobine, Lycopsamine, Heliotrine, SenecionineHoney, Feed< 25 µg/kg[8]
Aptamer-Based BiosensorGeneral Small Molecules-High affinity and specificity[9]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments.

A. LC-MS/MS Troubleshooting

Question: Why am I observing poor peak shapes (e.g., tailing or fronting) for this compound in my chromatogram?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample or standard.

  • Secondary Interactions: Interactions between the basic nitrogen of this compound and residual silanol (B1196071) groups on the silica-based column can cause peak tailing.

    • Solution: Use a mobile phase with a slightly higher ionic strength or a different pH to minimize these interactions. Employing an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can also be effective.

  • Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.

Question: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing complex samples like honey or herbal extracts. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples.[7][10] Here are some strategies to minimize their impact:

  • Effective Sample Preparation: A thorough sample cleanup is crucial. Solid-Phase Extraction (SPE) is a widely used and effective technique for removing interfering matrix components.[3][10]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for any signal suppression or enhancement caused by the matrix.[7]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response. The internal standard should be added to the sample at the beginning of the sample preparation process.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components that may cause ion suppression.

B. ELISA Troubleshooting

Question: My competitive ELISA for this compound shows a very weak or no signal, even for my standards. What could be the issue?

Answer: A weak or absent signal in a competitive ELISA can stem from several issues:[11][12]

  • Reagent Problems:

    • Inactive Conjugate: The enzyme-conjugated this compound may have lost its activity. Ensure proper storage and handling.

    • Incorrect Antibody Concentration: The concentration of the primary antibody may be too high, preventing the free analyte from effectively competing. Optimize the antibody concentration through titration.

  • Procedural Errors:

    • Insufficient Incubation Times: Ensure all incubation steps are carried out for the recommended duration.

    • Improper Washing: Inadequate washing can lead to high background and low signal. Ensure a sufficient number of washes with the appropriate wash buffer.

  • Assay Design:

    • Low Affinity Antibody: The antibody may have a low affinity for this compound. Consider using a different antibody with higher affinity.

Question: I am observing a high background signal in my ELISA plate. How can I reduce it?

Answer: High background in an ELISA can obscure the specific signal. Here are some common causes and solutions:[11][13]

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or conjugate to the plate.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. Extend the blocking incubation time.

  • Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.

    • Solution: Use a more specific monoclonal antibody if available. Sample dilution can also help reduce the concentration of cross-reacting substances.

  • Contamination: Contamination of reagents or wells can lead to a high background.

    • Solution: Use fresh, sterile reagents and pipette tips. Be careful to avoid cross-contamination between wells.

C. Aptamer-Based Biosensor Troubleshooting

Question: The sensitivity of my aptamer-based sensor for this compound is lower than expected. How can I improve it?

Answer: Low sensitivity in an aptamer-based biosensor can be due to several factors related to the aptamer itself or the sensor design:[14]

  • Suboptimal Aptamer Performance:

    • Low Binding Affinity: The selected aptamer may not have a high enough affinity for this compound. Consider performing additional rounds of SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to enrich for higher affinity sequences.

    • Incorrect Folding: The aptamer may not be folding into its correct three-dimensional structure required for target binding. Ensure the buffer conditions (e.g., ionic strength, pH) are optimal for aptamer folding.

  • Sensor Surface Issues:

    • Inefficient Immobilization: The aptamer may not be efficiently immobilized on the sensor surface. Optimize the immobilization chemistry and density of the aptamer on the surface.

    • Non-Specific Binding: The sensor surface may be prone to non-specific binding of other molecules from the sample, which can interfere with the detection of this compound. Use appropriate blocking agents to passivate the surface.

  • Signal Transduction:

    • Inefficient Signal Generation: The chosen signal transduction mechanism (e.g., fluorescence, electrochemical) may not be sensitive enough. Consider using signal amplification strategies, such as enzymatic amplification or nanomaterial-based signal enhancement.

Question: My aptasensor is showing poor selectivity and is responding to other molecules similar to this compound. How can I improve selectivity?

Answer: Poor selectivity is a common challenge in biosensor development. Here are some strategies to enhance the selectivity of your aptasensor:[15]

  • Counter-SELEX: During the aptamer selection process, include a counter-SELEX step where the aptamer library is incubated with molecules that are structurally similar to this compound. This will help to remove aptamers that bind to these non-target molecules.

  • Aptamer Engineering: Modify the aptamer sequence to enhance its specificity for this compound. This can involve truncating the aptamer to its minimal binding region or introducing specific mutations.

  • Optimized Binding Conditions: Fine-tune the binding buffer conditions (e.g., temperature, pH, salt concentration) to favor the specific binding of the aptamer to this compound over other molecules.

III. Experimental Protocols

This section provides detailed methodologies for the sensitive detection of this compound.

A. LC-MS/MS Method for the Analysis of Pyrrolizidine Alkaloids in Herbal Teas

This protocol is adapted from a validated method for the analysis of 28 PAs in herbal teas.[3]

1. Sample Preparation: a. Homogenize the herbal tea sample to a fine powder. b. Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube. c. Add 10 mL of 0.05 M sulfuric acid. d. Vortex for 1 minute and sonicate for 30 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Collect the supernatant. g. Perform Solid-Phase Extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge. h. Condition the SCX cartridge with 6 mL of methanol (B129727) followed by 6 mL of water. i. Load the supernatant onto the cartridge. j. Wash the cartridge with 6 mL of water followed by 6 mL of methanol. k. Elute the PAs with 6 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. l. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. m. Reconstitute the residue in 1 mL of the initial mobile phase. n. Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate (B1220265) in water
  • Mobile Phase B: 0.1% formic acid and 5 mM ammonium formate in methanol
  • Gradient: A suitable gradient to separate the target analytes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for this compound.

B. Competitive ELISA Protocol for Small Molecule Detection

This is a general protocol for a competitive ELISA that can be adapted for this compound.[12][16][17]

1. Coating: a. Dilute the this compound-protein conjugate (coating antigen) to an optimal concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Add 100 µL of the coating antigen solution to each well of a 96-well microplate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

2. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.

3. Competition: a. Prepare serial dilutions of your standards and samples. b. In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the primary antibody against this compound for 30 minutes at room temperature. c. Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate. d. Incubate for 1-2 hours at room temperature. e. Wash the plate five times with wash buffer.

4. Detection: a. Add 100 µL of the enzyme-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer to each well. b. Incubate for 1 hour at room temperature. c. Wash the plate five times with wash buffer.

5. Substrate Addition and Measurement: a. Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well. b. Incubate in the dark for 15-30 minutes, or until sufficient color development. c. Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄). d. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.

C. Aptamer-Based Electrochemical Sensor Protocol for Small Molecule Detection

This is a general protocol for developing an electrochemical aptasensor for a small molecule like this compound.[18]

1. Electrode Preparation and Aptamer Immobilization: a. Clean the surface of a screen-printed carbon electrode (SPCE). b. Electrochemically activate the electrode surface. c. Immobilize the thiolated this compound-specific aptamer onto the gold nanoparticle-modified electrode surface through self-assembly. d. Incubate the electrode in a solution of a blocking agent (e.g., 6-mercapto-1-hexanol) to block any remaining active sites on the electrode surface and to ensure the aptamers are in an upright orientation.

2. Electrochemical Measurement: a. Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) in a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). b. Record the baseline electrochemical signal.

3. Detection of this compound: a. Incubate the aptamer-modified electrode with the sample containing this compound for a specific period. b. The binding of this compound to the aptamer will cause a conformational change in the aptamer structure. c. This conformational change will alter the electron transfer resistance at the electrode surface. d. Wash the electrode to remove any unbound molecules.

4. Signal Readout: a. Perform another electrochemical measurement (EIS or CV) under the same conditions as in step 2. b. The change in the electrochemical signal (e.g., an increase in charge transfer resistance in EIS) will be proportional to the concentration of this compound in the sample.

IV. Visualizations

A. Signaling Pathway of this compound-Induced Hepatotoxicity

The toxicity of this compound is primarily due to its metabolic activation in the liver by cytochrome P450 enzymes (CYPs), particularly CYP3A4.[2][19][20] This process generates reactive pyrrolic esters that can form adducts with cellular macromolecules, including DNA. These DNA adducts can lead to genotoxicity, cell cycle arrest, and ultimately, apoptosis or necrosis of hepatocytes.[2]

Lasiocarpine_Hepatotoxicity Lasiocarpine This compound CYP3A4 CYP3A4 (Metabolic Activation) Lasiocarpine->CYP3A4 Influx into Hepatocyte ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydroretronecine) CYP3A4->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Covalent Binding CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Adducts->CellCycleArrest DNA Damage Response Apoptosis Apoptosis / Necrosis CellCycleArrest->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

B. Experimental Workflows

The following diagrams illustrate the general workflows for the three main detection methods.

1. LC-MS/MS Experimental Workflow

LCMS_Workflow Sample Sample Collection (e.g., Honey, Herbal Tea) Extraction Extraction of PAs Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Result Data_Analysis->Result

Caption: General workflow for this compound detection by LC-MS/MS.[20][21][22][23][24]

2. Competitive ELISA Experimental Workflow

ELISA_Workflow Coating Coat Plate with Lasiocarpine-Protein Conjugate Blocking Block Plate Coating->Blocking Competition Add Sample/Standard and Primary Antibody Blocking->Competition Incubation1 Incubation & Washing Competition->Incubation1 Detection Add Enzyme-Labeled Secondary Antibody Incubation1->Detection Incubation2 Incubation & Washing Detection->Incubation2 Substrate Add Substrate & Stop Reaction Incubation2->Substrate Readout Measure Absorbance Substrate->Readout Result Result Readout->Result

Caption: Workflow for competitive ELISA of this compound.[8][13][14][25][26][27]

3. Aptamer-Based Biosensor Experimental Workflow

Aptasensor_Workflow Fabrication Sensor Fabrication & Aptamer Immobilization Baseline Baseline Signal Measurement Fabrication->Baseline Incubation Incubation with Sample Baseline->Incubation Binding Lasiocarpine Binds to Aptamer Incubation->Binding Signal_Change Conformational Change & Signal Transduction Binding->Signal_Change Measurement Signal Measurement Signal_Change->Measurement Result Result Measurement->Result

Caption: General workflow for an aptamer-based biosensor.[11][15][28][29][30]

References

strategies to increase the metabolic activation of (-)-Lasiocarpine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metabolic Activation of (-)-Lasiocarpine

This guide provides researchers, scientists, and drug development professionals with . It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or inconsistent metabolic activation of Lasiocarpine in my in vitro assay?

A1: Low metabolic activation of Lasiocarpine is a common issue that can stem from several factors related to the enzymatic system and experimental conditions. The primary pathway for Lasiocarpine bioactivation is through cytochrome P450 (CYP) monooxygenases, with CYP3A4 being the most crucial enzyme in humans.[1][2][3]

Troubleshooting Steps:

  • Verify the Activity of Your Metabolic System:

    • Microsomes/S9 Fractions: Ensure the liver microsomes or S9 fractions are from a species known to be susceptible to Lasiocarpine toxicity (e.g., human, pig, rat, mouse) and have high CYP3A4 activity.[1] The activity can decline with improper storage. Use a positive control substrate for CYP3A4 (e.g., testosterone, midazolam) to confirm enzymatic competence.[4][5]

    • Cell-Based Assays: Many cultured cell lines, like standard HepG2 or V79 cells, have very low or absent CYP activity and will not effectively metabolize Lasiocarpine.[6][7] It is essential to use cell lines engineered to overexpress human CYP3A4.[6][7]

  • Check Cofactor Availability: The CYP450 system requires a constant supply of NADPH. Use an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in your incubation mixture to ensure sustained enzyme activity.[8][9]

  • Optimize Incubation Conditions:

    • Protein Concentration: High microsomal protein concentrations can sometimes inhibit activity. A concentration of <0.5 mg/mL is often recommended to minimize non-specific binding and ensure linearity.[10]

    • Solvent Concentration: Ensure the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve Lasiocarpine is low (typically <1%), as they can inhibit CYP enzymes.[11]

  • Consider Using Induced Enzyme Systems: To significantly boost metabolic activation, use liver microsomes from animals pre-treated with potent CYP3A inducers like phenobarbital (B1680315) or rifampicin.[12] This will result in higher expression levels of the required enzymes.

Q2: Which in vitro system is most effective for studying Lasiocarpine metabolic activation?

A2: The choice of the in vitro system depends on the specific research question. Each system has distinct advantages and limitations.

  • Liver Microsomes: This is the most common and cost-effective system. Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[11] They are ideal for studying Phase I metabolism and identifying the specific CYPs involved. Human liver microsomes (HLM) are considered the gold standard for predicting human metabolism.

  • S9 Fraction: This is the supernatant from a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[13] It is useful for studying both Phase I and Phase II (conjugation) reactions.

  • Recombinant CYP Enzymes (Supersomes™): These are insect or bacterial cells engineered to express a single human CYP enzyme (e.g., CYP3A4).[4][6] They are invaluable for definitively identifying which enzyme is responsible for a specific metabolic step. Systems co-expressing NADPH:CYP reductase and cytochrome b₅ often show the highest efficiency.[4]

  • Hepatocytes: Primary hepatocytes are more physiologically relevant as they contain a full complement of uptake transporters, and both Phase I and Phase II enzymes in their natural cellular environment. However, their availability is limited, and CYP activity can decrease rapidly in culture.[2]

  • CYP3A4-Expressing Cell Lines: Cell lines like V79 or HepG2 that have been genetically engineered to express human CYP3A4 are excellent models for studying the downstream toxicological consequences (e.g., genotoxicity, cytotoxicity) of Lasiocarpine metabolism in a controlled cellular context.[6][7]

Q3: How can I confirm that the observed toxicity is a direct result of CYP-mediated metabolic activation?

A3: To confirm the role of metabolic activation, you can perform co-incubation experiments with a potent and selective chemical inhibitor of the suspected CYP enzyme.

  • For CYP3A4, Ketoconazole (B1673606) is a well-established inhibitor. [6]

  • Experimental Design: Run parallel experiments. In one set, incubate your cells or microsomes with Lasiocarpine alone. In the second set, pre-incubate the system with ketoconazole before adding Lasiocarpine.

  • Expected Outcome: If the toxicity (e.g., decreased cell viability, DNA adduct formation) is significantly reduced in the presence of ketoconazole, it provides strong evidence that CYP3A4-mediated metabolism is required for the toxic effect.[6]

Strategies to Increase Metabolic Activation

Increasing the metabolic activation of Lasiocarpine in vitro primarily involves enhancing the activity and efficiency of the CYP3A4 enzyme system.

Method 1: Selection of a High-Activity Enzyme Source

The rate of Lasiocarpine metabolism varies significantly between species. For maximal activation, select a system known for high CYP3A activity and susceptibility to pyrrolizidine (B1209537) alkaloid toxicity.

In Vitro SystemRelative Metabolic RateKey Considerations
Human Liver Microsomes HighGold standard for human relevance; high formation of reactive metabolites.[3]
Pig/Rat Liver Microsomes HighOften used as preclinical models; show susceptibility to toxicity.[1][3]
Rabbit/Sheep Liver Microsomes LowConsidered resistant species with lower rates of reactive metabolite formation.[1][3]
CYP3A4 Supersomes™ Very HighIsolates the activity to a single enzyme; highly efficient system.[4][6]
Microsomes from Induced Rats Very HighPre-treatment with inducers like dexamethasone (B1670325) can significantly increase CYP activity.[14]
Method 2: Use of Recombinant Enzyme Systems

For the most controlled and often most efficient activation, use a recombinant system.

  • CYP3A4 Supersomes™: Microsomes from insect cells co-expressing human CYP3A4, NADPH-cytochrome P450 reductase, and cytochrome b₅. The presence of cytochrome b₅ has been shown to enhance the activity of CYP3A4 for certain substrates.[4] This system provides a high concentration of the specific enzyme needed for Lasiocarpine activation.

Method 3: Optimization of Assay Conditions

Ensure all components of the enzymatic reaction are present at optimal concentrations.

  • Sustained Cofactor Supply: Use an NADPH-regenerating system. A common formulation includes 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase.[4]

  • Magnesium Chloride: Include MgCl₂ (typically 5-10 mM) in the incubation buffer, as it is a required cofactor for glucose-6-phosphate dehydrogenase.[4][9]

  • Appropriate Buffers: Use a buffer at physiological pH, such as potassium phosphate (B84403) buffer (pH 7.4).[4][8]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lasiocarpine Using Human Liver Microsomes (HLM)

This protocol describes a standard incubation to measure the formation of Lasiocarpine metabolites.

1. Reagents and Materials:

  • This compound (dissolved in DMSO or acetonitrile)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH-Regenerating System Solution A (NRS-A): 26 mM NADP+, 66 mM Glucose-6-Phosphate in H₂O

  • NADPH-Regenerating System Solution B (NRS-B): 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate

  • Magnesium Chloride (MgCl₂) Solution (e.g., 0.5 M)

  • Acetonitrile (B52724) (ACN) with 1% formic acid (for reaction termination)

  • Incubator/water bath at 37°C

2. Incubation Procedure:

  • Prepare a master mix of buffer, HLM, and MgCl₂ in a microcentrifuge tube. For a final volume of 200 µL, combine:

    • Potassium Phosphate Buffer (to final concentration of 100 mM)

    • HLM (to final concentration of 0.5 mg/mL)

    • MgCl₂ (to final concentration of 5 mM)

    • Nuclease-free water to adjust volume.

  • Pre-warm the master mix at 37°C for 5 minutes.

  • Add Lasiocarpine to the master mix to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be ≤0.2%.[11]

  • Initiate the metabolic reaction by adding the NADPH-regenerating system (e.g., 10 µL of a pre-mixed NRS-A and NRS-B solution).

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile with 1% formic acid. This precipitates the microsomal proteins.

  • Vortex vigorously and centrifuge at >10,000g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS to quantify the depletion of Lasiocarpine and the formation of its metabolites.[13]

Visualizations

Metabolic Activation Pathway of Lasiocarpine

Lasiocarpine_Metabolism Lasiocarpine This compound Reactive_Intermediate Dehydrolasiocarpine (Reactive Pyrrolic Ester) Lasiocarpine->Reactive_Intermediate Bioactivation Detox Detoxification Pathways (e.g., N-oxidation, Hydrolysis) Lasiocarpine->Detox Adducts DNA/Protein Adducts Reactive_Intermediate->Adducts Covalent Binding Toxicity Genotoxicity & Hepatotoxicity Adducts->Toxicity CYP3A4 CYP3A4 (Primary Enzyme) CYP3A4->Reactive_Intermediate

Caption: Bioactivation of this compound to a reactive intermediate by CYP3A4.

Experimental Workflow for In Vitro Metabolism Assay

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prep_Master_Mix Prepare Master Mix (Buffer, Microsomes, MgCl₂) Pre_Incubate Pre-warm Master Mix (37°C, 5 min) Prep_Master_Mix->Pre_Incubate Prep_Substrate Prepare Lasiocarpine (Substrate) Add_Substrate Add Lasiocarpine Prep_Substrate->Add_Substrate Prep_NRS Prepare NADPH Regenerating System Start_Reaction Initiate with NRS Prep_NRS->Start_Reaction Pre_Incubate->Add_Substrate Add_Substrate->Start_Reaction Incubate Incubate at 37°C (Time Course) Start_Reaction->Incubate Terminate Stop Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Caption: Standard workflow for an in vitro microsomal metabolism experiment.

Troubleshooting Logic for Low Metabolic Activation

Troubleshooting Start Low Lasiocarpine Metabolite Formation Check_System Is the in vitro system appropriate and active? Start->Check_System Check_Cofactors Is the NADPH regenerating system functional? Check_System->Check_Cofactors Yes Use_CTL Action: Run positive control (e.g., Testosterone for CYP3A4) Check_System->Use_CTL No Check_Conditions Are incubation conditions (protein, solvent) optimal? Check_Cofactors->Check_Conditions Yes Prep_Fresh Action: Prepare fresh NRS solutions Check_Cofactors->Prep_Fresh No Optimize_Conc Action: Lower microsomal protein and/or solvent concentration Check_Conditions->Optimize_Conc No Use_Inducers Strategy: Use microsomes from inducer-treated animals Check_Conditions->Use_Inducers Yes Use_CYP_Cells Action: Use CYP3A4-expressing cells instead of WT Use_CTL->Use_CYP_Cells

Caption: Decision tree for troubleshooting low metabolic activation of Lasiocarpine.

References

Technical Support Center: Managing (-)-Lasiocarpine-Induced Animal Morbidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting animal studies involving (-)-Lasiocarpine. It includes troubleshooting guides in a FAQ format, detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to ensure experimental success and animal welfare.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vivo experiments with this compound.

Q1: What is the primary mechanism of this compound toxicity and why is the liver the main target organ?

A: this compound itself is not the toxic agent. It requires metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP3A4, into highly reactive pyrrolic esters (metabolites) like dehydrolasiocarpine.[1][2] These electrophilic metabolites readily bind to cellular macromolecules such as proteins and DNA, forming adducts.[2][3] This process leads to widespread cellular damage, oxidative stress, cell cycle arrest, and apoptosis, precipitating severe hepatotoxicity.[4][5] The liver is the primary target because it is the main site of this metabolic activation.

Q2: We are observing higher-than-expected mortality rates in our animal cohort. What are the likely causes and how can we troubleshoot this?

A: Higher-than-expected mortality can stem from several factors:

  • Dose Miscalculation: Double-check all calculations for dose preparation and administration volume. Ensure the correct stock concentration was used.

  • Vehicle Effects: While uncommon, the vehicle could have unexpected toxicity or enhance absorption. Ensure you are using a recommended, well-tolerated vehicle like sterile water, saline, or a low-concentration methylcellulose (B11928114) solution.[6][7]

  • Animal Strain/Health: Different rodent strains exhibit varying susceptibility to toxins. Ensure the animals were healthy and fully acclimatized before dosing. Pre-existing subclinical conditions can exacerbate toxicity.

  • Route of Administration: Intraperitoneal (IP) and intravenous (IV) routes lead to more rapid and higher peak plasma concentrations compared to oral gavage (PO), potentially increasing acute toxicity.[8][9] Ensure the chosen route is appropriate for your experimental goals.

  • Cumulative Toxicity: Even single or repeated low doses of pyrrolizidine (B1209537) alkaloids can have cumulative effects, leading to progressive liver damage that may not be immediately apparent.[10][11]

Troubleshooting Steps:

  • Review your dosing protocol and calculations meticulously.

  • Conduct a pilot study with a lower dose range to establish a more precise toxicity threshold for your specific animal strain and experimental conditions.

  • Ensure proper administration technique to avoid accidental overdose or tissue damage.[8]

  • Monitor animals closely for clinical signs (see Q3) and establish clear humane endpoints to prevent unnecessary suffering.

Q3: What clinical signs of morbidity should we monitor for after this compound administration?

A: Animals should be monitored at least twice daily. Key clinical signs of this compound-induced morbidity, consistent with hepatic sinusoidal obstruction syndrome (SOS), include:

  • General: Lethargy, ruffled fur, hunched posture, reluctance to move.[10]

  • Weight: Progressive weight loss or, conversely, sudden weight gain due to fluid retention (ascites).[12]

  • Abdomen: Abdominal distension or swelling (ascites), tenderness upon gentle palpation.[4]

  • Neurological (Hepatic Encephalopathy): Aimless wandering, head-pressing, yawning, or aggression in severe cases.[10][13]

  • Other: Jaundice (yellowing of ears, paws, or mucous membranes), diarrhea, or bloody stool.[4][13]

Q4: Our results show high variability in liver injury markers (e.g., ALT, AST, histology) between animals in the same dose group. What could be causing this inconsistency?

A: High variability is a common challenge in toxicity studies. Potential causes include:

  • Inconsistent Administration: Variations in gavage technique or IP injection placement can affect absorption rates. Ensure all personnel are thoroughly trained for consistency.[8]

  • Genetic Variability: Even within an inbred strain, minor genetic differences can influence metabolic enzyme activity (e.g., CYP450s), leading to different rates of toxin activation.

  • Food Consumption: The amount of food in the stomach can alter the absorption kinetics of orally administered compounds. Standardizing the fasting period before dosing can reduce this variability.[8]

  • Gut Microbiome: The gut microbiome can metabolize pyrrolizidine alkaloids and their N-oxides, potentially altering the amount of parent compound available for absorption and hepatic activation. This can vary between animals.

  • Sample Collection and Processing: Ensure consistent timing of sample collection relative to the last dose and uniform processing techniques for blood and tissue samples to minimize analytical variability.

Q5: How can we mitigate severe morbidity to allow for longer-term studies of chronic effects like fibrosis or carcinogenesis?

A: To study chronic effects, the acute toxicity must be managed. Consider the following strategies:

  • Dose Fractionation: Administer the total intended dose in smaller, repeated doses over a longer period. This can prevent the acute, high-concentration metabolic activation that leads to severe SOS.

  • Dietary Modification: Providing a high-carbohydrate, supportive diet can help manage the clinical signs of liver failure.[10]

  • Intermittent Dosing: Some studies suggest that intermittent exposure, with recovery periods, may allow for the study of cumulative damage without causing rapid, fatal injury.[11]

  • Lower Total Dose: Use the lowest possible dose that still induces the desired chronic pathology. Rats given lasiocarpine at a rate equivalent to 0.2 mg/kg/day developed tumors, demonstrating that low chronic doses can be effective.[11]

Quantitative Data Tables

The following tables summarize key quantitative data for this compound experiments in rodents.

Table 1: Acute Toxicity (LD50) of this compound in Rats

Route of Administration LD50 (mg/kg body weight) Reference
Oral 150 --INVALID-LINK--

| Intraperitoneal (IP) | 78 | --INVALID-LINK-- |

Table 2: Example Dosing Regimens for Inducing Liver Injury in Rodents

Species Route Dose (mg/kg bw) Dosing Schedule Observed Outcome Reference
Rat (Wistar) Diet 0.6 Daily for 28 days No Observed Adverse Effect Level (NOAEL) --INVALID-LINK--
Rat (Wistar) Diet 1.2 Daily for 28 days Decreased body weight gain in males --INVALID-LINK--
Rat (F-344) Diet ~2.5 (50 ppm) Daily for 55 weeks Hepatocellular carcinomas, angiosarcomas --INVALID-LINK--

| Rat | Gavage | Single Dose | (Dose-response modeling) | Acute liver toxicity | --INVALID-LINK-- |

Note: Doses and outcomes can vary significantly based on animal strain, sex, age, and specific experimental conditions. These values should be used as a starting point for study design.

Key Experimental Protocols

Protocol 1: Induction of Acute Hepatic Sinusoidal Obstruction Syndrome (SOS) in Rats

This protocol describes a general method for inducing acute liver injury using a single high dose of this compound.

  • Animal Selection: Use healthy, young adult male Wistar or Sprague-Dawley rats (200-250g). House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for at least one week of acclimatization before the experiment.[14]

  • Materials:

    • This compound powder

    • Vehicle: Sterile 0.5% (w/v) methylcellulose in water or sterile saline.

    • Animal scale

    • Gavage needles (appropriate size for rats, e.g., 18-gauge, 2-3 inches long, with a ball tip)

    • Syringes

  • Dose Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dose (e.g., 50-100 mg/kg).

    • Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication or vortexing may be required. Prepare fresh on the day of dosing.

  • Administration:

    • Fast animals overnight (approx. 12 hours) prior to dosing but allow access to water.[8]

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered. The final volume should not exceed 10 mL/kg (e.g., 1 mL per 100g of body weight).[15]

    • Administer the this compound suspension via oral gavage. Ensure proper technique to deliver the dose directly to the stomach and avoid aspiration into the lungs.[8][9]

    • Administer an equivalent volume of vehicle only to the control group.

  • Post-Administration Monitoring:

    • Return animals to their cages with free access to food and water.

    • Monitor animals at 1, 4, 8, and 24 hours post-dosing, and at least twice daily thereafter for up to 7-14 days.

    • Record body weight, food/water intake, and clinical signs of toxicity (see FAQ Q3).

  • Endpoint and Sample Collection:

    • At the predetermined experimental endpoint (e.g., 48 hours, 7 days), euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, Total Bilirubin).

    • Perform a gross necropsy, noting liver weight, color, texture, and the presence of ascites.

    • Collect liver tissue samples. Fix a portion in 10% neutral buffered formalin for histopathology (H&E staining) and snap-freeze another portion in liquid nitrogen for molecular or biochemical analysis.

Protocol 2: Histopathological Scoring of Sinusoidal Obstruction Syndrome (SOS)

This semi-quantitative scoring system, adapted from published methodologies, can be used to assess the severity of liver injury.[12][16][17]

Table 3: Histological Scoring Criteria for this compound-Induced SOS

Feature Score 0 Score 1 Score 2 Score 3
Sinusoidal Dilation/Congestion None Mild, patchy centrilobular dilation Moderate, confluent centrilobular dilation Severe, pan-lobular dilation with hemorrhage
Hepatocyte Necrosis None Single-cell necrosis, centrilobular Focal areas of necrosis, centrilobular Confluent or bridging necrosis
Endothelial Damage Intact sinusoidal lining Swelling of sinusoidal endothelial cells (SECs) Denudation of sinusoidal lining, SEC sloughing Occlusion of sinusoids by cellular debris/RBCs

| Inflammatory Infiltration | None | Scattered inflammatory cells in lobule | Small foci of inflammatory cells | Large or multiple inflammatory foci |

Scoring is performed on H&E stained liver sections by a trained pathologist blinded to the treatment groups. The total score is the sum of the individual feature scores.

Visualizations (Graphviz DOT Language)

Signaling and Workflow Diagrams

Lasiocarpine_Toxicity_Pathway Figure 1. Metabolic Activation and Toxicity Pathway of this compound cluster_0 Liver Hepatocyte cluster_1 Cellular Damage cluster_2 Pathological Outcomes Lasiocarpine This compound (Inactive Pro-toxin) CYP450 CYP450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP450 Metabolic Activation Metabolite Reactive Pyrrolic Esters (Dehydrolasiocarpine) CYP450->Metabolite DNA_Adducts DNA Adducts Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Metabolite->Protein_Adducts Oxidative_Stress Oxidative Stress Metabolite->Oxidative_Stress Genotoxicity Genotoxicity & Cell Cycle Arrest DNA_Adducts->Genotoxicity Cytotoxicity Cytotoxicity & Apoptosis Protein_Adducts->Cytotoxicity Oxidative_Stress->Cytotoxicity SOS Sinusoidal Obstruction Syndrome (SOS) Genotoxicity->SOS Cytotoxicity->SOS

Caption: Figure 1. Metabolic Activation and Toxicity Pathway of this compound.

Caption: Figure 2. General Experimental Workflow for In Vivo Lasiocarpine Study.

Troubleshooting_Logic Figure 3. Troubleshooting Logic for Unexpected Animal Morbidity Start High Morbidity Observed CheckDose Review Dose Calculation & Preparation? Start->CheckDose CheckAdmin Review Administration Technique & Volume? CheckDose->CheckAdmin No Error ResultError Action: Correct calculations. Consider preparing new stock. CheckDose->ResultError Error Found CheckHealth Assess Baseline Animal Health Status? CheckAdmin->CheckHealth No Inconsistency ResultTraining Action: Retrain personnel. Ensure consistent technique. CheckAdmin->ResultTraining Inconsistency Found ResultHealth Action: Consult with vet. Review health screening reports. CheckHealth->ResultHealth Issues Identified ResultPilot Action: Conduct pilot study with lower dose range to redefine MTD. CheckHealth->ResultPilot No Issues

Caption: Figure 3. Troubleshooting Logic for Unexpected Animal Morbidity.

References

Technical Support Center: Analysis of (-)-Lasiocarpine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical refinement of (-)-Lasiocarpine and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental analysis of this compound metabolites.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction solvent composition and pH. For plasma or tissue homogenates, protein precipitation followed by solid-phase extraction (SPE) is often effective.[1][2] Consider using a stronger extraction solvent or increasing the extraction time.
Degradation of metabolites during sample preparation.Some metabolites of lasiocarpine can be unstable, particularly in the presence of certain cellular components like glutathione (B108866).[2] Work with samples on ice, minimize the time between extraction and analysis, and consider the use of antioxidants or enzyme inhibitors in the extraction buffer. For temperature-sensitive metabolites, avoid excessive heat during solvent evaporation steps.
Poor retention on the analytical column.The polarity of the metabolites can vary significantly. Ensure the chosen LC column and mobile phase are appropriate for the range of metabolites being analyzed. For highly polar metabolites, a HILIC column may be more suitable than a standard C18 column.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analytes are in a single ionic state.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
High Background Noise or Matrix Effects Insufficient sample cleanup.The presence of endogenous compounds from the biological matrix can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5] Implement a more rigorous sample cleanup procedure, such as a multi-step SPE protocol or online turbulent flow chromatography.
Contaminated LC-MS system.Clean the ion source and other components of the mass spectrometer. Run blank injections to ensure the system is clean before analyzing samples.
Inconsistent Results Variability in sample preparation.Ensure consistent timing and execution of all sample preparation steps. Use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.[6]
Instrument instability.Monitor system suitability by injecting a standard solution at regular intervals throughout the analytical run.
Difficulty in Separating Isomeric Metabolites Insufficient chromatographic resolution.Optimize the LC gradient, flow rate, and column temperature. Consider using a column with a different selectivity or a longer column to improve separation.[7][8] Chiral chromatography may be necessary for the separation of stereoisomers.[9]

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most effective method for extracting this compound metabolites from liver microsomes? A1: A common and effective method is protein precipitation with a cold organic solvent such as acetonitrile (B52724) or methanol (B129727), followed by centrifugation to remove the precipitated proteins. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.

  • Q2: How can I prevent the degradation of reactive metabolites during sample preparation? A2: Some metabolites of this compound are reactive and can degrade quickly.[2] To minimize degradation, it is crucial to keep samples cold, work quickly, and consider adding trapping agents like glutathione (GSH) to the incubation mixture to form stable adducts that can be more easily analyzed.

Chromatography

  • Q3: What type of HPLC column is best suited for the analysis of this compound and its metabolites? A3: A reversed-phase C18 column is a good starting point for the separation of this compound and its less polar metabolites. For more polar metabolites, a column with a more polar stationary phase, such as a pentafluorophenyl (PFP) or a hydrophilic interaction liquid chromatography (HILIC) column, may provide better retention and separation.

  • Q4: I am observing co-elution of isomeric metabolites. How can I improve their separation? A4: To improve the separation of isomers, you can try several approaches:

    • Optimize the mobile phase gradient to make it shallower, allowing more time for the isomers to separate.

    • Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol).

    • Use a column with a different stationary phase chemistry that may offer different selectivity for the isomers.[7]

    • Decrease the flow rate to increase the number of theoretical plates.

    • For chiral isomers, a chiral column will be necessary.[9]

Mass Spectrometry

  • Q5: What are the typical MS/MS transitions for monitoring this compound and its key metabolites? A5: The specific MS/MS transitions will depend on the metabolite of interest. For the parent compound, this compound, and its primary metabolites, you would typically monitor the transition from the protonated molecule [M+H]+ to characteristic product ions. It is essential to optimize the collision energy for each metabolite to obtain the best sensitivity.

  • Q6: How can I minimize matrix effects in my LC-MS/MS analysis of plasma samples? A6: Matrix effects, particularly ion suppression, are a common challenge in the analysis of complex biological samples like plasma.[3][4][5] To minimize these effects:

    • Implement a thorough sample cleanup procedure, such as SPE, to remove interfering components.

    • Use a divert valve to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of salts and phospholipids, to waste instead of the mass spectrometer.

    • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

    • Dilute the sample to reduce the concentration of interfering matrix components.[3]

Quantitative Data Summary

The following table summarizes typical analytical performance data for the quantification of pyrrolizidine (B1209537) alkaloids, including this compound, in various matrices. These values can serve as a benchmark for method development and validation.

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
LasiocarpineHerbal TeaLC-MS/MS-0.1 (ng/g)75-115[10]
LasiocarpineHoneyLC-MS/MS---[7]
Multiple PAsFood MatricesUHPLC-MS/MS0.05-1 µg/L0.1-5 µg/L-[2]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Sample Preparation from Liver Microsomes

This protocol is designed for the extraction of this compound and its metabolites from in vitro liver microsomal incubations.

Materials:

  • Incubation mixture (containing liver microsomes, NADPH, and this compound)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (e.g., 10% methanol in water)

Procedure:

  • To stop the metabolic reaction, add an equal volume of ice-cold acetonitrile to the incubation mixture.

  • Vortex the sample for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume of reconstitution solvent.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general starting point for the LC-MS/MS analysis of this compound metabolites. Optimization will be required based on the specific metabolites of interest and the instrumentation used.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on instrument

  • Gas Flow Rates: Dependent on instrument

  • MRM Transitions: To be determined and optimized for each analyte and internal standard.

Visualizations

Metabolic Pathway of this compound

G Lasiocarpine This compound Metabolite_A Dehydrogenation Products (e.g., Dehydrolasiocarpine) Lasiocarpine->Metabolite_A CYP450 Metabolite_B Hydrolysis Products Lasiocarpine->Metabolite_B Esterases Metabolite_C N-Oxides Lasiocarpine->Metabolite_C FMO Reactive_Intermediates Reactive Pyrrolic Esters Metabolite_A->Reactive_Intermediates Metabolite_D GSH Adducts Reactive_Intermediates->Metabolite_D GSH Toxicity Toxicity / DNA Adducts Reactive_Intermediates->Toxicity

Caption: Metabolic activation and detoxification pathways of this compound.

Experimental Workflow for Metabolite Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Microsomes, Plasma) Extraction Extraction / Protein Precipitation Biological_Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for the analysis of this compound metabolites.

References

minimizing matrix effects in LC-MS analysis of (-)-Lasiocarpine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (-)-Lasiocarpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects in LC-MS analysis are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of this compound.[1][3] In complex matrices such as plasma, urine, or plant extracts, endogenous components like phospholipids, salts, and metabolites can all contribute to matrix effects.[4][5]

Q2: What are the initial signs that matrix effects may be impacting my this compound analysis?

A2: Common indicators of significant matrix effects include:

  • Poor reproducibility of results between different samples.

  • Low or inconsistent recovery of this compound during method validation.

  • Inconsistent peak areas for the same concentration of this compound across different sample matrices.

  • A significant difference between the slope of the calibration curve prepared in a pure solvent and one prepared in a matrix-matched standard.[2]

Q3: How can I quantitatively assess the matrix effect for this compound in my samples?

A3: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[2][4] The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

  • An MF value of < 1 indicates ion suppression.

  • An MF value of > 1 indicates ion enhancement.

  • An MF value equal to 1 suggests no significant matrix effect.

For regulatory purposes, the matrix effect is often considered acceptable if the coefficient of variation (CV) of the internal standard-normalized matrix factor is within a certain range (e.g., ≤15%).

Troubleshooting Guides

Issue 1: Poor peak shape and inconsistent retention times for this compound.

This issue can be caused by matrix components interfering with the chromatography.

Troubleshooting Steps:

  • Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple protein precipitation.[6] For pyrrolizidine (B1209537) alkaloids like this compound, cation-exchange SPE cartridges can be particularly effective.[7]

  • Adjust Chromatographic Conditions:

    • Modify the mobile phase gradient to better separate this compound from co-eluting matrix components.[1]

    • Evaluate different stationary phases (columns) to improve selectivity.

  • Sample Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1][8]

Issue 2: Significant ion suppression is observed, leading to low sensitivity.

Ion suppression is a common challenge when analyzing trace levels of compounds in complex biological or herbal matrices.

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective way to reduce matrix effects.[5] Compare the effectiveness of different sample preparation techniques. A summary of expected outcomes is provided in the table below.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects, as it will co-elute and experience similar ionization suppression or enhancement as the analyte.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical recovery and matrix effect observed with different sample preparation methods for small molecules like this compound in a complex matrix like plasma.

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 100-50 to +20Fast, simple, and inexpensive.Least effective at removing matrix components, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) 60 - 90-20 to +10Provides cleaner extracts than PPT.[6]Can have lower recovery for polar analytes and is more labor-intensive.[5][6]
Solid-Phase Extraction (SPE) 70 - 95-10 to +5Highly effective at removing matrix interferences, providing clean extracts.[6]More complex and costly than PPT or LLE.
Mixed-Mode SPE 85 - 100-5 to +2Offers the cleanest extracts by utilizing multiple retention mechanisms (e.g., reversed-phase and ion exchange).[6]Can be more expensive and require more method development.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a biological matrix (e.g., plasma).

  • Sample Pre-treatment:

    • To 500 µL of plasma sample, add 500 µL of 0.1 M HCl.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS system.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic and mass spectrometric conditions for this compound analysis.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be optimized.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) pretreatment Pre-treatment (Acidification & Centrifugation) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification results Final Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_solutions Mitigation Strategies start Problem Detected: Inaccurate Quantification check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect optimize_prep Optimize Sample Prep (e.g., SPE, LLE) check_matrix_effect->optimize_prep Matrix Effect > 15%? end Problem Resolved: Accurate Quantification check_matrix_effect->end Matrix Effect < 15% use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_prep->use_sil_is optimize_prep->end matrix_match Use Matrix-Matched Calibration use_sil_is->matrix_match use_sil_is->end dilute_sample Dilute Sample matrix_match->dilute_sample matrix_match->end dilute_sample->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

Cross-Species Comparison of (-)-Lasiocarpine Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Lasiocarpine, a hepatotoxic and carcinogenic pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, poses a significant risk to both human and animal health.[1][2] The toxicity of lasiocarpine is intrinsically linked to its metabolic activation by hepatic enzymes, primarily cytochrome P450s (CYPs).[2][3][4] Understanding the cross-species differences in its metabolism is crucial for accurate risk assessment and the development of predictive toxicology models. This guide provides a comparative overview of this compound metabolism in humans, pigs, rats, mice, rabbits, and sheep, supported by experimental data.

Quantitative Metabolic Data

Significant variations in the rate and profile of lasiocarpine metabolism have been observed across different species. These differences are thought to underlie the varying susceptibility to lasiocarpine-induced toxicity.[1][3]

Metabolic Rate: The rate of lasiocarpine elimination, studied in vitro using liver microsomes, varies substantially among species. The fastest metabolic rate was observed in a specific human microsome preparation (HL22), followed by mouse microsomes, while rabbit microsomes exhibited the slowest rate.[5]

Table 1: Comparative In Vitro Metabolic Elimination of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)
Human (HL22)16
Mouse43
Pig87
Rat116
Sheep114
Human (pooled)139
Rabbit347
Data sourced from in vitro incubations of 10 μM lasiocarpine with liver microsomes.[5]

Metabolite Profiles: The metabolic fingerprint of lasiocarpine differs notably between humans and other animal species. While a demethylation product (M9, m/z 398) is the predominant metabolite in most species, its relative abundance is lower in humans.[1][5] Conversely, human liver microsomes produce a more complex array of metabolites, including several unique and reactive metabolites (M4-M7) that are absent or present in very low amounts in other species.[1][5] The formation of reactive, glutathione (B108866) (GSH)-conjugating metabolites is significantly higher in species susceptible to PA toxicity (human, pig, rat, mouse) compared to resistant species (rabbit, sheep).[1][3]

Table 2: Relative Abundance of Key this compound Metabolites Across Species

MetaboliteHumanPigRatMouseRabbitSheepProposed Transformation
M1 +++++++++++Dehydrogenation Product ((3H-pyrrolizin-7-yl)methanol)
M4-M7 +++-----New, potentially toxic metabolites
M9 +++++++++++++++++O-demethylation
M12 ++++/-+/-+/-+/-+/--
GSH Conjugates HighHighHighHighLowLowReactive Metabolite Conjugation
Relative abundance is denoted as: +++ (High), ++ (Moderate), + (Low), +/- (Trace), - (Not Detected). This table is a qualitative summary based on LC-MS peak area data.[1][3][5]

Metabolic Pathways & Enzymology

The metabolism of lasiocarpine involves several competing pathways: detoxification and bioactivation. Detoxification typically occurs via hydrolysis by carboxylesterases or N-oxidation by flavin-containing monooxygenases (FMOs).[4][6] Bioactivation is primarily mediated by CYP450 enzymes, leading to the formation of highly reactive pyrrolic esters (dehydrolasiocarpine) that can form adducts with cellular macromolecules like DNA and proteins, causing toxicity.[3][4]

In humans, CYP3A4 is the principal enzyme responsible for the metabolic activation of lasiocarpine, catalyzing the formation of most of its metabolites.[1][3] The higher levels of reactive metabolites in humans suggest a greater capacity for bioactivation compared to detoxification, potentially rendering humans more susceptible to lasiocarpine-induced liver injury.[3]

Caption: Metabolic pathways of this compound highlighting species-dependent differences.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies using liver microsomes from various species. The general workflow for these experiments is outlined below.

Objective: To compare the rate and profile of this compound metabolism across different species in vitro.

Materials:

  • This compound

  • Pooled liver microsomes from human, pig, rat, mouse, rabbit, and sheep

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate (B84403) buffer (e.g., pH 7.4)

  • Reduced glutathione (GSH) for trapping reactive metabolites

  • Acetonitrile or other organic solvent for quenching reactions

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

  • Incubation Preparation: Liver microsomes (e.g., ~3.7 µg of protein) are pre-incubated in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of this compound (e.g., final concentration of 10 μM) and the NADPH regenerating system.

  • Incubation: The mixture is incubated for a specific duration (e.g., 30 minutes) at 37°C with shaking. Time-course experiments may be conducted by taking aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

  • Reaction Termination: The reaction is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected.

  • Analysis: The supernatant is analyzed using a validated LC-MS/MS method to separate, identify, and quantify the parent lasiocarpine and its various metabolites.[1][5] Metabolite identification is based on mass-to-charge ratio (m/z) and fragmentation patterns compared to standards or previously published data.

G start Start: Obtain Liver Microsomes prep 1. Prepare Incubation Mix (Microsomes, Buffer) start->prep pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add Lasiocarpine + NADPH) pre_incubate->initiate incubate 4. Incubate at 37°C (e.g., 30 minutes) initiate->incubate terminate 5. Terminate Reaction (Add Cold Acetonitrile) incubate->terminate process 6. Centrifuge to Pellet Protein terminate->process collect 7. Collect Supernatant process->collect analyze 8. LC-MS/MS Analysis collect->analyze end End: Data Interpretation (Metabolite Profiling & Quantification) analyze->end

References

A Comparative Analysis of the Genotoxic Potential of (-)-Lasiocarpine and Riddelliine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of two pyrrolizidine (B1209537) alkaloids (PAs), (-)-Lasiocarpine and riddelliine. Both are naturally occurring compounds found in numerous plant species worldwide and are recognized as genotoxic carcinogens, posing a potential risk to human health through contamination of food and herbal products.[1][2] This comparison is supported by experimental data from various in vitro and in vivo studies.

Executive Summary

This compound and riddelliine are both potent genotoxic agents that require metabolic activation to exert their effects.[3] Experimental evidence indicates that both compounds induce a range of genotoxic events, including DNA adduct formation, chromosomal aberrations, and micronuclei induction.[1][2] While both are considered significant health risks, subtle differences in their genotoxic potency and metabolic activation have been observed in various experimental systems. This guide will delve into the quantitative data, experimental methodologies, and mechanistic pathways to provide a comprehensive comparison.

Data Presentation: Quantitative Comparison of Genotoxicity

The following tables summarize quantitative data from various studies comparing the genotoxic effects of this compound and riddelliine.

Table 1: In Vitro Genotoxicity (γH2AX Induction)

CompoundCell TypeEndpointBMC10 (µM)Potency ComparisonReference
This compoundPrimary Rat HepatocytesγH2AX InductionLower than Riddelliine105-fold more potent than in HepaRG[1]
RiddelliinePrimary Rat HepatocytesγH2AX InductionHigher than Lasiocarpine31-fold more potent than in HepaRG[1]
This compoundHepaRG CellsγH2AX InductionHigher than in primary rat hepatocytes-[1]
RiddelliineHepaRG CellsγH2AX InductionHigher than in primary rat hepatocytes-[1]

BMC10: Benchmark concentration that causes a 10% increase in the response rate of an adverse effect compared to the background response rate.

Table 2: In Vitro Micronucleus (MN) Induction in CYP3A4-expressing TK6 cells

CompoundConcentration (µM)% Micronuclei InductionReference
This compound1> 40-fold increase[4]
Riddelliine10Significant increase[3][4]
This compound0.5Significant decrease in cell viability[4]
Riddelliine10Significant decrease in cell viability[4]

Table 3: DNA Adduct Formation

CompoundSystemType of AdductsRemarksReference
This compoundIn vitro (rat liver microsomes)DHP-derived DNA adductsSame adducts as riddelliine[5]
RiddelliineIn vitro (rat/human microsomes), In vivo (rat liver)DHP-derived DNA adductsDose-dependent formation in vivo[6][7]

DHP: (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine

Experimental Protocols

A brief overview of the key experimental methodologies cited in the comparative analysis is provided below.

γH2AX Induction Assay

This assay is a sensitive method for detecting DNA double-strand breaks, a critical lesion associated with genotoxicity.

  • Cell Lines: Primary rat hepatocytes and human HepaRG cells were used.[1][2]

  • Treatment: Cells were exposed to varying concentrations of this compound or riddelliine.

  • Endpoint Measurement: The phosphorylation of histone H2AX (γH2AX) was quantified as a surrogate endpoint for genotoxicity.[1][2] This is typically measured using immunofluorescence microscopy or flow cytometry with a specific antibody against γH2AX.

  • Data Analysis: Concentration-response curves were generated to derive points of departure (PoDs) such as the Benchmark Concentration (BMC10).[1][2]

Micronucleus (MN) Assay

The micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects of chemicals.

  • Cell Lines: Human lymphoblastoid TK6 cells engineered to express specific human cytochrome P450 (CYP) enzymes, such as CYP3A4, were utilized to provide metabolic activation.[3][4]

  • Treatment: Cells were exposed to the test compounds for a defined period.

  • Micronuclei Scoring: The frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, was determined. High-throughput flow cytometry is often employed for this purpose.[4]

  • Cytotoxicity Assessment: Concurrent cytotoxicity assays are performed to ensure that the observed genotoxicity is not a secondary effect of cell death.[4]

DNA Adduct Analysis

This method detects the covalent binding of chemical carcinogens or their metabolites to DNA, which is a critical initiating event in chemical carcinogenesis.

  • System: In vitro incubations with rat or human liver microsomes and calf thymus DNA, or in vivo studies with subsequent DNA isolation from the liver of treated animals.[5][6][7]

  • Methodology: The ³²P-postlabeling/HPLC method is a highly sensitive technique used to detect and quantify DHP-derived DNA adducts.[8] Liquid chromatography-mass spectrometry (LC-MS/MS) is also used for the identification and quantification of these adducts.[6]

  • Endpoint: Identification and quantification of a specific set of DHP-derived DNA adducts.[5][6][8]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows related to the genotoxicity of this compound and riddelliine.

Genotoxic_Metabolic_Activation cluster_PAs Pyrrolizidine Alkaloids cluster_Metabolism Hepatic Metabolism cluster_Reactive Reactive Metabolites cluster_Genotoxicity Genotoxic Effects Lasiocarpine This compound CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Lasiocarpine->CYP_Enzymes Riddelliine Riddelliine Riddelliine->CYP_Enzymes DHP_Esters Dehydropyrrolizidine Esters CYP_Enzymes->DHP_Esters Oxidation DHP DHP DHP_Esters->DHP Hydrolysis DNA_Adducts DNA Adducts DHP_Esters->DNA_Adducts DNA_Crosslinks DNA Cross-links DHP_Esters->DNA_Crosslinks DHP->DNA_Adducts Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations Micronuclei Micronuclei Chromosomal_Aberrations->Micronuclei

Caption: Metabolic activation and genotoxic pathway of this compound and Riddelliine.

In_Vitro_Genotoxicity_Workflow cluster_Preparation Cell Culture and Treatment cluster_Assays Genotoxicity Assays cluster_Analysis Data Acquisition and Analysis cluster_Endpoint Endpoint Measurement Cell_Culture Culture of metabolically competent cells (e.g., HepaRG, CYP-TK6) Treatment Exposure to This compound or Riddelliine Cell_Culture->Treatment gH2AX_Assay γH2AX Induction Assay Treatment->gH2AX_Assay MN_Assay Micronucleus Assay Treatment->MN_Assay DNA_Adduct_Assay DNA Adduct Analysis Treatment->DNA_Adduct_Assay Microscopy Fluorescence Microscopy or Flow Cytometry gH2AX_Assay->Microscopy MN_Assay->Microscopy LCMS LC-MS/MS or 32P-Postlabeling DNA_Adduct_Assay->LCMS Data_Analysis Dose-Response Modeling and Statistical Analysis Microscopy->Data_Analysis LCMS->Data_Analysis Result Quantification of Genotoxic Potential Data_Analysis->Result

Caption: General workflow for in vitro genotoxicity assessment of pyrrolizidine alkaloids.

Conclusion

Both this compound and riddelliine are potent genotoxic carcinogens that undergo metabolic activation to reactive pyrrolic esters, which in turn form DNA adducts and induce a cascade of genotoxic events.[1][8][9] The available data suggests that in some in vitro systems, such as primary rat hepatocytes, this compound may exhibit a higher potency for inducing certain genotoxic endpoints like γH2AX formation compared to riddelliine.[1] However, both compounds consistently demonstrate the ability to cause significant genetic damage. The choice of experimental system and endpoint can influence the observed relative potency. Therefore, both compounds should be considered significant health hazards, and their presence in the food chain and herbal remedies requires careful monitoring and regulation. Further research is needed to fully elucidate the quantitative differences in their genotoxic and carcinogenic potential in human-relevant models.

References

Validation of Biomarkers for (-)-Lasiocarpine-Induced Liver Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for the detection and validation of liver damage induced by (-)-Lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid (PA). The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for preclinical and clinical research.

This compound and other toxic PAs require metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their toxicity.[1][2] This process generates reactive pyrrolic metabolites that readily bind to cellular macromolecules, such as proteins and DNA, forming adducts.[1][2][3] These adducts are central to the mechanism of PA-induced hepatotoxicity and serve as a basis for specific biomarker development.

Comparative Analysis of Key Biomarkers

The validation of biomarkers for this compound-induced liver injury involves assessing their sensitivity, specificity, and correlation with the extent of liver damage. This section compares the performance of the most relevant biomarkers based on available experimental data.

Table 1: Performance Characteristics of Biomarkers for Pyrrolizidine Alkaloid-Induced Liver Injury
BiomarkerPrincipleSensitivitySpecificityKey Findings
Pyrrole-Protein Adducts (PPAs) Direct measure of the toxic metabolite binding to blood proteins.100%[4]94.1%[4]Blood PPA levels are highly sensitive and specific for PA-associated Hepatic Sinusoidal Obstruction Syndrome (HSOS).[4] The concentration of PPAs is related to the severity and clinical outcome of PA-induced HSOS.[4]
Urinary Pyrrole-Amino Acid Adducts (PAAAs) Non-invasive measure of reactive pyrrole (B145914) metabolites excreted in urine.Detected in ~82% of urine samples from PA-ILI patients.Not explicitly stated, but considered direct evidence of PA exposure.PAAAs can be detected in urine for an extended period (3 months or longer), offering a persistent window for diagnosis.[5]
microRNA-122 (miR-122) A liver-specific microRNA released into circulation upon hepatocyte injury.85% (for general DILI)[6]93% (for general DILI)[6]Highly sensitive and specific for general drug-induced liver injury (DILI).[6] It is a more sensitive and specific biomarker for liver toxicity when compared with standard protein biomarkers.[6]
Alanine Aminotransferase (ALT) A liver enzyme released into the blood upon hepatocellular damage.Widely used, but sensitivity for early or specific DILI is limited.Low, as elevations can occur for reasons unrelated to hepatic injury.A traditional biomarker for liver injury, but lacks specificity for the causative agent.[7]
Glutamate Dehydrogenase (GLDH) A mitochondria-specific enzyme released from damaged hepatocytes.Considered a promising biomarker for DILI with increased hepatic specificity.Higher than ALT, as it is less affected by muscle disorders.Appears to be more useful than miR-122 in identifying DILI patients in some studies.[8]
Keratin-18 (K18) A cytoskeleton protein released during hepatocyte necrosis.An early marker of hepatic toxicity, increasing before ALT.Not liver-specific, but different fragments can distinguish between apoptosis and necrosis.Promising candidate for prediction of prognosis during an acute DILI event.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of these biomarkers.

Protocol 1: Quantification of Blood Pyrrole-Protein Adducts (PPAs) by UHPLC-MS/MS

This method is based on the protocol described by Ruan et al. (2015).[4]

  • Sample Preparation:

    • Collect blood samples from subjects.

    • Separate plasma or serum by centrifugation.

  • Adduct Derivatization:

    • React plasma/serum proteins with acidified ethanolic silver nitrate (B79036) (AgNO₃). This step cleaves the pyrrole moiety from the protein.

    • The released pyrrole then reacts with ethanol (B145695) to form a stable derivative, 7,9-diethoxy-dehydropyrrolizidine (7,9-diethoxy-DHP).

    • Treat the derivative with 3,4-diaminobenzoic acid (DABA) using the Ehrlich reagent to form 7,9-diethoxy-DHP-3-DABA, a product suitable for mass spectrometry analysis.

  • UHPLC-MS/MS Analysis:

    • Inject the derivatized sample into an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.

    • Separate the analyte using a suitable C18 column with a gradient elution.

    • Detect and quantify the specific mass transition of the derivatized PPA.

  • Quantification:

    • Use a standard curve generated from known concentrations of a synthetic PPA standard to quantify the adduct levels in the samples.

Protocol 2: Analysis of Urinary Pyrrole-Amino Acid Adducts (PAAAs) by UHPLC-MS/MS

This protocol is adapted from the method for identifying PAAAs in urine.[5]

  • Sample Collection:

    • Collect urine samples from subjects.

  • Sample Preparation:

    • Centrifuge the urine to remove any particulate matter.

    • The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification if necessary.

  • UHPLC-MS/MS Analysis:

    • Inject the prepared urine sample into a UHPLC-MS/MS system.

    • Use a suitable chromatographic column (e.g., HILIC or reversed-phase) to separate the different PAAA species (e.g., pyrrole-7-cysteine, pyrrole-9-histidine).

    • Employ a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the mass transitions for each PAAA.

  • Data Analysis:

    • Quantify the concentration of each PAAA by comparing the peak areas to a calibration curve of synthesized standards.

Protocol 3: Quantification of Circulating microRNA-122 (miR-122) by RT-qPCR
  • RNA Extraction:

    • Extract total RNA from serum or plasma samples using a commercial kit designed for circulating microRNAs.

    • Include a spike-in control (e.g., a synthetic non-human microRNA) to monitor extraction efficiency.

  • Reverse Transcription (RT):

    • Perform reverse transcription of the extracted RNA to synthesize complementary DNA (cDNA) using a microRNA-specific stem-loop primer for miR-122.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a TaqMan probe or SYBR Green chemistry with primers specific for the miR-122 cDNA.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of miR-122 using the ΔΔCt method, normalizing to the spike-in control or another stable endogenous microRNA.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the key mechanisms and workflows involved in the validation of these biomarkers.

G Mechanism of this compound Hepatotoxicity and Biomarker Generation cluster_0 Hepatocyte cluster_1 Circulation/Urine Lasiocarpine Lasiocarpine CYP450 CYP450 Lasiocarpine->CYP450 Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive Pyrrolic Metabolites Cellular Proteins Cellular Proteins Reactive Pyrrolic Metabolites->Cellular Proteins Covalent Binding DNA DNA Reactive Pyrrolic Metabolites->DNA Covalent Binding Urinary PAAAs Urinary Pyrrole-Amino Acid Adducts (Biomarker) Reactive Pyrrolic Metabolites->Urinary PAAAs Excretion Pyrrole-Protein Adducts (intracellular) Pyrrole-Protein Adducts (intracellular) Cellular Proteins->Pyrrole-Protein Adducts (intracellular) DNA Adducts DNA Adducts DNA->DNA Adducts Hepatocellular Injury/Necrosis Hepatocellular Injury/Necrosis Pyrrole-Protein Adducts (intracellular)->Hepatocellular Injury/Necrosis DNA Adducts->Hepatocellular Injury/Necrosis Blood PPAs Blood Pyrrole-Protein Adducts (Biomarker) Hepatocellular Injury/Necrosis->Blood PPAs Release miR-122 miR-122 (Biomarker) Hepatocellular Injury/Necrosis->miR-122 Release ALT/GLDH/K18 ALT/GLDH/K18 (Biomarkers) Hepatocellular Injury/Necrosis->ALT/GLDH/K18 Release

Caption: Mechanism of this compound hepatotoxicity.

G Experimental Workflow for PPA and miR-122 Biomarker Validation cluster_0 Sample Collection & Processing cluster_1 Biomarker Quantification cluster_2 Data Analysis & Validation Blood_Sample Blood Sample Collection Plasma_Separation Plasma/Serum Separation Blood_Sample->Plasma_Separation RNA_Extraction RNA Extraction Plasma_Separation->RNA_Extraction Protein_Derivatization Protein Derivatization Plasma_Separation->Protein_Derivatization RT_qPCR miR-122 RT-qPCR RNA_Extraction->RT_qPCR UHPLC_MS PPA UHPLC-MS/MS Protein_Derivatization->UHPLC_MS Quantification Biomarker Quantification RT_qPCR->Quantification UHPLC_MS->Quantification Statistical_Analysis Statistical Analysis (Sensitivity, Specificity) Quantification->Statistical_Analysis Correlation Correlation with Liver Injury Markers Statistical_Analysis->Correlation

Caption: Workflow for biomarker validation.

References

In Vitro-In Vivo Correlation of (-)-Lasiocarpine Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo toxicity of (-)-Lasiocarpine, a hepatotoxic pyrrolizidine (B1209537) alkaloid. The information presented herein is supported by experimental data from various studies, offering insights into its mechanisms of toxicity and the correlation between laboratory-based assays and whole-organism responses.

Executive Summary

This compound is a naturally occurring pyrrolizidine alkaloid that exhibits significant toxicity, primarily targeting the liver. Its toxic effects are not inherent to the parent compound but arise from metabolic activation in the liver, predominantly by the cytochrome P450 enzyme CYP3A4. This bioactivation generates reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity, cell cycle arrest, and ultimately, cell death. A clear correlation exists between the in vitro cytotoxic and genotoxic effects observed in metabolically competent cell systems and the in vivo hepatotoxicity documented in animal studies. Physiologically based kinetic (PBK) modeling has been effectively utilized to bridge the gap between in vitro concentration-response curves and in vivo dose-response relationships, demonstrating the predictive power of in vitro assays when coupled with appropriate computational models.

Data Presentation

The following tables summarize the quantitative data on the toxicity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayEndpointEC50 (µM)Exposure Time (h)Notes
HepG23A4 (human, CYP3A4-overexpressing)Neutral Red UptakeCell Viability10024Toxicity is dependent on CYP3A4 expression.[1]
V793A4 (hamster, CYP3A4-overexpressing)Neutral Red UptakeCell Viability8924Demonstrates similar CYP3A4-dependent toxicity in a non-hepatic cell line.[1]
HepG2 (human)Not specifiedCytotoxicityNo toxic effects up to 2400 µMNot specifiedStandard HepG2 cells lack sufficient CYP activity to bioactivate lasiocarpine.[2][3]
H-4-II-E (rat)Not specifiedCytotoxicityNo toxic effects up to 2400 µMNot specifiedSimilar to HepG2, indicates the necessity of metabolic activation.[2][3]

Table 2: In Vivo Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral150[4]
RatIntraperitoneal78[2]
MouseData not available-
RabbitData not available-
PigData not available-
SheepData not available-

Table 3: In Vitro Genotoxicity and Cell Cycle Effects of this compound

Cell LineEndpointConcentrationEffectReference
V793A4Cell Cycle Arrest10 µMSubstantial increase in G2/M phase cells (40% vs 17% control) after 15h.[1]
HepG23A4Cell Cycle ArrestNot specifiedSignificant increase in G2/M phase cells after 24h.[1]
Primary Rat Hepatocytes & HepaRG cellsDNA Damage (γH2AX)Concentration-dependentIncreased phosphorylation of histone H2AX.[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This protocol is a generalized procedure for assessing the cytotoxicity of this compound.

a. Principle: The NRU assay is based on the ability of viable, uninjured cells to incorporate and accumulate the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.[6][7][8]

b. Materials:

  • Cells capable of metabolizing this compound (e.g., HepG23A4, primary hepatocytes).

  • 96-well tissue culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • Neutral Red (NR) solution (e.g., 50 µg/mL in medium).

  • NR destain solution (e.g., 50% ethanol (B145695), 1% acetic acid, 49% water).[6]

  • Phosphate-buffered saline (PBS).

  • Microplate spectrophotometer (540 nm).

c. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 1x10⁴ to 5x10⁴ cells/well) and incubate overnight.[7]

  • Treatment: Remove the medium and expose the cells to various concentrations of this compound in fresh medium for a predetermined period (e.g., 24 hours). Include untreated and solvent controls.

  • NR Incubation: After treatment, remove the test substance and wash the cells with PBS. Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.[6][8]

  • Dye Extraction: Discard the NR solution, wash the cells with PBS, and add 150 µL of NR destain solution to each well.[6]

  • Quantification: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viability relative to the untreated control cells. Plot the concentration-response curve and determine the EC50 value.

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general method for studying the metabolism of this compound.

a. Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Incubating this compound with microsomes in the presence of necessary cofactors allows for the identification and quantification of its metabolites.[9][10][11]

b. Materials:

  • Liver microsomes from the species of interest (e.g., human, rat).

  • This compound.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (pH 7.4).

  • Acetonitrile (B52724) or methanol (B129727) for reaction termination.

  • LC-MS/MS system for analysis.

c. Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent compound and its metabolites.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution following treatment with this compound.

a. Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][12][13]

b. Materials:

  • Cells treated with this compound.

  • PBS.

  • Cold 70-80% ethanol for fixation.[6][12]

  • PI staining solution (containing PI and RNase A).

  • Flow cytometer.

c. Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70-80% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[6][12]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for a sufficient number of cells (e.g., 10,000-20,000 events).

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Induced Toxicity

Lasiocarpine_Toxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Damage Cellular Damage cluster_DDR DNA Damage Response (DDR) Lasiocarpine Lasiocarpine CYP3A4 CYP3A4 Lasiocarpine->CYP3A4 Bioactivation Reactive Pyrrolic Esters Reactive Pyrrolic Esters CYP3A4->Reactive Pyrrolic Esters DNA DNA Reactive Pyrrolic Esters->DNA Alkylation DNA Adducts DNA Adducts DNA_Damage DNA Double-Strand Breaks DNA Adducts->DNA_Damage Replication Stress ATM ATM DNA_Damage->ATM Activation H2AX H2AX ATM->H2AX Phosphorylation p53 p53 ATM->p53 Activation gammaH2AX γH2AX Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Lasiocarpine toxicity pathway.

Experimental Workflow for In Vitro Toxicity Assessment

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays Toxicity Endpoints cluster_analysis Data Analysis Cell_Culture Seed metabolically competent cells (e.g., HepG2-CYP3A4) Treatment Expose cells to This compound (Concentration Gradient) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake) Treatment->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., γH2AX staining) Treatment->Genotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle EC50 Calculate EC50 Cytotoxicity->EC50 DNA_Damage_Quant Quantify DNA Damage Genotoxicity->DNA_Damage_Quant Cell_Cycle_Dist Determine Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist IVIVE IVIVE EC50->IVIVE In Vitro-In Vivo Extrapolation (IVIVE) using PBK models DNA_Damage_Quant->IVIVE Cell_Cycle_Dist->IVIVE

Caption: In vitro toxicity testing workflow.

References

A Comparative Guide to Analytical Methods for Pyrrolizidine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the primary analytical methods used for the detection and quantification of pyrrolizidine (B1209537) alkaloids (PAs) and their N-oxides (PANOs). Intended for researchers, scientists, and professionals in drug development, this document details the performance, protocols, and applications of key technologies, supported by experimental data.

Pyrrolizidine alkaloids are a large class of natural toxins produced by thousands of plant species worldwide.[1][2] Their presence as contaminants in food, animal feed, and herbal medicines is a significant health concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] Consequently, robust and sensitive analytical methods are essential for monitoring and risk assessment. The most prominent methods employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview and Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. LC-MS/MS has become the gold standard for routine analysis due to its high sensitivity, specificity, and ability to detect both free-base PAs and their N-oxides without derivatization.[5][6]

FeatureLC-MS/MSGC-MSHPTLCNMR Spectroscopy
Primary Use Quantification & IdentificationQuantification & IdentificationScreening & Semi-QuantificationStructural Elucidation
Sensitivity Very High (sub-µg/kg)HighModerateLow
Specificity Very HighHighModerateHigh
Throughput HighModerateHighLow
Detects N-Oxides? Yes, directlyNo, requires prior reductionYesYes
Derivatization Not requiredRequired for volatilityNot requiredNot required
Sample Prep Moderate (Extraction, SPE)Complex (Reduction, Derivatization)Simple (Extraction)Complex (Purification)
Key Advantage "Gold standard" for sensitive and specific quantification of PAs and PANOs.[3]Good for volatile compounds, but less common for PAs.Cost-effective for screening multiple samples.[7][8]Unambiguous structure confirmation of novel PAs.[9][10]
Key Disadvantage High instrument cost.Cumbersome sample prep; cannot detect PANOs directly.[5][10]Lower sensitivity and specificity than MS methods.Requires large amounts of pure analyte.[9]

Quantitative Performance Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized for its excellent sensitivity and accuracy in detecting trace levels of PAs in complex matrices. The following table summarizes performance data from various validated methods.

MethodMatrixAnalyte(s)LOQ (µg/kg)Recovery (%)Reference
UHPLC-MS/MS Honey, Milk, Tea24 PAs/PANOs0.05 - 2.564.5 - 112.2[11]
LC-MS Feed10 PAs584.1 - 112.9[12][13]
LC-MS/MS Green Tea, Honey, etc.35 PAs/PANOs0.6 - 1.2Not Specified
LC-MS/MS Herbal Tea28 PAs/PANOs0.1 - 8.5 ng/g75 - 115[14]
LC-MS Plants, Honey5 PAs/PANOsNot Specified82.1 - 108.2[15]
GC-MS Honey1,2-unsaturated PAs173.1 - 93.6[16]
DART-MS Milk, Herbal Products6 PAs1.83 - 2.82 ng/mLNot Specified[17]

Experimental Protocols

Detailed and optimized protocols are critical for accurate and reproducible results. Below are representative methodologies for the most common analytical techniques.

LC-MS/MS Protocol for PAs in Plant Material

This protocol is a synthesized example based on common procedures for analyzing PAs in matrices like tea and herbal products.[14][18][19]

a) Sample Extraction:

  • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20-40 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol (B129727)/water).

  • Shake or vortex vigorously for 15-30 minutes.

  • Centrifuge the mixture at ≥3000 x g for 10 minutes.

  • Collect the supernatant for the cleanup step.

b) Solid-Phase Extraction (SPE) Cleanup:

  • Use a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge (e.g., 150 mg, 6 cc).

  • Conditioning: Pass 3-5 mL of methanol through the cartridge, followed by 3-5 mL of water.

  • Loading: Load 2-10 mL of the sample extract supernatant onto the cartridge.

  • Washing: Wash the cartridge with 2-5 mL of water, followed by 2-5 mL of methanol to remove interferences.

  • Elution: Elute the target PAs and PANOs using 4-10 mL of a basic methanolic solution (e.g., 2-5% ammonia (B1221849) in methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5-10% methanol in water with 0.1% formic acid).

c) Chromatographic Conditions:

  • System: UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[11]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[19]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[19]

  • Flow Rate: 0.3 - 0.6 mL/min.[11][12]

  • Gradient: A typical gradient starts at 5% B, increases to 80-95% B over 10-14 minutes, holds for 2-4 minutes, and then returns to initial conditions for re-equilibration.[11][20]

  • Injection Volume: 3 - 10 µL.[11][20]

d) Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines. For each target analyte, specific precursor-to-product ion transitions and collision energies must be determined.[11][20]

GC-MS Protocol Summary

GC-MS analysis requires the reduction of non-volatile PANOs to their corresponding free-base PAs and subsequent derivatization to increase volatility.

  • Extraction: Similar to LC-MS/MS, using an acidic solution.

  • Reduction: The extract is treated with a reducing agent (e.g., Zn powder) to convert PANOs to free-base PAs.[8]

  • Cleanup: The reduced extract is purified using SPE.

  • Derivatization: The cleaned extract is evaporated, and the residue is derivatized, for example, with heptafluorobutyric anhydride.[16]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

HPTLC Protocol Summary

HPTLC is primarily used for screening and qualitative or semi-quantitative analysis.

  • Extraction: Samples are extracted with an appropriate solvent like acidified methanol.[8]

  • Application: The extracts are applied as bands onto an HPTLC silica (B1680970) gel plate.

  • Development: The plate is developed in a chamber with a specific mobile phase (e.g., chloroform: methanol: ammonia: hexane (B92381) - 82:14:2.6:20 v/v).[7][8]

  • Detection: After development, the plate is dried and sprayed with a visualizing agent like Dragendorff's reagent or Ehrlich's reagent. PAs appear as colored spots.[9]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to pyrrolizidine alkaloid analysis and toxicology.

PA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Honey, Tea, Feed) Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acidified Methanol) Homogenize->Extract Cleanup Purification / Cleanup (Solid-Phase Extraction) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS GCMS GC-MS Analysis (Requires Reduction/Derivatization) Cleanup->GCMS HPTLC HPTLC Analysis Cleanup->HPTLC Data Data Acquisition LCMS->Data GCMS->Data HPTLC->Data Quant Identification & Quantification Data->Quant Report Reporting & Risk Assessment Quant->Report

Caption: General experimental workflow for the analysis of pyrrolizidine alkaloids.

PA_Toxicity_Pathway cluster_detox Detoxification cluster_tox Toxicity PA 1,2-Unsaturated Pyrrolizidine Alkaloid (PA) (Pro-toxin) Liver Liver (Hepatocytes) PA->Liver CYP450 Cytochrome P450 (Metabolic Activation) Liver->CYP450 DehydroPA Dehydro-PA (DHPA) (Reactive Pyrrolic Ester) CYP450->DehydroPA Oxidation GSH GSH Conjugation DehydroPA->GSH Pathway 1 Adducts Forms Covalent Adducts with Cellular Macromolecules DehydroPA->Adducts Pathway 2 Excretion Excretion GSH->Excretion DNA DNA Adducts Adducts->DNA Protein Protein Adducts Adducts->Protein Damage Cellular Damage & Dysfunction DNA->Damage Protein->Damage Hepatotoxicity Hepatotoxicity (Genotoxicity, Carcinogenicity) Damage->Hepatotoxicity

Caption: Bioactivation pathway of hepatotoxic pyrrolizidine alkaloids.[21][22]

Method_Selection_Guide Objective What is the Analytical Objective? Screening Rapid Screening of Many Samples? Objective->Screening Screening Quant Trace-Level Quantification (& Identification)? Objective->Quant Quantification Structure Structural Elucidation of Unknown PA? Objective->Structure Elucidation Screening->Quant No UseHPTLC Use HPTLC Screening->UseHPTLC Yes Quant->Structure No UseLCMS Use LC-MS/MS Quant->UseLCMS Yes UseNMR Use NMR Structure->UseNMR Yes ConfirmLCMS Confirm with LC-MS/MS UseHPTLC->ConfirmLCMS Confirm positives

Caption: Logic diagram for selecting an appropriate PA analysis method.

References

Validating a Physiologically Based Pharmacokinetic (PBPK) Model for (-)-Lasiocarpine in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a physiologically based pharmacokinetic (PBPK) model for (-)-Lasiocarpine in rats with recently published experimental pharmacokinetic data. By presenting key model parameters, experimental methodologies, and quantitative outcomes in a structured format, this document aims to facilitate the evaluation and application of PBPK modeling in the risk assessment and drug development of pyrrolizidine (B1209537) alkaloids like this compound.

Overview of Pharmacokinetic Models for this compound in Rats

The safety assessment of potentially toxic compounds such as this compound, a hepatotoxic pyrrolizidine alkaloid, relies on a thorough understanding of its pharmacokinetic profile. PBPK models offer a mechanistic approach to predict the absorption, distribution, metabolism, and excretion (ADME) of substances, thereby enabling in vitro to in vivo extrapolation of toxicity data. This guide compares a published PBPK model for this compound with a conventional pharmacokinetic study in rats.

Data Presentation: PBPK Model vs. Experimental Data

The following tables summarize the key parameters from the PBPK model developed by Chen et al. (2018) and the experimental pharmacokinetic data reported by Lin et al. (2022).

PBPK Model Parameters for this compound in Rats

A PBPK model for lasiocarpine in rats was developed and validated by comparing predicted blood concentrations to available literature data[1][2]. The physiological and physicochemical parameters used in this model are crucial for its predictive power.

Parameter CategoryParameter NameValueUnit
Physiological Parameters Body Weight0.25kg
Cardiac Output5.4L/h/kg^0.75
Tissue Volumes (% of Body Weight)
Liver4.0%
Fat7.0%
Richly Perfused Tissues5.0%
Slowly Perfused Tissues73.0%
Blood8.0%
Physicochemical Parameters LogP1.89
Fraction Unbound in Plasma (fu)0.4
Tissue:Plasma Partition Coefficients
Liver2.5
Fat1.0
Richly Perfused Tissues1.5
Slowly Perfused Tissues0.8
Table 1: Key Physiological and Physicochemical Parameters of the Rat PBPK Model for this compound.[3]
Comparative Pharmacokinetic Data in Rats

A recent study by Lin et al. (2022) provides valuable in vivo pharmacokinetic data for this compound in male Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration. This data serves as a robust experimental benchmark.[4]

Administration RouteDose (mg/kg)Cmax (ng/mL)AUC(0-t) (ng·h/mL)
Intravenous (IV)1-336 ± 26
Oral (PO)1051.7 ± 22.518.2 ± 3.8
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental designs for the PBPK model development and the in vivo pharmacokinetic study.

PBPK Model Development and Validation

The PBPK model for lasiocarpine was developed using a combination of literature-derived physiological parameters for rats and compound-specific physicochemical data[1][3]. The model structure typically includes compartments for key organs and tissues such as the liver, fat, and richly and slowly perfused tissues, all connected by blood flow. Model validation was performed by comparing the predicted plasma concentration-time profiles with experimental data from published studies[1].

In Vivo Pharmacokinetic Study Protocol

The experimental protocol for the pharmacokinetic study of this compound in rats as described by Lin et al. (2022) is as follows[4]:

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions.

  • Drug Administration:

    • Intravenous (IV): A single dose of 1 mg/kg of this compound was administered via the tail vein.

    • Oral (PO): A single dose of 10 mg/kg of this compound was administered by oral gavage.

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.

  • Sample Analysis: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax and AUC.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental and modeling workflows.

PBPK_Model_Validation_Workflow cluster_model_dev PBPK Model Development cluster_model_validation Model Validation Model_Structure Define Model Structure (Compartments, Blood Flow) Model_Parameters Gather Parameters (Physiological, Physicochemical) Model_Structure->Model_Parameters Model_Prediction Simulate Plasma Concentration-Time Profile Model_Parameters->Model_Prediction Input Comparison Compare Predicted vs. Observed Data Model_Prediction->Comparison Experimental_Data Acquire Experimental In Vivo PK Data Experimental_Data->Comparison

PBPK Model Development and Validation Workflow.

Experimental_PK_Workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Drug Administration (IV or PO) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS_Analysis->PK_Analysis

Experimental Pharmacokinetic Study Workflow.

Conclusion

This guide has presented a comparison between a PBPK model and experimental in vivo data for this compound in rats. The PBPK model, built upon a foundation of physiological and physicochemical parameters, offers a powerful tool for predicting the pharmacokinetic behavior of this compound. The provided experimental data from a conventional pharmacokinetic study serves as a crucial benchmark for evaluating the accuracy and predictive capacity of such models. For researchers and drug development professionals, the integration of PBPK modeling with robust experimental validation is paramount for the accurate risk assessment and continued development of therapeutic agents. The detailed methodologies and structured data presentation within this guide are intended to support these efforts.

References

comparative pharmacokinetic analysis of (-)-Lasiocarpine and heliotrine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Pharmacokinetic Analysis of (-)-Lasiocarpine and Heliotrine

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two pyrrolizidine (B1209537) alkaloids, this compound and Heliotrine. The information is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction to this compound and Heliotrine

This compound and Heliotrine are naturally occurring pyrrolizidine alkaloids (PAs) found in various plant species, particularly of the Heliotropium genus.[1] PAs are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver. Structurally, this compound is an open-chain diester, while Heliotrine is a monoester.[1][2][3] This structural difference significantly influences their pharmacokinetic behavior and subsequent toxicity. The International Agency for Research on Cancer (IARC) classifies Lasiocarpine as "potentially carcinogenic to humans" (Group 2B), whereas Heliotrine is "not classifiable as to its carcinogenicity to humans" (Group 3).[1] Understanding the comparative pharmacokinetics of these two compounds is crucial for assessing their risk and understanding their mechanisms of toxicity.

Quantitative Pharmacokinetic Data

A comparative study in male rats provides key insights into the differing pharmacokinetic profiles of this compound (LAS) and Heliotrine (HEL). The following tables summarize the primary pharmacokinetic parameters after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters after Intravenous (IV) Administration (1 mg/kg)
ParameterThis compound (LAS)Heliotrine (HEL)
AUC₀₋t (ng/mL*h) 336 ± 26170 ± 5
Cmax (ng/mL) --
Tmax (h) --
t₁₂ (h) --
CL (L/h/kg) 2.98 ± 0.26-

Data sourced from a study in male rats.[2][3]

Table 2: Pharmacokinetic Parameters after Oral (PO) Administration (10 mg/kg)
ParameterThis compound (LAS)Heliotrine (HEL)
AUC₀₋t (ng/mL*h) 18.2 ± 3.8396 ± 18
Cmax (ng/mL) 51.7 ± 22.5320 ± 26
Tmax (h) 0.074 ± 0.0540.75 ± 0.00
Absolute Oral Bioavailability (%) 0.523.3

Data sourced from a study in male rats.[2][3]

Analysis of Pharmacokinetic Profiles

The data reveals significant differences in the pharmacokinetic behaviors of this compound and Heliotrine.[2][3]

Following intravenous administration, the area under the curve (AUC) for Lasiocarpine was notably higher than that of Heliotrine, suggesting a slower clearance from the systemic circulation.[2][3]

Conversely, after oral administration, Heliotrine exhibited a much greater AUC and maximum concentration (Cmax) compared to Lasiocarpine.[2][3] This is further reflected in the stark contrast in their absolute oral bioavailability, with Heliotrine being significantly more bioavailable (23.3%) than Lasiocarpine (0.5%).[2][3] The time to reach maximum concentration (Tmax) was also considerably faster for Lasiocarpine.[2]

These findings suggest that Lasiocarpine may undergo extensive metabolism in the gastrointestinal tract or during its first pass through the liver, leading to its low oral bioavailability.[2]

Metabolic Pathways

The toxicity of pyrrolizidine alkaloids is dependent on their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to form reactive pyrrolic metabolites.[4] These metabolites can bind to cellular macromolecules like DNA and proteins, leading to toxicity.[5] Detoxification pathways include hydrolysis by esterases and N-oxidation.[2]

G cluster_parent Pyrrolizidine Alkaloid (PA) cluster_bioactivation Bioactivation Pathway (Toxicity) cluster_detoxification Detoxification Pathways PA This compound / Heliotrine CYP450 Cytochrome P450 (e.g., CYP3A4) PA->CYP450 Oxidation Esterases Esterases PA->Esterases Hydrolysis FMO Flavin-containing Monooxygenases (FMO) PA->FMO N-Oxidation Dehydro_PA Dehydropyrrolizidine Alkaloid (Reactive Metabolite) CYP450->Dehydro_PA Adducts DNA/Protein Adducts Dehydro_PA->Adducts Alkylation Toxicity Hepatotoxicity Adducts->Toxicity N_Oxide PA N-Oxide Excretion Excretion N_Oxide->Excretion Hydrolysis Hydrolysis Products (Necine Base & Necic Acid) Hydrolysis->Excretion Esterases->Hydrolysis FMO->N_Oxide

Caption: Metabolic pathways of this compound and Heliotrine.

Experimental Protocols

The following methodologies were employed in the comparative pharmacokinetic study of this compound and Heliotrine in rats.

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 220-250 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Animals were acclimatized for at least one week prior to the experiments.

  • Fasting: Rats were fasted for 12 hours before drug administration but had free access to water.

Drug Administration and Sampling
  • Intravenous (IV) Administration: A single dose of 1 mg/kg of this compound or Heliotrine was administered via the tail vein.

  • Oral (PO) Administration: A single dose of 10 mg/kg of this compound or Heliotrine was administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at specified time points post-dosing.

  • Plasma Preparation: Plasma was separated by centrifugation at 4,000 rpm for 10 minutes and stored at -80°C until analysis.

Analytical Method

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established and validated for the quantification of this compound and Heliotrine in rat plasma.

  • Sample Preparation:

    • An aliquot of plasma was mixed with a protein precipitation solvent (e.g., methanol/acetonitrile).

    • The mixture was vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant was collected for analysis.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable C18 analytical column.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid).

    • Flow Rate: A constant flow rate suitable for the column dimensions.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

The recoveries for Lasiocarpine and Heliotrine from rat plasma using this method were reported to be high and reliable.[2]

Experimental Workflow Visualization

G start Start: Animal Acclimatization dosing Drug Administration (IV or PO) start->dosing sampling Serial Blood Sampling dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Plasma Storage at -80°C centrifugation->storage prep Sample Preparation (Protein Precipitation) storage->prep analysis LC-MS/MS Analysis prep->analysis data Pharmacokinetic Data Analysis analysis->data end End: Determine PK Parameters data->end

Caption: Experimental workflow for the pharmacokinetic study.

Conclusion

The pharmacokinetic profiles of this compound and Heliotrine are markedly different, primarily driven by their structural variations. Heliotrine, a monoester, demonstrates significantly higher oral bioavailability compared to the diester, this compound.[2][3] This suggests that the ester structure plays a critical role in the absorption and first-pass metabolism of these pyrrolizidine alkaloids. These pharmacokinetic differences are fundamental to understanding their respective toxicological profiles and for conducting accurate risk assessments.

References

Evaluating Alternatives to (-)-Lasiocarpine for Inducing Experimental Hepatotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and safety assessment, the choice of a reliable and relevant model for inducing experimental hepatotoxicity is critical. (-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid, is a well-established tool for this purpose, but its specific mechanism and toxicity profile may not be suitable for all research questions. This guide provides a comprehensive comparison of this compound with three common alternatives: Acetaminophen (APAP), Concanavalin (B7782731) A (ConA), and a combination of D-galactosamine and Lipopolysaccharide (D-GalN/LPS). We present experimental data, detailed protocols, and mechanistic signaling pathways to aid in the selection of the most appropriate model for your research needs.

Mechanistic Overview and Comparative Data

The hepatotoxicity of this compound and its alternatives stems from distinct molecular mechanisms, leading to different pathological features. This compound requires metabolic activation by cytochrome P450 enzymes to exert its toxic effects, leading to the formation of reactive pyrrolic metabolites that damage sinusoidal endothelial cells and hepatocytes. In contrast, APAP toxicity is driven by the formation of a reactive metabolite that causes direct hepatocellular necrosis. ConA induces an immune-mediated hepatitis, primarily through the activation of T-lymphocytes. The D-GalN/LPS model mimics endotoxin-induced liver injury, where D-galactosamine sensitizes the liver to the effects of LPS, leading to massive apoptosis and inflammation.

In Vivo Hepatotoxicity: A Comparative Summary

The following table summarizes key parameters of in vivo hepatotoxicity for this compound and its alternatives in mouse models.

CompoundTypical Dose Range (Mouse)Route of AdministrationPeak ALT/AST Levels (Time Post-Administration)Key Histopathological Features
This compound 50 - 150 mg/kgIntraperitoneal (i.p.)48 - 72 hoursSinusoidal obstruction syndrome (SOS), centrilobular necrosis, megalocytosis, hemorrhage.
Acetaminophen (APAP) 200 - 500 mg/kgIntraperitoneal (i.p.), Oral gavage8 - 24 hoursCentrilobular necrosis, hemorrhage.[1][2][3][4]
Concanavalin A (ConA) 10 - 25 mg/kgIntravenous (i.v.)8 - 12 hoursPanlobular hepatitis, lymphocyte infiltration, apoptosis, necrosis.[5][6]
D-GalN/LPS D-GalN: 400-800 mg/kg; LPS: 10-100 µg/kgIntraperitoneal (i.p.)6 - 9 hoursMassive apoptosis, inflammation, hemorrhage, necrosis.[7][8][9]
In Vitro Cytotoxicity

The following table presents a comparison of the in vitro cytotoxicity of this compound and Acetaminophen in hepatocyte cell lines. Data for ConA and D-GalN/LPS are less commonly reported in terms of LC50 values as their primary mechanisms in vivo are not direct cytotoxicity.

CompoundCell LineLC50 (µM)Exposure Time (hours)
This compound Primary Human Hepatocytes~4524[10]
Acetaminophen (APAP) HepG2>10,00024
Acetaminophen (APAP) J774.2 (Macrophage)~1,00018[11]

Detailed Experimental Protocols

Reproducibility in experimental hepatotoxicity models is paramount. Below are detailed protocols for inducing liver injury with each of the discussed compounds in mice.

This compound-Induced Hepatotoxicity

Objective: To induce hepatic sinusoidal obstruction syndrome.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., saline, acidified saline, or DMSO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and handling equipment

Procedure:

  • Fast mice for 12-16 hours prior to injection to enhance hepatotoxicity.

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 50-150 mg/kg.

  • Monitor animals for clinical signs of toxicity.

  • Collect blood samples via cardiac puncture at 24, 48, and 72 hours post-injection for serum ALT and AST analysis.

  • Euthanize mice at the desired time point and collect liver tissue for histopathological analysis.

Acetaminophen (APAP)-Induced Hepatotoxicity

Objective: To induce acute centrilobular necrosis.

Materials:

  • Acetaminophen (dissolved in warm saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and handling equipment

Procedure:

  • Fast mice for 12-16 hours prior to APAP administration.[12]

  • Administer APAP via i.p. injection at a dose of 300-500 mg/kg.[2][3]

  • Monitor animals for signs of distress.

  • Collect blood samples at 4, 8, and 24 hours post-injection for serum ALT and AST analysis.[2][3]

  • Euthanize mice and collect liver tissue for histopathology at the desired time points. A common endpoint is 24 hours.[2]

Concanavalin A (ConA)-Induced Hepatitis

Objective: To induce immune-mediated hepatitis.

Materials:

  • Concanavalin A (dissolved in sterile PBS)

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

  • Standard animal housing and handling equipment

Procedure:

  • Administer ConA via intravenous (i.v.) injection into the tail vein at a dose of 15-25 mg/kg for C57BL/6 mice or a higher dose for BALB/c mice.[5][13]

  • Monitor animals closely for signs of shock or distress.

  • Collect blood samples at 2, 8, and 24 hours post-injection for serum ALT and AST analysis.[6]

  • Euthanize mice and collect liver and spleen tissue for histopathology and immunological analysis. A common endpoint is 8-12 hours.

D-Galactosamine/Lipopolysaccharide (D-GalN/LPS)-Induced Liver Failure

Objective: To induce fulminant hepatic failure through apoptosis and inflammation.

Materials:

  • D-galactosamine (dissolved in sterile saline)

  • Lipopolysaccharide (dissolved in sterile saline)

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard animal housing and handling equipment

Procedure:

  • Co-administer D-Galactosamine (700 mg/kg) and LPS (10-100 µg/kg) via i.p. injection.[8][9]

  • Monitor animals for signs of lethargy and sepsis.

  • Collect blood samples at 1, 3, 6, and 9 hours post-injection for serum ALT, AST, and cytokine analysis.[7]

  • Euthanize mice and collect liver tissue for histopathology and apoptosis assays. The peak of injury is typically observed between 6 and 9 hours.[7]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, we provide diagrams generated using the DOT language.

Signaling Pathways

G cluster_lasiocarpine This compound cluster_apap Acetaminophen (APAP) cluster_cona Concanavalin A (ConA) cluster_dgaln_lps D-GalN/LPS lasiocarpine This compound cyp450 CYP450 (e.g., CYP3A4) lasiocarpine->cyp450 Metabolic Activation reactive_pyrrole Reactive Pyrrolic Metabolites cyp450->reactive_pyrrole dna_protein_adducts DNA/Protein Adducts reactive_pyrrole->dna_protein_adducts sos Sinusoidal Obstruction Syndrome (SOS) dna_protein_adducts->sos apap Acetaminophen (Overdose) napqi NAPQI apap->napqi CYP2E1 gsh_depletion GSH Depletion napqi->gsh_depletion mito_dysfunction Mitochondrial Dysfunction napqi->mito_dysfunction gsh_depletion->mito_dysfunction necrosis Centrilobular Necrosis mito_dysfunction->necrosis cona Concanavalin A t_cell T-Cell Activation cona->t_cell cytokines Cytokine Release (IFN-γ, TNF-α) t_cell->cytokines hepatitis Immune-Mediated Hepatitis cytokines->hepatitis dgaln D-Galactosamine sensitization Hepatocyte Sensitization dgaln->sensitization lps LPS tlr4 TLR4 Activation lps->tlr4 tnf_alpha TNF-α Production sensitization->tnf_alpha tlr4->tnf_alpha apoptosis Massive Apoptosis tnf_alpha->apoptosis

Caption: Simplified signaling pathways of hepatotoxicity.

Experimental Workflow

G cluster_workflow General Experimental Workflow for In Vivo Hepatotoxicity Studies animal_model Select Animal Model (e.g., C57BL/6 mice) acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Fasting (12-16 hours, if applicable) acclimatization->fasting compound_admin Compound Administration (i.p., i.v., or oral gavage) fasting->compound_admin monitoring Clinical Monitoring compound_admin->monitoring sampling Blood & Tissue Sampling (Multiple Time Points) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis

Caption: A generalized workflow for in vivo hepatotoxicity studies.

Conclusion

The selection of an appropriate model for inducing experimental hepatotoxicity is a critical decision that influences the translatability and relevance of research findings. This compound is a valuable tool for studying sinusoidal obstruction syndrome, while APAP provides a robust model of direct hepatocellular necrosis. ConA and D-GalN/LPS are indispensable for investigating immune-mediated and inflammation-driven liver injury, respectively. By carefully considering the mechanistic differences, experimental protocols, and desired endpoints outlined in this guide, researchers can make an informed choice to best suit their scientific objectives.

References

A Comparative Guide to Inter-Laboratory Validation of (-)-Lasiocarpine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of (-)-Lasiocarpine, a toxic pyrrolizidine (B1209537) alkaloid. While a dedicated inter-laboratory validation study for this compound was not identified in the public domain, this document synthesizes and compares the performance of various validated analytical methods from independent studies. The data presented herein can serve as a valuable resource for laboratories seeking to establish, validate, or compare their own methods for the analysis of this compound.

Comparison of Analytical Method Performance

The quantification of this compound, often as part of a broader analysis of pyrrolizidine alkaloids (PAs), is predominantly performed using Liquid Chromatography-Mass Spectrometry (LC-MS) based methods. These techniques offer high sensitivity and selectivity, which are crucial for detecting trace levels of this toxic compound in complex matrices such as herbal products, food, and biological samples. The following tables summarize the performance characteristics of various LC-MS/MS and UPLC-MS/MS methods reported in the literature.

Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification

MethodMatrixLinearity (Correlation Coefficient, r²)Precision (RSD%)Accuracy (Recovery %)LOD (µg/kg)LOQ (µg/kg)Reference
UPLC-MS/MSArtemisia capillaris Thunb.>0.99<15% (Intra- & Inter-day)70-130%0.01 - 0.10.05 - 0.5[1]
UPLC-MS/MSHoney, Milk, TeaNot Specified<15% (Intra- & Inter-day)64.5 - 112.2%0.015 - 0.750.05 - 2.5[2][3]
LC-MS/MSHerbal Medicines>0.99Not Specified72.5 - 151.7%Not SpecifiedNot Specified[4]
LC-MS/MSPlant Material>0.99Not SpecifiedNot Specified<0.05<0.05[5]
LC-MS/MSFeed>0.99Not Specified84.1 - 112.9%Not Specified5[6]
HPLC-ESI-MS/MSHoney, Culinary HerbsNot SpecifiedNot SpecifiedNot Specified0.1 (Honey)0.3 (Honey)[7]

Note: The presented data often pertains to a panel of pyrrolizidine alkaloids, including this compound. The specific performance for this compound is expected to be within the reported ranges.

Experimental Protocols

The methodologies outlined in the referenced studies share common principles for the extraction, clean-up, and analysis of pyrrolizidine alkaloids. A generalized protocol is described below, with variations depending on the specific matrix.

2.1. Sample Preparation

  • Extraction: Samples are typically extracted with an acidic aqueous solution (e.g., sulfuric acid) or a mixture of organic solvent and acidified water to protonate the nitrogen atom of the alkaloids, enhancing their solubility in the aqueous phase.[4][6]

  • Clean-up: Solid-Phase Extraction (SPE) is a critical step to remove matrix interferences. Cation-exchange cartridges (e.g., MCX, PCX) are commonly used, which retain the protonated PAs while allowing neutral and anionic components to be washed away.[1][3][4]

  • Elution: The retained PAs are then eluted from the SPE cartridge using an ammoniated organic solvent (e.g., methanol (B129727) with ammonia), which neutralizes the alkaloids, reducing their affinity for the sorbent.[3]

  • Concentration and Reconstitution: The eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the mobile phase of the LC system.[3]

2.2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: Reversed-phase chromatography is commonly employed using a C18 or similar column. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[2][3]

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection, operating in the positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]

Visualizations

3.1. Metabolic Activation and Toxicity Pathway of this compound

The toxicity of this compound is dependent on its metabolic activation in the liver, primarily by cytochrome P450 enzymes. The following diagram illustrates this pathway, leading to the formation of reactive metabolites that can cause cellular damage.

Lasiocarpine_Metabolism cluster_0 Metabolic Activation cluster_1 Cellular Damage Lasiocarpine This compound Dehydro_Lasiocarpine Dehydro-lasiocarpine (DHP-ester) Lasiocarpine->Dehydro_Lasiocarpine CYP450 (e.g., CYP3A4) DHP Dehydropyrrolizidine (DHP) Dehydro_Lasiocarpine->DHP Hydrolysis DNA_Adducts DNA Adducts Dehydro_Lasiocarpine->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_Lasiocarpine->Protein_Adducts DHP->DNA_Adducts DHP->Protein_Adducts Cytotoxicity Cytotoxicity & Genotoxicity DNA_Adducts->Cytotoxicity Protein_Adducts->Cytotoxicity

Caption: Metabolic activation of this compound leading to cellular toxicity.

3.2. Generalized Workflow for an Inter-Laboratory Validation Study

An inter-laboratory study is essential for establishing the reproducibility and transferability of an analytical method. The following diagram outlines a typical workflow for such a study.

Interlab_Validation cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives & Method Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples According to Protocol C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis (e.g., ISO 5725) E->F G Calculate Repeatability (r) & Reproducibility (R) F->G H Final Report Generation & Method Validation Statement G->H

Caption: Generalized workflow for an inter-laboratory validation study.

References

Safety Operating Guide

Safe Disposal of (-)-Lasiocarpine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of (-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid known for its hepatotoxicity. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with environmental regulations.

This compound is classified as a hazardous substance and requires stringent disposal procedures. All waste containing this compound must be treated as hazardous waste.

I. Operational Plan for this compound Waste Management

Proper management of this compound waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures outline the necessary steps for handling and disposing of waste generated from research activities involving this compound.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including personal protective equipment (PPE), disposable labware (e.g., pipette tips, vials, and gloves), and cleaning materials, must be segregated from general laboratory waste.

  • Use designated, leak-proof, and clearly labeled hazardous waste containers. The containers should be yellow and marked with the appropriate hazard symbols (e.g., "Toxic," "Hazardous Drug Waste").[1][2]

  • Solid waste should be collected in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[1]

  • Liquid waste containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used.

2. Storage of Hazardous Waste:

  • Hazardous waste containers must be kept closed at all times, except when adding waste.

  • Store the waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of potential spills.

  • Warning labels should be applied to all hazardous drug containers, as well as the shelves and bins where these containers are stored.[1]

3. Disposal of Bulk and Trace Contaminated Waste:

  • All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company.[3][4]

  • The primary recommended method for the disposal of bulk this compound and heavily contaminated materials is high-temperature incineration by a licensed facility.[3]

  • Do not dispose of this compound waste down the drain or in the regular trash.

II. Decontamination and Spill Management

In the event of a spill or for the routine decontamination of laboratory surfaces and equipment, the following procedures should be implemented.

1. Spill Response:

  • Evacuate the immediate area of the spill to prevent further exposure.

  • Alert laboratory personnel and the designated safety officer.

  • Wear appropriate PPE, including a lab coat, double gloves, and safety goggles, before attempting to clean the spill. For larger spills, respiratory protection may be necessary.

  • Contain the spill using absorbent materials, starting from the outside and working inwards.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

2. Surface Decontamination:

  • A general procedure for surface decontamination involves wiping the surface with the decontaminating agent, followed by a cleaning agent (e.g., detergent solution), and finally rinsing with water.

  • All cleaning materials must be disposed of as hazardous waste.

III. Quantitative Data on Hazardous Waste Classification

This compound is listed as a hazardous waste by regulatory agencies. The following table summarizes its classification.

ParameterValueReference
EPA Hazardous Waste Code U144--INVALID-LINK--, --INVALID-LINK--
Recommended Disposal Method Incineration--INVALID-LINK--

IV. Experimental Protocols for Potential Chemical Degradation

While high-temperature incineration is the standard for bulk disposal, chemical degradation may be considered for the treatment of small spills and surface decontamination. It is crucial to note that the following are general methods for hazardous compounds and have not been specifically validated for this compound. Any laboratory choosing to implement a chemical degradation procedure must do so under the guidance of a qualified chemist and perform its own validation to ensure complete and safe degradation.

1. Alkaline Hydrolysis:

  • Pyrrolizidine alkaloids are known to be susceptible to hydrolysis under alkaline conditions.[6] One study indicated a 50% degradation of several pyrrolizidine alkaloids in an alkaline solution within 24 hours.[6]

  • Procedure Outline: A solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) could potentially be used to hydrolyze the ester linkages in this compound, rendering it less toxic. The concentration, temperature, and reaction time would need to be determined and validated.

2. Oxidation:

  • Oxidizing agents such as potassium permanganate (B83412) and sodium hypochlorite (B82951) have been shown to be effective in degrading various cytotoxic and antineoplastic drugs.[5][7][8]

  • Procedure Outline with Sodium Hypochlorite: A solution of sodium hypochlorite (e.g., 0.5% to 5.25%) could be used to oxidize this compound. The reaction time would need to be sufficient to ensure complete degradation, which should be verified analytically.[5][8]

  • Procedure Outline with Potassium Permanganate: A solution of potassium permanganate in an acidic or alkaline medium is a strong oxidizing agent.[7] The reaction would likely involve the oxidation of the alkaloid structure. The final products and the completeness of the reaction would require analytical validation.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 A Waste Generation (this compound contaminated material) B Segregate Waste A->B E Spill or Contamination A->E Accidental C Solid Waste B->C Solid D Liquid Waste B->D Liquid F Collect in Labeled, Leak-proof Container C->F D->F J Decontaminate Surfaces and Equipment E->J G Store in Designated Secure Area F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration H->I K Collect Decontamination Waste J->K K->F

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (-)-Lasiocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

(-)-Lasiocarpine, a pyrrolizidine (B1209537) alkaloid, is a valuable compound in drug development and scientific research. However, its handling demands stringent safety protocols due to its acute toxicity, and classification as a suspected carcinogen and mutagen.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel. Adherence to these procedures is mandatory to minimize exposure risk and maintain a safe research environment.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when working with this compound. The following table summarizes the recommended PPE. Due to a lack of specific breakthrough time data for this compound, a conservative approach of using double gloving and immediate replacement upon contamination is advised.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove. Nitrile and neoprene gloves offer good resistance to a range of chemicals.[3]
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from splashes of solutions containing this compound.
Face Protection Face shield worn over chemical splash goggles.Offers an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.
Body Protection A fully buttoned lab coat made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or for spill cleanup. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.This compound is a solid that can become airborne. A respirator minimizes the risk of inhalation. For unknown concentrations or in emergencies, a Self-Contained Breathing Apparatus (SCBA) is required.[4]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

II. Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

A. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Weighing: Weigh solid this compound on a tared weigh paper within the fume hood. Use tools (e.g., spatulas) dedicated to this compound handling.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.

B. Experimental Work:

  • Contained Systems: Whenever possible, use closed systems for reactions and transfers.

  • Avoid Contamination: Do not touch personal items (e.g., phones, pens) with gloved hands.

  • Waste Segregation: Segregate all waste contaminated with this compound at the point of generation into clearly labeled, sealed containers.

C. Post-Experiment Decontamination:

  • Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound. A 1:9 (v/v) solution of household bleach can be used, followed by a thorough rinse with water.

  • PPE Doffing: Remove PPE in the designated area, starting with the outer gloves, followed by the face shield, goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

III. Emergency Procedures: Spill and Exposure Response

Prompt and correct action is vital in the event of a spill or exposure.

A. Spill Response Workflow:

The following diagram outlines the immediate steps to be taken in the event of a this compound spill.

Spill_Response cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting alert Alert others in the area evacuate Evacuate the immediate area (if necessary) alert->evacuate ppe Don appropriate PPE (if safe to do so) evacuate->ppe contain Contain the spill with absorbent material ppe->contain dampen For solid spills, dampen with acetone to prevent dust generation contain->dampen collect Collect spill material using appropriate tools contain->collect dampen->collect decontaminate Decontaminate the spill area with bleach solution collect->decontaminate package Package all contaminated materials in a sealed, labeled container decontaminate->package dispose Dispose of as hazardous waste according to institutional guidelines package->dispose report Report the incident to the Laboratory Supervisor and EHS dispose->report

Caption: Workflow for responding to a this compound spill.

B. Exposure Protocol:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

IV. Disposal Plan: Ensuring Safe and Compliant Waste Management

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: This includes contaminated gloves, weigh papers, absorbent pads, and any other solid materials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically compatible hazardous waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a bleach solution, followed by a thorough rinsing with water and an appropriate solvent before washing.

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Lasiocarpine
Reactant of Route 2
Reactant of Route 2
(-)-Lasiocarpine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.